Pomolic Acid
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
(1R,2R,4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-1,10-dihydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48O4/c1-18-10-15-30(24(32)33)17-16-27(5)19(23(30)29(18,7)34)8-9-21-26(4)13-12-22(31)25(2,3)20(26)11-14-28(21,27)6/h8,18,20-23,31,34H,9-17H2,1-7H3,(H,32,33)/t18-,20+,21-,22+,23-,26+,27-,28-,29-,30+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZTYPLSBNNGEIS-OPAXANQDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1(C)O)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)C)[C@@H]2[C@]1(C)O)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20930133 | |
| Record name | 3,19-Dihydroxyurs-12-en-28-oic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20930133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
472.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13849-91-7 | |
| Record name | Pomolic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13849-91-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pomolic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013849917 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,19-Dihydroxyurs-12-en-28-oic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20930133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | POMOLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/60HAB1ZK1T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Pomolic Acid: A Comprehensive Technical Guide on its Chemical Properties and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pomolic acid (PA), a pentacyclic triterpenoid of the ursane type, is a naturally occurring compound found in various plant species, notably within the Rosaceae and Lamiaceae families. First isolated from apple peels, this bioactive molecule, also known as benthamic acid, has garnered significant attention for its diverse pharmacological properties, including potent anti-cancer, anti-inflammatory, and anti-HIV activities. This technical guide provides an in-depth overview of the chemical properties of this compound, detailed experimental protocols for its isolation and synthesis, and a summary of its key biological activities and associated signaling pathways. All quantitative data are presented in structured tables for ease of reference, and key processes are visualized using Graphviz diagrams.
Chemical Properties of this compound
This compound is structurally defined as 3-β,19α-dihydroxy-urs-12-en-28-oic acid. Its pentacyclic structure consists of a 30-carbon skeleton with five six-membered rings, seven methyl groups, a carboxyl group at C17, and hydroxyl groups at C3 and C19. The presence of hydroxyl and carboxyl groups allows for intermolecular hydrogen bonding.
Physicochemical Data
The fundamental physicochemical properties of this compound are summarized in the table below.
| Property | Value | References |
| Molecular Formula | C₃₀H₄₈O₄ | |
| Molecular Weight | ~472.7 g/mol | |
| CAS Number | 13849-91-7 | |
| Appearance | White to off-white powder | |
| Melting Point | 297-299 °C | |
| 272-275 °C | ||
| 301-303 °C | ||
| Boiling Point (Predicted) | 586.2 ± 50.0 °C | |
| pKa (Predicted) | 4.48 ± 0.70 |
Solubility
The solubility of this compound in various solvents is a critical parameter for experimental design.
| Solvent | Solubility | References |
| Water | 0.00396 mg/L @ 25 °C (estimated) | |
| Slightly soluble / Insoluble | ||
| DMSO | 50 mg/mL (105.78 mM) | |
| 60 mg/mL (126.93 mM) | ||
| Soluble | ||
| Chloroform | Soluble | |
| Dichloromethane | Soluble | |
| Ethyl Acetate | Soluble | |
| Acetone | Soluble |
Experimental Protocols
Isolation and Purification of this compound
The isolation of this compound from plant sources typically involves extraction followed by chromatographic purification.
Protocol: Microwave-Assisted Extraction (MAE) and Chromatographic Purification
This protocol is adapted from methodologies described for the extraction of triterpenoids from plant material.
-
Preparation of Plant Material: Plant material (e.g., leaves, stems) is dried at a controlled temperature (40-50°C) and ground into a fine powder.
-
Extraction:
-
The powdered material is subjected to microwave-assisted extraction with a suitable solvent such as methyl tert-butyl ether (MTBE) or ethyl acetate.
-
A typical procedure involves placing 5.0 g of the powdered material in an extraction vessel with 20 mL of solvent.
-
The mixture is allowed to pre-leach for 10 minutes before microwave irradiation (e.g., 600 W, 65°C, 5 minutes).
-
After extraction, the mixture is filtered, and the filtrate is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
-
-
Purification:
-
The crude extract is further purified using column chromatography.
-
For enhanced separation, High-Performance Liquid Chromatography (HPLC) with a C18 reversed-phase column is employed. The mobile phase can consist of a methanol/water solution, with the potential addition of cyclodextrins to improve resolution.
-
Fractions corresponding to the retention time of a this compound standard are collected.
-
The solvent is removed from the collected fractions under vacuum to obtain purified this compound. The purity can be confirmed using techniques like chromatography-mass spectrometry (C-MS).
-
Caption: Workflow for the isolation and purification of this compound.
Synthesis of this compound
Due to the low yield of this compound from natural sources, semi-synthetic approaches from structurally similar, more abundant triterpenoids have been developed.
Protocol: Semi-synthesis from Tormentic Acid
A practical method involves the regioselective acylation of tormentic acid followed by a Saito photochemical reduction. A four-step route starting from tormentic acid has been developed, achieving a yield of 53%. While a full synthetic route has not yet been established, these semi-synthetic methods offer a viable alternative for obtaining larger quantities of this compound for research.
Biological Activities and Signaling Pathways
This compound exhibits a wide range of pharmacological properties, with its anti-cancer activity being the most extensively studied. It has demonstrated efficacy against various cancer cell lines, including breast, lung, glioblastoma, and leukemia.
Anti-Cancer Mechanisms
This compound exerts its anti-cancer effects through the modulation of multiple signaling pathways, leading to the inhibition of cell proliferation, induction of apoptosis, and suppression of metastasis and angiogenesis.
Key Targeted Signaling Pathways:
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NF-κB Pathway: this compound suppresses the NF-κB pathway, which is crucial for cancer cell survival and proliferation.
-
HIF-1α/VEGF Pathway: It inhibits Hypoxia-Inducible Factor 1-alpha (HIF-1α), a key regulator of angiogenesis, thereby suppressing the formation of new blood vessels that supply tumors. This is mediated through the inhibition of p38-MAP
Pomolic Acid: A Comprehensive Technical Guide to its Natural Sources, Extraction, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pomolic acid, a pentacyclic triterpenoid of the ursane type, has garnered significant interest within the scientific community due to its diverse pharmacological properties, including notable anti-cancer activities. First isolated from apple peels, this bioactive compound is distributed across various plant families, albeit often in low concentrations. This technical guide provides an in-depth overview of the natural sources and plant origins of this compound, detailed methodologies for its extraction and quantification, and a summary of its known biological signaling pathways. Quantitative data are presented in structured tables for comparative analysis, and key experimental workflows and signaling pathways are visualized using Graphviz diagrams to facilitate a deeper understanding of its therapeutic potential.
Natural Sources and Plant Origins of this compound
This compound, also known as benthamic acid, was first identified in the peels of apples (Malus domestica)[1][2][3]. Since its initial discovery, it has been isolated from at least 39 plant species spanning 19 families[1][2]. The Rosaceae and Lamiaceae families are particularly rich sources of this compound[1][2][3]. While this compound is widespread, its concentration in most plant materials is relatively low, which presents a challenge for its large-scale extraction and subsequent clinical evaluation[1][2].
Major Plant Families and Species
The following table summarizes the key plant families and species that have been identified as natural sources of this compound.
| Family | Species | Plant Part | Reference |
| Rosaceae | Malus domestica (Apple) | Peels | [1][2][3] |
| Chaenomeles sinensis | Fruit, Roots | [1][2] | |
| Chaenomeles lagenaria | Fruit | [2] | |
| Potentilla neumanniana | Roots, Rhizomes | [1][2] | |
| Potentilla reptans | Roots, Rhizomes | [1][2] | |
| Sanguisorba officinalis | Roots | [4] | |
| Rosa sterilis | [4] | ||
| Agrimonia pilosa | Aerial parts | ||
| Lamiaceae | Ocimum gratissimum | [1][2] | |
| Perilla frutescens | Leaves | [5] | |
| Melissa officinalis | [4] | ||
| Hyptis mutabilis | [4] | ||
| Chrysobalanaceae | Licania pittieri | ||
| Aquifoliaceae | [1][2] | ||
| Styracaceae | [1][2] | ||
| Ebenaceae | Diospyros kaki | [1][2] | |
| Oleaceae | Osmanthus fragrans | [1][2] | |
| Caprifoliaceae | Weigela subsessilis | [1][2] | |
| Rhamnaceae | Ziziphus jujuba | [1][2] | |
| Onagraceae | Chamaenerion angustifolium |
Quantitative Analysis of this compound Content
The concentration of this compound varies significantly among different plant species and even between different parts of the same plant. The following table presents a summary of the quantitative data available for this compound content in various plant sources.
| Plant Species | Plant Part | Concentration | Reference |
| Potentilla neumanniana | Roots and Rhizomes | 1.63 mg/g | [1][2] |
| Potentilla reptans | Roots and Rhizomes | 0.09 mg/g | [1][2] |
| Chaenomeles sinensis | Fruits | 0.17% - 0.36% | [1][2] |
| Chaenomeles sinensis | Roots | 0.04% | [1][2] |
| Chaenomeles lagenaria | Fruits | 0.10% | [2] |
| Chamaenerion angustifolium | 0.04% (yield) | [6] |
Experimental Protocols
This section outlines generalized methodologies for the extraction, isolation, and quantification of this compound from plant materials. These protocols are based on commonly employed techniques in phytochemistry and should be optimized based on the specific plant matrix and available laboratory equipment.
Extraction of this compound from Plant Material
The extraction of this compound, a lipophilic compound, is typically achieved using organic solvents.
Objective: To extract crude this compound from dried plant material.
Materials and Reagents:
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Dried and powdered plant material (e.g., peels, leaves, roots)
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Methanol or Ethanol
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Dichloromethane
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Hexane
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Soxhlet apparatus or maceration setup
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Rotary evaporator
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Filter paper
Protocol:
-
Pre-treatment: The plant material should be thoroughly dried and ground into a fine powder to increase the surface area for solvent extraction.
-
Defatting (Optional but Recommended): To remove nonpolar constituents like chlorophyll and fats, pre-extract the powdered plant material with a nonpolar solvent such as hexane. This can be done through maceration or using a Soxhlet apparatus.
-
Main Extraction:
-
Maceration: Soak the defatted plant powder in a polar solvent like methanol or a mixture of dichloromethane and methanol (1:1 v/v) for 24-48 hours at room temperature with occasional stirring.
-
Soxhlet Extraction: Place the defatted plant powder in a thimble and perform continuous extraction with methanol or ethanol in a Soxhlet apparatus for several hours until the solvent running through the siphon tube is colorless.
-
-
Filtration and Concentration: Filter the resulting extract to remove solid plant debris. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.
Isolation and Purification of this compound by Column Chromatography
Column chromatography is a standard technique for separating this compound from other compounds in the crude extract based on polarity.
Objective: To isolate and purify this compound from the crude extract.
Materials and Reagents:
-
Crude plant extract
-
Silica gel (for column chromatography)
-
A series of solvents with increasing polarity (e.g., hexane, ethyl acetate, methanol)
-
Glass column
-
Fraction collector or test tubes
-
Thin Layer Chromatography (TLC) plates and developing chamber
Protocol:
-
Column Packing: Prepare a slurry of silica gel in a nonpolar solvent (e.g., hexane) and carefully pack it into a glass column, ensuring there are no air bubbles.
-
Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase solvent and load it onto the top of the packed silica gel column.
-
Elution: Begin eluting the column with a nonpolar solvent (e.g., 100% hexane). Gradually increase the polarity of the mobile phase by adding increasing proportions of a more polar solvent (e.g., ethyl acetate, then methanol). This can be done in a stepwise or gradient manner.
-
Fraction Collection: Collect the eluate in separate fractions using a fraction collector or manually in test tubes.
-
TLC Analysis: Monitor the collected fractions using Thin Layer Chromatography (TLC). Spot a small amount of each fraction onto a TLC plate and develop it in an appropriate solvent system. Visualize the spots under UV light or by staining.
-
Pooling and Recrystallization: Combine the fractions that contain the pure this compound (as determined by TLC). Evaporate the solvent and further purify the compound by recrystallization from a suitable solvent system (e.g., hexane-diethyl ether) to obtain pure crystals of this compound.
Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
HPLC is a precise and sensitive method for the quantitative analysis of this compound in plant extracts.
Objective: To determine the concentration of this compound in a plant extract.
Materials and Reagents:
-
Plant extract containing this compound
-
This compound standard of known purity
-
HPLC-grade solvents (e.g., acetonitrile, methanol, water)
-
Acids for mobile phase modification (e.g., formic acid, acetic acid)
-
HPLC system with a UV or DAD detector
-
C18 reversed-phase HPLC column
Protocol:
-
Standard Preparation: Prepare a stock solution of the this compound standard in a suitable solvent (e.g., methanol). From the stock solution, prepare a series of calibration standards of known concentrations.
-
Sample Preparation: Dissolve a known amount of the plant extract in the mobile phase or a suitable solvent and filter it through a 0.45 µm syringe filter to remove any particulate matter.
-
Chromatographic Conditions (General Example - Optimization Required):
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is typically used. For example:
-
Solvent A: Water with 0.1% formic acid.
-
Solvent B: Acetonitrile.
-
A linear gradient from a lower to a higher percentage of Solvent B over a period of 20-40 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Approximately 210-220 nm.
-
Injection Volume: 10-20 µL.
-
-
Analysis: Inject the calibration standards and the sample solution into the HPLC system.
-
Quantification: Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard. Construct a calibration curve by plotting the peak area of the standards against their concentrations. Use the regression equation from the calibration curve to calculate the concentration of this compound in the sample.
Biological Signaling Pathways and Experimental Workflows
This compound exerts its biological effects by modulating several key signaling pathways, particularly those involved in cancer cell proliferation, survival, and apoptosis.
Experimental Workflow for Bioactivity Screening
The following diagram illustrates a general workflow for the screening and identification of bioactive compounds like this compound from plant sources.
Caption: General workflow for bioactive compound discovery.
This compound-Induced Apoptosis Signaling Pathway
This compound has been shown to induce apoptosis in cancer cells through the intrinsic or mitochondrial pathway. This involves the activation of a cascade of caspases, leading to programmed cell death.
Caption: this compound-induced intrinsic apoptosis pathway.
Inhibition of the PI3K/Akt/mTOR Signaling Pathway by this compound
The PI3K/Akt/mTOR pathway is a crucial signaling cascade that promotes cell survival and proliferation. This compound has been reported to inhibit this pathway, contributing to its anti-cancer effects.
References
- 1. Extraction, Isolation and Characterization of Bioactive Compounds from Plants' Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. foodresearchlab.com [foodresearchlab.com]
- 4. researchgate.net [researchgate.net]
- 5. Synergistic Effect of this compound Inducing Apoptosis on Doxorubicin-Resistant Human Gastric Carcinoma Cells [gavinpublishers.com]
- 6. researchgate.net [researchgate.net]
The Biosynthesis of Pomolic Acid: A Technical Guide for Researchers
An In-depth Exploration of the Core Biosynthetic Pathway, Experimental Methodologies, and Quantitative Data for a Promising Ursane-Type Triterpenoid.
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pomolic acid, a pentacyclic triterpenoid of the ursane type, has garnered significant interest within the scientific community due to its diverse pharmacological activities.[1][2][3] First isolated from apple peels, this natural compound is found in various plant species, particularly within the Rosaceae and Lamiaceae families.[1][2] This technical guide provides a comprehensive overview of the current understanding of the this compound biosynthesis pathway in plants. It is designed to serve as a valuable resource for researchers engaged in natural product chemistry, metabolic engineering, and drug discovery. The guide details the proposed enzymatic steps, presents relevant quantitative data, outlines key experimental protocols, and provides a visual representation of the biosynthetic pathway.
The Core Biosynthetic Pathway of this compound
The biosynthesis of this compound originates from the well-established mevalonate (MVA) pathway, which produces the universal isoprene unit, isopentenyl pyrophosphate (IPP), and its isomer, dimethylallyl pyrophosphate (DMAPP).[4] These five-carbon units are sequentially condensed to form the 30-carbon precursor, 2,3-oxidosqualene.[4] From this critical branch point, the pathway proceeds through a series of cyclization and oxidative modifications to yield this compound.
The proposed biosynthetic pathway can be summarized as follows:
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Cyclization of 2,3-Oxidosqualene: The linear substrate, 2,3-oxidosqualene, undergoes a complex cyclization reaction catalyzed by α-amyrin synthase (AAS) to form the pentacyclic triterpenoid skeleton, α-amyrin.[5][6] This step establishes the foundational ursane-type structure.
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Oxidation at C-28: The methyl group at the C-28 position of α-amyrin is sequentially oxidized to a carboxylic acid. This transformation is catalyzed by a cytochrome P450 monooxygenase (P450) belonging to the CYP716A subfamily .[7][8][9] This oxidation likely proceeds through hydroxyl and aldehyde intermediates, culminating in the formation of ursolic acid .
-
Hydroxylation at C-19α: The final and defining step in this compound biosynthesis is the stereospecific hydroxylation of ursolic acid at the C-19α position. This reaction is hypothesized to be catalyzed by a specific cytochrome P450 monooxygenase (P450) , tentatively designated as a ursolic acid 19α-hydroxylase . While the exact enzyme has yet to be definitively characterized, its activity is inferred from the structure of this compound.
The overall logical flow of the this compound biosynthesis pathway is depicted in the following diagram:
Quantitative Data on this compound
The concentration of this compound varies significantly among different plant species and even between different tissues of the same plant. The following tables summarize the reported quantitative data for this compound content in various plant sources.
Table 1: this compound Content in Various Plant Species
| Plant Species | Family | Plant Part | Concentration | Reference |
| Potentilla neumanniana | Rosaceae | Roots and Rhizomes | 1.63 mg/g | [1] |
| Potentilla reptans | Rosaceae | Roots and Rhizomes | 0.09 mg/g | [1] |
| Chaenomeles sinensis | Rosaceae | Fruits | 0.24% | [1] |
| Chaenomeles lagenaria | Rosaceae | Fruits | 0.10% | [1] |
Table 2: this compound Content in Different Prefectures (for Chaenomeles sinensis)
| Prefecture | Plant Part | Concentration Range | Reference |
| Various prefectures in China | Fruits | 0.17% - 0.36% | [1] |
Table 3: this compound Content in Different Tissues (for Chaenomeles sinensis)
| Plant Tissue | Concentration | Reference |
| Fruits | 0.16% | [1] |
| Roots | 0.04% | [1] |
Experimental Protocols
Elucidating the biosynthetic pathway of this compound requires a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are detailed methodologies for key experiments.
Identification of Candidate Genes via Co-expression Analysis
This protocol describes a general workflow for identifying candidate genes involved in this compound biosynthesis using transcriptomic data.
Protocol:
-
Plant Material: Collect tissues from a plant species known to produce this compound. It is advantageous to collect tissues with varying levels of this compound accumulation (e.g., different developmental stages, different organs, or elicited vs. non-elicited tissues).
-
RNA Extraction and Sequencing: Extract total RNA from the collected tissues and perform high-throughput RNA sequencing (RNA-Seq) to obtain transcriptomic data.
-
Transcriptome Assembly and Annotation: Assemble the RNA-Seq reads into a reference transcriptome and annotate the assembled transcripts to identify putative genes, particularly focusing on enzyme families known to be involved in triterpenoid biosynthesis, such as oxidosqualene cyclases (OSCs), cytochrome P450s (P450s), and UDP-glycosyltransferases (UGTs).
-
Co-expression Network Analysis: Utilize tools like Weighted Gene Co-expression Network Analysis (WGCNA) to identify modules of genes that are highly co-expressed across the different samples.
-
Candidate Gene Selection: Identify the gene module that contains known triterpenoid biosynthesis genes (e.g., α-amyrin synthase). Genes within this module, especially those annotated as P450s or UGTs, are strong candidates for being involved in the this compound pathway.
Heterologous Expression and in vivo Characterization of Candidate Enzymes
This protocol details the expression of candidate P450 enzymes in a yeast system engineered to produce the precursor, α-amyrin or ursolic acid.
Protocol:
-
Yeast Strain: Utilize a Saccharomyces cerevisiae strain engineered to produce α-amyrin or ursolic acid. This can be achieved by expressing the genes for the upstream pathway, including a truncated HMG-CoA reductase (tHMG1), farnesyl pyrophosphate synthase (FPPS), squalene synthase (SQS), squalene epoxidase (SQE), and α-amyrin synthase (AAS). For testing the final hydroxylation step, a strain producing ursolic acid would be required, which would also express the C-28 oxidase (e.g., a CYP716A family member).
-
Vector Construction: Clone the full-length cDNA of the candidate P450 gene into a yeast expression vector, typically under the control of an inducible promoter (e.g., GAL1). Co-expression with a cytochrome P450 reductase (CPR) is often necessary for optimal activity.
-
Yeast Transformation: Transform the engineered yeast strain with the expression vector containing the candidate P450 gene.
-
Cultivation and Induction: Grow the transformed yeast in an appropriate selective medium. Once the culture reaches a suitable density, induce the expression of the candidate P450 by adding galactose to the medium.
-
Metabolite Extraction: After a period of induction (e.g., 48-72 hours), harvest the yeast cells. Extract the triterpenoids from the cell pellet and the culture medium using an organic solvent (e.g., ethyl acetate).
-
Metabolite Analysis: Analyze the extracts using Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization (e.g., silylation) or by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS). Compare the metabolite profile of the yeast expressing the candidate P450 with a control strain (e.g., expressing an empty vector) to identify the product of the enzymatic reaction.
In vitro Enzyme Assays
This protocol describes a general method for assaying the activity of a purified candidate cytochrome P450 enzyme.
Protocol:
-
Enzyme Preparation: Express the candidate P450 and its corresponding CPR as recombinant proteins, for example, in E. coli or insect cells, and purify them. For membrane-bound P450s, microsomes prepared from the expression host can be used.
-
Reaction Mixture: Prepare a reaction mixture containing:
-
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
Purified P450 enzyme or microsomes
-
Purified CPR (if not using microsomes that contain it)
-
Substrate (e.g., ursolic acid) dissolved in a suitable solvent (e.g., DMSO)
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+) or NADPH.
-
-
Reaction Initiation and Incubation: Pre-incubate the reaction mixture at the optimal temperature (e.g., 30°C) for a few minutes. Initiate the reaction by adding NADPH or the NADPH regenerating system. Incubate for a specific period (e.g., 30-60 minutes).
-
Reaction Termination and Extraction: Stop the reaction by adding an organic solvent (e.g., ethyl acetate) and vortexing. Centrifuge to separate the phases and collect the organic layer.
-
Product Analysis: Evaporate the organic solvent and redissolve the residue in a suitable solvent for analysis by HPLC or LC-MS/MS to identify and quantify the product (this compound).
Conclusion
The biosynthesis of this compound in plants is a multi-step process that begins with the cyclization of 2,3-oxidosqualene and proceeds through key intermediates such as α-amyrin and ursolic acid. While the enzymes responsible for the initial steps are relatively well-characterized, the specific cytochrome P450 monooxygenase that catalyzes the final C-19α hydroxylation to form this compound remains to be definitively identified. The experimental protocols outlined in this guide provide a framework for researchers to investigate this and other unknown steps in the pathway. Further research, leveraging techniques such as co-expression analysis, heterologous expression, and in vitro enzyme assays, will be crucial for the complete elucidation of the this compound biosynthetic pathway. This knowledge will not only advance our fundamental understanding of plant secondary metabolism but also open up new avenues for the biotechnological production of this valuable bioactive compound.
References
- 1. Genomic and Coexpression Analyses Predict Multiple Genes Involved in Triterpene Saponin Biosynthesis in Medicago truncatula - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. japsonline.com [japsonline.com]
- 4. Characterization of an ursane triterpenoid from centella asiatica with growth inhibitory activity against spilarctia obliqua - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biotransformation of Oleanane and Ursane Triterpenic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Biosynthetic pathways of triterpenoids and strategies to improve their Biosynthetic Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 9. catalog.nlm.nih.gov [catalog.nlm.nih.gov]
Pomolic Acid: A Technical Guide to its Molecular Structure, Properties, and Biological Signaling
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pomolic acid (PA), a pentacyclic triterpenoid of the ursane type, is a naturally occurring compound found in various plant species, notably in the Rosaceae and Lamiaceae families. First isolated from apple peels, this molecule has garnered significant interest within the scientific community for its diverse pharmacological activities, including potent anti-cancer, anti-inflammatory, and anti-metastatic properties. This technical guide provides an in-depth analysis of the molecular structure and functional groups of this compound. It summarizes key physicochemical properties, details experimental protocols for its isolation and bioactivity assessment, and elucidates its mechanism of action through a detailed examination of the signaling pathways it modulates, particularly in the context of cancer biology. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.
Molecular Structure and Functional Groups
This compound, also known as benthamic acid or by its IUPAC name 3-β,19α-dihydroxy-urs-12-en-28-oic acid, is characterized by a complex and highly stereospecific molecular architecture.[1][2]
1.1. Core Structure
The foundational structure of this compound is a 30-carbon pentacyclic triterpenoid skeleton of the ursane type.[1][3] This consists of five fused six-membered rings, designated A, B, C, D, and E, forming a rigid, non-aromatic framework.[1][2] A key feature of the ursane skeleton is the presence of a double bond between carbon 12 and carbon 13 (urs-12-ene) within the C-ring.[4]
1.2. Key Functional Groups
The biological activity and physicochemical properties of this compound are largely dictated by its specific functional groups, which provide sites for hydrogen bonding, polar interactions, and potential chemical modification.
-
Carboxylic Acid (-COOH): A carboxylic acid group is located at position C-17 on the E-ring.[1][2] This group is acidic and is typically ionized at physiological pH, contributing to the molecule's ability to interact with biological targets.
-
Hydroxyl Groups (-OH): this compound possesses two hydroxyl groups:
-
A secondary alcohol at the C-3 position on the A-ring, with a β-stereochemical configuration.[1][5]
-
A tertiary alcohol at the C-19 position on the E-ring, with an α-stereochemical configuration.[1][5] These hydroxyl groups are crucial for forming hydrogen bonds and contribute to the molecule's polarity.[1]
-
-
Methyl Groups (-CH₃): There are seven methyl groups attached to the core skeleton at positions C-4 (two groups), C-8, C-10, C-14, C-19, and C-20.[1][2] These nonpolar groups contribute to the lipophilicity of the molecule.
The presence of both hydrophilic (carboxyl, hydroxyl) and lipophilic (triterpenoid skeleton, methyl groups) regions makes this compound an amphipathic molecule.
Physicochemical and Spectroscopic Data
The characterization of this compound relies on a combination of physical property measurements and spectroscopic analysis. The following table summarizes key quantitative data for the compound.
| Property | Value | Source(s) |
| Molecular Formula | C₃₀H₄₈O₄ | [1][4][6][7] |
| Molecular Weight | 472.70 g/mol | [1][6][7] |
| IUPAC Name | (3β,19α)-3,19-Dihydroxyurs-12-en-28-oic acid | [1][2][8] |
| Synonyms | Benthamic acid, Randialic acid A | [1][3][4][5] |
| CAS Number | 13849-91-7 | [6] |
| Physical Form | Solid | [9] |
| Melting Point | 272-275 °C | [2] |
| Solubility | Insoluble in water; Soluble in DMSO, Chloroform, Dichloromethane. | [6] |
| Predicted pKa (Acidic) | 4.64 | [5] |
| Predicted logP | 5.34 - 5.9 | [5] |
Note: Spectroscopic data such as specific ¹H-NMR, ¹³C-NMR, IR, and specific rotation values are essential for unequivocal structure confirmation but are dispersed throughout the literature. Researchers should consult primary research articles for detailed spectral assignments when performing characterization.
Biological Activity and Signaling Pathways
This compound has been extensively studied for its anti-cancer properties, particularly in breast cancer models. Its mechanism of action involves the modulation of critical signaling pathways that control cell growth, metastasis, and survival.
3.1. Inhibition of the CXCR4/ERK/NF-κB Signaling Axis
A primary mechanism by which this compound inhibits breast cancer metastasis is through the downregulation of the chemokine receptor CXCR4.[3] The binding of the ligand CXCL12 to CXCR4 activates downstream pathways, including the Ras/Raf/MEK/ERK (MAPK) and NF-κB pathways, which promote cell invasion and proliferation.[1][6][10]
This compound disrupts this process at a transcriptional level.[1][10] It reduces the mRNA expression of CXCR4 and HER2, a receptor tyrosine kinase often overexpressed in aggressive breast cancers.[1][10] This leads to a subsequent reduction in the phosphorylation (activation) of ERK and inhibits the activation of the transcription factor NF-κB.[1][10] The overall effect is a significant decrease in the invasive potential of cancer cells.[3]
Below is a diagram illustrating the inhibitory effect of this compound on this signaling cascade.
3.2. Modulation of mTOR Signaling
This compound also exerts anti-angiogenic and anti-proliferative effects by targeting the mTOR (mammalian target of rapamycin) signaling cascade. It has been shown to suppress the phosphorylation of both p38-MAPK and mTOR, which in turn inhibits the translation of Hypoxia-Inducible Factor 1-alpha (HIF-1α), a key regulator of angiogenesis.[11] Furthermore, this compound can activate AMP-activated protein kinase (AMPK), a cellular energy sensor, which subsequently inhibits mTOR and its downstream effectors involved in protein synthesis, such as p70S6K and 4EBP1.[2]
Experimental Protocols
This section provides representative methodologies for the isolation and biological evaluation of this compound.
4.1. Extraction and Isolation of this compound
The following protocol is a generalized workflow for the extraction and purification of this compound from plant material, based on common phytochemical practices.
4.2. Cytotoxicity Evaluation using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method to assess cell viability and the cytotoxic potential of a compound.[3][7]
Principle: Metabolically active, viable cells contain mitochondrial reductase enzymes that cleave the yellow tetrazolium salt, MTT, into insoluble purple formazan crystals.[7][8] The amount of formazan produced is directly proportional to the number of viable cells.
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer cells) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Prepare stock solutions of this compound in DMSO. Serially dilute the stock solution in culture medium to achieve a range of final concentrations (e.g., 1, 5, 10, 25, 50, 100 µM). Replace the medium in the wells with 100 µL of the medium containing the different concentrations of this compound. Include vehicle control (DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following incubation, add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.[7]
-
Formazan Formation: Incubate the plate for an additional 4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Add 100 µL of MTT solvent (e.g., a solution of 10% SDS in 0.01 M HCl, or acidified isopropanol) to each well to dissolve the formazan crystals.[2] Wrap the plate in foil and shake on an orbital shaker for 15 minutes to ensure complete dissolution.[5]
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570-590 nm using a microplate reader.[5][7]
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells. Plot a dose-response curve and determine the IC₅₀ (the concentration of this compound that inhibits cell growth by 50%).
Conclusion
This compound is a structurally complex pentacyclic triterpenoid with a well-defined set of functional groups that drive its significant biological activities. Its ability to modulate multiple critical signaling pathways, including the CXCR4/ERK and mTOR cascades, underscores its potential as a lead compound in the development of novel therapeutics, particularly for cancer. The methodologies outlined in this guide provide a framework for the consistent isolation and evaluation of this compound, facilitating further research into its pharmacological potential and mechanism of action. Future studies should focus on completing the detailed spectroscopic characterization, exploring its efficacy in in-vivo models, and investigating potential synergistic effects with existing chemotherapeutic agents.
References
- 1. This compound inhibits metastasis of HER2 overexpressing breast cancer cells through inactivation of the ERK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anticancer properties of this compound-induced AMP-activated protein kinase activation in MCF7 human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Inhibits Invasion of Breast Cancer Cells Through the Suppression of CXC Chemokine Receptor Type 4 Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | The Chemokine Receptor CXCR4 in Cell Proliferation and Tissue Regeneration [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Inhibition of the mTORC1/NF-κB Axis Alters Amino Acid Metabolism in Human Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. This compound suppresses HIF1α/VEGF-mediated angiogenesis by targeting p38-MAPK and mTOR signaling cascades - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Isolation of Pomolic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pomolic acid, a pentacyclic triterpenoid of the ursane type, has garnered significant scientific interest due to its diverse pharmacological activities, particularly its anti-cancer properties. This technical guide provides an in-depth history of the discovery and isolation of this compound, detailing the seminal moments of its identification and the evolution of extraction and purification methodologies. It serves as a comprehensive resource for researchers, offering detailed experimental protocols, quantitative data, and a visualization of the key experimental workflow.
Introduction
This compound (3β,19α-dihydroxy-urs-12-en-28-oic acid), also known as benthamic acid, is a naturally occurring pentacyclic triterpenoid with the chemical formula C30H48O4.[1] First identified in the mid-1960s, it has since been isolated from a variety of plant sources and has been the subject of numerous preclinical studies. Its promising biological activities, ranging from anti-inflammatory to potent anti-cancer effects, have positioned it as a molecule of interest for drug development. This guide traces the history of its discovery and provides a technical overview of its isolation and characterization.
The Initial Discovery and Identification
The first reported isolation of this compound is credited to C. H. Brieskorn and H. Wunderer in 1967, who successfully isolated the compound from the peels of apples (Malus domestica)[2][3]. Their work, published in the Archiv der Pharmazie, identified the structure of this compound as 3β,19α-dihydroxy-urs-12-en-28-oic acid through chemical and physical methods.
Concurrently, during the mid-1960s, researchers investigating the constituents of Sanguisorba officinalis (Great Burnet) identified a triterpenoid aglycone from its saponins.[4] Initially, this compound was mistakenly identified as tormentosolic acid. However, it was later demonstrated that the true aglycone was in fact this compound, and tormentosolic acid was an artifact of the chemical procedures used.[4] This dual discovery from two distinct plant sources solidified the existence and structure of this novel triterpenoid.
Natural Sources of this compound
Following its initial discovery, this compound has been identified in a wide array of plant species. It is now known to be present in at least 39 species across 19 plant families.[1] The families Rosaceae and Lamiaceae are particularly rich in species containing this compound.[1][5] Despite its widespread distribution, the concentration of this compound in most natural sources is relatively low.[1]
Table 1: Notable Plant Sources of this compound
| Plant Family | Species | Plant Part |
| Rosaceae | Malus domestica (Apple) | Peels |
| Rosaceae | Sanguisorba officinalis (Great Burnet) | Roots |
| Lamiaceae | Salvia officinalis (Sage) | - |
| Ebenaceae | Diospyros kaki (Persimmon) | - |
| Rhamnaceae | Ziziphus jujuba (Jujube) | - |
Experimental Protocols for Isolation and Purification
The isolation and purification of this compound have evolved from classical phytochemical techniques to more advanced chromatographic and extraction methods. Below are detailed protocols representative of both historical and modern approaches.
Classical Isolation from Apple Peels (Reconstructed from Historical Accounts)
Experimental Workflow: Classical Isolation
Caption: Classical isolation workflow for this compound.
Methodology:
-
Extraction: Dried and powdered apple peels are subjected to exhaustive extraction with a polar solvent such as methanol or ethanol at room temperature or under reflux.
-
Filtration and Concentration: The resulting extract is filtered to remove solid plant material and then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
-
Defatting: The crude extract is often partitioned with a nonpolar solvent like n-hexane to remove lipids and other nonpolar constituents.
-
Chromatographic Separation: The defatted extract is then subjected to column chromatography on a silica gel stationary phase.
-
Elution: The column is eluted with a gradient of increasing polarity, typically a mixture of chloroform and methanol.
-
Fraction Collection and Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing this compound.
-
Purification: Fractions containing pure or enriched this compound are combined and further purified by recrystallization from a suitable solvent system to yield crystalline this compound.
Modern Ultrasound-Assisted Extraction from Apple Pomace
More contemporary methods utilize advanced techniques to improve efficiency and yield. Ultrasound-assisted extraction (UAE) is a common approach.
Methodology:
-
Sample Preparation: Dried apple pomace is finely ground to a powder.
-
Ultrasonic Extraction: The powdered pomace is suspended in a solvent of moderate polarity, such as 70% aqueous ethanol, ethyl acetate, or dimethylcarbonate. The suspension is then subjected to ultrasonication for a defined period (e.g., up to 3 hours).
-
Fractionation: The extract is first separated into acidic and neutral fractions. This can be achieved by liquid-liquid extraction with a basic aqueous solution to extract the acidic components, which are then recovered by acidification and re-extraction into an organic solvent.
-
Selective Extraction: The acidic fraction is then subjected to selective extraction with a series of solvents of increasing polarity (e.g., petroleum ether, dichloromethane, ethyl acetate) to further fractionate the components.
-
Purification: The fraction enriched with this compound is then purified using chromatographic techniques such as preparative High-Performance Liquid Chromatography (HPLC) or High-Speed Counter-Current Chromatography (HSCCC).
Table 2: Quantitative Data from Modern Extraction of this compound from Apple Pomace
| Extraction Solvent | This compound Content in Extract (%) |
| Ethyl Acetate | 13.7 |
| Dimethylcarbonate | 9.5 |
| Ethanol | 4.6 |
Data adapted from a 2023 study on quantitative determination of this compound in apple pomace.
Structural Elucidation and Characterization
The definitive structure of this compound was elucidated using a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are crucial for determining the carbon skeleton and the stereochemistry of the molecule.
-
Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the exact molecular weight and elemental composition of this compound.
-
Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying the functional groups present, such as hydroxyl (-OH) and carboxylic acid (-COOH) groups.
Biological Activity and Signaling Pathways
The first investigations into the biological effects of this compound began in 1989 with studies on its antibacterial properties.[4] Since then, a significant body of research has focused on its anti-cancer activities. This compound has been shown to modulate several key signaling pathways involved in cancer cell proliferation, survival, and metastasis.
Signaling Pathways Modulated by this compound
Caption: Key signaling pathways modulated by this compound.
Experimental Protocol: Analysis of Signaling Pathways by Western Blot
A common method to investigate the effect of this compound on these pathways is through Western blotting to detect changes in the phosphorylation status of key signaling proteins.
Methodology:
-
Cell Culture and Treatment: Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are cultured under standard conditions. Cells are then treated with varying concentrations of this compound for specific time periods.
-
Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and then lysed using a suitable lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: The total protein concentration in each cell lysate is determined using a protein assay, such as the Bradford or BCA assay, to ensure equal loading of protein for each sample.
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., phospho-NF-κB p65, total NF-κB p65, phospho-mTOR, total mTOR).
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are then visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: The intensity of the bands is quantified using densitometry software, and the levels of phosphorylated proteins are normalized to the total protein levels to determine the effect of this compound treatment.
Conclusion
The journey of this compound from its initial discovery in apple peels and Sanguisorba officinalis to its current status as a promising anti-cancer agent is a testament to the importance of natural product research. The development of more efficient extraction and purification techniques has made this compound more accessible for in-depth biological investigation. This guide provides a foundational understanding of the history and key methodologies associated with this compound, serving as a valuable resource for researchers aiming to further explore its therapeutic potential.
References
- 1. Triterpenoids isolated from apple peels have potent antiproliferative activity and may be partially responsible for apple's anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound and its glucopyranose ester promote apoptosis through autophagy in HT-29 colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Über den chemischen Aufbau der Apfelschale, IV. Pomol‐ und Pomonsäure | Semantic Scholar [semanticscholar.org]
- 4. This compound induces ferroptosis-mediated cell death in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Pharmacological Profile of Pomolic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pomolic acid (PA), a pentacyclic triterpenoid of the ursane type, has emerged as a compound of significant interest in the scientific community.[1][2][3] First isolated from apple peels, this natural compound is found in various plant species, particularly within the Rosaceae and Lamiaceae families.[1][2][3] Extensive research has unveiled a broad spectrum of pharmacological properties, with its anti-cancer activities being the most prominently studied.[1][2] This technical guide provides an in-depth overview of the key biological activities of this compound, with a focus on its anticancer, anti-inflammatory, and emerging antidiabetic potential. It is designed to be a comprehensive resource, detailing quantitative data, experimental methodologies, and the intricate signaling pathways modulated by this promising therapeutic agent.
Anticancer Activity
This compound has demonstrated potent cytotoxic and anti-proliferative effects across a wide range of cancer cell lines, including but not limited to breast, lung, ovarian, prostate, leukemia, and glioma cells.[2] Its multifaceted mechanism of action involves the induction of apoptosis, inhibition of metastasis and angiogenesis, and modulation of key signaling pathways.[2]
Quantitative Anticancer Data
The efficacy of this compound as an anticancer agent has been quantified in numerous studies, primarily through the determination of its half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values.
| Cell Line | Cancer Type | IC50/GI50 (µM) | Exposure Time (h) | Reference |
| SK-MEL-28 | Melanoma | 3.0 (HIF-1α inh.) | Not Specified | [2] |
| SK-MEL-28 | Melanoma | 1.0 (NF-κB inh.) | Not Specified | [2] |
| A549 | Lung | 10 (HIF-1α inh.) | Not Specified | [2] |
| A549 | Lung | 3.6 (NF-κB inh.) | Not Specified | [2] |
| A549 | Lung | 5.6 | Not Specified | [2] |
| A549 | Lung | 10 | Not Specified | [4][5] |
| U-373 MG | Glioblastoma | 6.3 (HIF-1α inh.) | Not Specified | [2] |
| U-373 MG | Glioblastoma | 2.5 (NF-κB inh.) | Not Specified | [2] |
| SK-OV-3 | Ovarian | 3.7 (in combo w/ cisplatin) | Not Specified | [2] |
| MK-1 | Squamous | 55 (GI50) | Not Specified | [2] |
| HeLa | Cervical | 59 (GI50) | Not Specified | [2] |
| B16F10 | Melanoma | 29 (GI50) | Not Specified | [2] |
| THP-1 | Leukemia | 3.2 | Not Specified | [2] |
| HT-29 | Colon | 9.7 µg/mL | 24 | [6] |
| HT-29 | Colon | 7.6 µg/mL | 48 | [6] |
| HT-29 | Colon | 8.8 µg/mL | 72 | [6] |
| Normal BEAS-2B | Lung (Non-cancerous) | 80 | Not Specified | [4][5] |
Signaling Pathways in Cancer
This compound exerts its anticancer effects by modulating a complex network of signaling pathways, primarily leading to programmed cell death (apoptosis and ferroptosis) and inhibiting cell proliferation and metastasis.
This compound triggers apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[1] In the intrinsic pathway, it induces the loss of mitochondrial membrane potential, leading to the activation of caspase-9 and subsequently caspase-3.[7] This is often accompanied by an increased Bax/Bcl-2 ratio.[6] In the extrinsic pathway, this compound can upregulate death receptors, leading to the activation of caspase-8.[1]
Recent studies have indicated that this compound can also induce ferroptosis, a form of iron-dependent programmed cell death, in non-small cell lung cancer cells.[2][3][8] This process is characterized by the depletion of glutathione (GSH) and the inactivation of glutathione peroxidase 4 (GPX4), leading to the accumulation of lipid peroxides.[2][8]
This compound has been shown to suppress key processes in cancer progression, including metastasis and angiogenesis. It inhibits the expression of CXC chemokine receptor type 4 (CXCR4), matrix metalloproteinase-9 (MMP-9), and focal adhesion kinase (FAK).[2] Furthermore, it blocks signaling pathways such as NF-κB/ERK/mTOR and targets p38-MAPK and mTOR signaling, which are crucial for cancer cell invasion and the formation of new blood vessels.[2][9]
Experimental Protocols: Anticancer Assays
This assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[7][10][11][12]
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 cells per well and incubate for 12-24 hours.[6]
-
Treatment: Treat cells with various concentrations of this compound (e.g., 5 to 20 µg/mL) and a vehicle control (e.g., 0.1% DMSO) for desired time points (e.g., 24, 48, 72 hours).[6]
-
MTT Addition: Add 10-50 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[6][11]
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 490-570 nm using a microplate reader.[6][12]
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
This method is used to study cell migration in vitro.[5][9]
-
Cell Seeding: Seed cells in a 6-well or 12-well plate to create a confluent monolayer.
-
Scratch Creation: Create a "scratch" or cell-free gap in the monolayer using a sterile pipette tip.
-
Treatment: Wash the wells with PBS to remove dislodged cells and add fresh medium containing different concentrations of this compound.
-
Image Acquisition: Capture images of the scratch at time 0 and at regular intervals (e.g., every 12 or 24 hours) using a microscope.
-
Data Analysis: Measure the width of the scratch at different time points to determine the rate of cell migration and wound closure.
Anti-inflammatory Activity
This compound exhibits significant anti-inflammatory properties, primarily through the modulation of inflammatory mediators and signaling pathways.
Quantitative Anti-inflammatory Data
| Assay/Model | Effect | This compound Concentration/Dose | Result | Reference |
| Carrageenan-induced paw edema (mice) | Reduction of edema | Not Specified | Significant reduction | [13][14] |
| In vivo cytokine production (mice) | Inhibition of IL-1β production | Not Specified | 39% inhibition | [13][14] |
| Human Polymorphonuclear (PMN) cells | Induction of apoptosis | 100 µM | 42% increase in apoptotic cells | [13][14] |
| Human Polymorphonuclear (PMN) cells | Induction of apoptosis | 200 µM | 71% increase in apoptotic cells | [13][14] |
Signaling Pathways in Inflammation
The anti-inflammatory effects of this compound are largely attributed to its ability to suppress the NF-κB signaling pathway, a key regulator of inflammation.[2] By inhibiting NF-κB activation, this compound can reduce the expression of pro-inflammatory cytokines and enzymes.
Experimental Protocol: Carrageenan-Induced Paw Edema
This is a widely used in vivo model to screen for acute anti-inflammatory activity.[13][14]
-
Animals: Use mice or rats of a specific strain and weight.
-
Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.
-
Treatment: Administer this compound or a reference drug (e.g., indomethacin) intraperitoneally or orally at a specific time before inducing inflammation. A control group receives the vehicle.
-
Induction of Edema: Inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after induction.
-
Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.
Antidiabetic Activity
The antidiabetic potential of this compound is a growing area of research, although specific quantitative data and detailed mechanistic studies are still limited compared to its other biological activities. Pentacyclic triterpenoids, as a class, are known to possess antidiabetic properties.[2]
Potential Mechanisms of Antidiabetic Action
Based on studies of structurally related compounds like ursolic acid, the potential antidiabetic mechanisms of this compound may include:
-
Inhibition of α-glucosidase: This enzyme is involved in the breakdown of carbohydrates in the intestine. Its inhibition can delay glucose absorption and reduce postprandial hyperglycemia.
-
Enhancement of Glucose Uptake: this compound may promote glucose uptake in peripheral tissues like adipocytes and muscle cells, potentially through the modulation of signaling pathways such as the PI3K/Akt pathway.
-
Inhibition of Dipeptidyl Peptidase-IV (DPP-IV): DPP-IV is an enzyme that inactivates incretin hormones, which are involved in insulin secretion. Inhibition of DPP-IV can enhance insulin release and improve glucose homeostasis.
Experimental Protocols for Antidiabetic Assays
-
Enzyme and Substrate: Use α-glucosidase from Saccharomyces cerevisiae and p-nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate.
-
Reaction Mixture: Prepare a reaction mixture containing phosphate buffer, the enzyme, and various concentrations of this compound or a standard inhibitor (e.g., acarbose).
-
Incubation: Pre-incubate the enzyme with the inhibitor before adding the substrate.
-
Reaction Initiation and Termination: Start the reaction by adding pNPG and stop it after a specific time by adding a solution like sodium carbonate.
-
Absorbance Measurement: Measure the absorbance of the released p-nitrophenol at 400-405 nm.
-
Data Analysis: Calculate the percentage of inhibition and determine the IC50 value.
-
Cell Culture: Use a suitable adipocyte cell line, such as 3T3-L1.
-
Cell Differentiation: Differentiate pre-adipocytes into mature adipocytes.
-
Treatment: Treat the mature adipocytes with this compound at various concentrations in the presence or absence of insulin.
-
Glucose Uptake Measurement: Use a fluorescently labeled glucose analog (e.g., 2-NBDG) or a radioactive glucose analog (e.g., 2-deoxy-D-[3H]glucose) to measure glucose uptake.
-
Data Analysis: Quantify the amount of glucose taken up by the cells and compare it to the control group.
-
Induction of Diabetes: Induce diabetes in rodents (mice or rats) by injecting streptozotocin (STZ), a chemical that is toxic to pancreatic β-cells.
-
Confirmation of Diabetes: Confirm hyperglycemia by measuring blood glucose levels.
-
Treatment: Administer this compound or a standard antidiabetic drug (e.g., metformin) to the diabetic animals for a specific period.
-
Monitoring: Monitor blood glucose levels, body weight, and other relevant parameters throughout the study.
-
Oral Glucose Tolerance Test (OGTT): At the end of the treatment period, perform an OGTT to assess glucose tolerance.
-
Biochemical and Histopathological Analysis: Collect blood and tissue samples for biochemical analysis (e.g., insulin levels, lipid profile) and histopathological examination of the pancreas.
Conclusion and Future Directions
This compound is a promising natural compound with a wide array of biological activities, most notably its potent anticancer and anti-inflammatory effects. The mechanisms underlying these activities are being progressively elucidated, revealing a complex interplay of signaling pathways. While its antidiabetic potential is suggested by its chemical class, this remains a nascent area of investigation requiring more focused research to establish its efficacy and mechanisms of action.
Future research should aim to:
-
Conduct more in-depth studies to quantify the antidiabetic effects of this compound and elucidate the specific molecular targets.
-
Perform comprehensive in vivo studies to validate the in vitro findings and assess the pharmacokinetic and safety profiles of this compound.
-
Explore the synergistic potential of this compound with existing therapeutic agents to enhance their efficacy and overcome drug resistance.
This technical guide serves as a foundational resource for researchers and drug development professionals, summarizing the current state of knowledge on this compound and highlighting the exciting avenues for future exploration of this versatile natural product.
References
- 1. Ursolic Acid Increases Glucose Uptake through the PI3K Signaling Pathway in Adipocytes | PLOS One [journals.plos.org]
- 2. meliordiscovery.com [meliordiscovery.com]
- 3. A review of alpha-glucosidase inhibitors from plants as potential candidates for the treatment of type-2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound and its glucopyranose ester promote apoptosis through autophagy in HT-29 colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Palmitoleic acid (n-7) increases white adipocytes GLUT4 content and glucose uptake in association with AMPK activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. α-Glucosidase inhibition by flavonoids: an in vitro and in silico structure–activity relationship study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Streptozotocin-Induced Diabetic Models in Mice and Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of (Poly)phenols on Lipid and Glucose Metabolisms in 3T3-L1 Adipocytes: an Integrated Analysis of Mechanistic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ursolic Acid Increases Glucose Uptake through the PI3K Signaling Pathway in Adipocytes | PLOS One [journals.plos.org]
- 12. An Update on Dipeptidyl Peptidase-IV Inhibiting Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Arachidonic acid stimulates glucose uptake in 3T3-L1 adipocytes by increasing GLUT1 and GLUT4 levels at the plasma membrane. Evidence for involvement of lipoxygenase metabolites and peroxisome proliferator-activated receptor gamma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pure.ul.ie [pure.ul.ie]
Pomolic Acid: A Pentacyclic Triterpenoid with Potent Anti-Cancer Activity
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Pomolic acid, a naturally occurring ursane-type pentacyclic triterpenoid, has emerged as a compound of significant interest in oncological research. First isolated from apple peels, it is found in various plant species, particularly within the Rosaceae and Lamiaceae families.[1][2] This technical guide provides a comprehensive overview of this compound, detailing its chemical properties, mechanism of action, and its role in modulating critical cellular signaling pathways implicated in cancer progression. Extensive quantitative data from preclinical studies are presented in tabular format to facilitate comparative analysis. Furthermore, detailed protocols for key experimental assays and visual representations of signaling pathways are provided to support further research and development of this compound as a potential therapeutic agent.
Introduction to this compound
This compound (3β,19α-dihydroxy-urs-12-en-28-oic acid), also known as benthamic acid, is a pentacyclic triterpenoid with the molecular formula C₃₀H₄₈O₄.[2] Triterpenoids are a large and structurally diverse class of natural products derived from the cyclization of squalene.[3] The ursane scaffold of this compound is characterized by a five-ring carbon skeleton.[1][2] Its structure features hydroxyl groups at positions C-3 and C-19, and a carboxyl group at C-28, which contribute to its biological activity.[1]
Pentacyclic triterpenoids, as a class, are known to possess a wide array of pharmacological properties, including anti-inflammatory, antioxidant, and antimicrobial effects.[1][2] However, it is the potent anti-cancer activity of this compound that has garnered the most significant scientific attention.[1][2]
Anti-Cancer Activity and Molecular Targets
This compound has demonstrated significant cytotoxic and anti-proliferative effects against a broad spectrum of cancer cell lines, including those of the breast, lung, leukemia, melanoma, and glioblastoma.[1][2][3] Its multi-faceted mechanism of action involves the induction of apoptosis, inhibition of metastasis, and modulation of key signaling pathways that are often dysregulated in cancer.
Induction of Apoptosis
A primary mechanism of this compound's anti-cancer effect is the induction of programmed cell death, or apoptosis. This is achieved through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[3] this compound has been shown to:
-
Activate Caspases: It triggers the activation of initiator caspases (caspase-8 and -9) and executioner caspases (caspase-3), which are central to the apoptotic cascade.[1][3][4]
-
Modulate Bcl-2 Family Proteins: It influences the expression of Bcl-2 family proteins, leading to a decrease in anti-apoptotic members like Bcl-2 and an increase in pro-apoptotic members like Bax.[3]
-
Induce DNA Fragmentation: Treatment with this compound leads to the fragmentation of nuclear DNA, a hallmark of apoptosis.[3][4]
-
Generate Reactive Oxygen Species (ROS): this compound can induce the production of ROS, which can trigger mitochondrial-dependent apoptosis.[4]
Inhibition of Metastasis
Metastasis is a major cause of cancer-related mortality. This compound has been shown to inhibit several key processes involved in metastasis:
-
Suppression of Cell Migration and Invasion: It can inhibit the migration and invasion of cancer cells, as demonstrated in various in vitro assays.[1][5]
-
Downregulation of CXCR4: this compound downregulates the expression of the chemokine receptor CXCR4, which plays a crucial role in the metastasis of breast cancer cells.[1][5]
-
Inhibition of Matrix Metalloproteinases (MMPs): It can suppress the expression of MMPs, such as MMP-9, which are enzymes that degrade the extracellular matrix, facilitating cancer cell invasion.[1]
Modulation of Signaling Pathways
This compound exerts its anti-cancer effects by targeting multiple intracellular signaling pathways that are critical for cancer cell survival, proliferation, and metastasis.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation, immunity, and cell survival. Its constitutive activation is a hallmark of many cancers. This compound has been shown to be a potent inhibitor of NF-κB activation, thereby suppressing the expression of NF-κB target genes involved in cell proliferation and survival.[1][5]
Caption: this compound inhibits the NF-κB signaling pathway.
ERK/mTOR Signaling Pathway
The Extracellular signal-regulated kinase (ERK) and the mammalian target of rapamycin (mTOR) pathways are central to regulating cell growth, proliferation, and survival. This compound has been demonstrated to block the NF-κB/ERK/mTOR signaling cascades in breast cancer cells.[1] It also inhibits the phosphorylation of ERK in HER2-overexpressing breast cancer cells.[6]
References
- 1. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. clyte.tech [clyte.tech]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. acmeresearchlabs.in [acmeresearchlabs.in]
- 6. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
Pomolic Acid: A Technical Guide on In Vivo Efficacy and Toxicological Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pomolic acid (PA), a pentacyclic triterpenoid of the ursane type, has garnered significant interest within the scientific community for its diverse pharmacological activities.[1] First isolated from apple peels, this natural compound is found in various plant species, notably within the Rosaceae and Lamiaceae families.[1] Extensive in vitro research has highlighted its potential as an anti-cancer agent, with demonstrated cytotoxic effects against a range of cancer cell lines including breast, lung, ovarian, and prostate cancers, as well as leukemia and glioma.[1][2][3][4][5][6][7] The primary mechanisms of its anti-neoplastic action involve the induction of apoptosis, inhibition of tumor cell proliferation, and suppression of metastasis.[1][2] Despite the wealth of in vitro data, a comprehensive understanding of its in vivo efficacy and, critically, its safety and toxicity profile, remains less well-defined. This technical guide synthesizes the available in vivo studies and toxicity data for this compound, presenting it in a clear and accessible format to aid researchers and professionals in the field of drug development.
In Vivo Studies
The in vivo investigation of this compound is still in its nascent stages, with a limited number of studies exploring its therapeutic potential in animal models. The existing research primarily focuses on its anti-fibrotic and cardiovascular effects.
Table 1: Summary of In Vivo Studies on this compound
| Study Focus | Animal Model | Dosage & Administration | Key Findings | Reference |
| Renal Fibrosis | Mice (Unilateral Ureteral Obstruction Model) | Not specified in abstract | Reduced renal fibrosis, suppressed collagen and extracellular matrix accumulation. | [8] |
| Hypotensive Effects | Rats | Not specified in abstract | Demonstrated hypotensive effects. | [9][10] |
| Pharmacokinetics | Rats | Oral administration | Pharmacokinetic profile of purified PA and extracts of Sanguisorba officinalis were evaluated. | [8] |
Experimental Protocols
A detailed understanding of the methodologies employed in these studies is crucial for interpretation and future research design.
-
Renal Fibrosis Model:
-
Animal Model: The study utilized a murine model of renal fibrosis induced by unilateral ureteral obstruction (UUO). This is a common and well-characterized model for studying the progression of renal interstitial fibrosis.
-
Intervention: While the specific dosage was not detailed in the available abstract, the study reports that this compound was administered to the UUO mice.[8]
-
Outcome Measures: The primary outcomes assessed were the extent of renal fibrosis, which was likely evaluated through histological analysis of kidney tissue (e.g., Masson's trichrome staining). Additionally, the expression of key fibrosis markers such as cadherin, α-smooth muscle actin (α-SMA), collagen, and other extracellular matrix components were likely quantified using techniques like immunohistochemistry, Western blotting, or quantitative PCR.[8]
-
-
Hypotensive and Vasorelaxant Effects (Ex Vivo):
-
Model: The vasorelaxant properties of this compound were investigated using isolated rat aortic rings pre-contracted with norepinephrine.[9]
-
Methodology: The aortic rings were mounted in an organ bath system to measure isometric tension. The ability of this compound to induce relaxation in the pre-contracted rings was assessed in a concentration-dependent manner. To elucidate the mechanism of action, the experiments were repeated in the presence of various inhibitors, including L-NAME (an inhibitor of nitric oxide synthase), methylene blue (a guanylate cyclase inhibitor), glibenclamide (an ATP-sensitive potassium channel blocker), indomethacin (a cyclooxygenase inhibitor), atropine (a muscarinic receptor antagonist), propranolol (a beta-adrenergic receptor antagonist), and suramin (a purinergic receptor antagonist).[9]
-
Key Findings: this compound induced a potent endothelium-dependent vasorelaxation.[9] The effect was abolished by L-NAME, methylene blue, glibenclamide, and suramin, suggesting the involvement of the nitric oxide-cGMP pathway and purinergic receptor activation.[9]
-
Signaling Pathways Modulated by this compound
In vitro studies have identified several key signaling pathways that are modulated by this compound, contributing to its anti-cancer effects.
Caption: this compound's anti-cancer activity involves the inhibition of ERK, NF-κB, and HIF-1α pathways.
Toxicity and Safety Profile
A thorough evaluation of the toxicological profile of any potential therapeutic agent is paramount. However, there is a significant lack of comprehensive in vivo toxicity data for purified this compound.
Genotoxicity
A key study investigated the genotoxic and mutagenic potential of this compound using microbiological assays. The Ames test and the SOS chromotest were employed, and the results indicated that this compound did not possess genotoxic or mutagenic properties in these bacterial systems.[11]
Acute, Sub-acute, and Chronic Toxicity
As of the current literature, there is no publicly available data on the acute (e.g., LD50), sub-acute, or chronic toxicity of isolated this compound in animal models.[12][13] Safety data sheets for this compound consistently state that no data is available for acute toxicity (oral, dermal, inhalation), skin corrosion/irritation, serious eye damage/irritation, reproductive toxicity, or specific target organ toxicity.[12][13] Some studies have assessed the toxicity of plant extracts containing this compound. For instance, a study on the leaf extract of Lantana camara in mice found no signs of acute toxicity after two weeks of administration.[8] However, these findings cannot be directly extrapolated to the purified compound due to the presence of numerous other phytochemicals in the extract.
Table 2: Summary of this compound Toxicity Data
| Toxicity Endpoint | Test System | Results | Reference |
| Genotoxicity/Mutagenicity | Ames test, SOS chromotest | Non-genotoxic, non-mutagenic | [11] |
| Acute Oral Toxicity (LD50) | Not determined | No data available | [12][13] |
| Dermal Toxicity | Not determined | No data available | [12][13] |
| Inhalation Toxicity | Not determined | No data available | [12][13] |
| Carcinogenicity | Not determined | No data available | [12] |
| Reproductive Toxicity | Not determined | No data available | [12] |
Discussion and Future Directions
This compound presents a promising scaffold for the development of novel therapeutics, particularly in the realm of oncology. The compound demonstrates multi-faceted anti-cancer properties by modulating key signaling pathways involved in tumor progression, angiogenesis, and metastasis. The preliminary in vivo data, though limited, suggests potential therapeutic benefits in conditions such as renal fibrosis and hypertension.
The most significant gap in the current body of knowledge is the lack of a comprehensive in vivo safety and toxicity profile for purified this compound. To advance the translational potential of this compound, the following studies are imperative:
-
Acute, Sub-acute, and Chronic Toxicity Studies: A systematic evaluation of the toxicity of this compound following single and repeated dose administrations in rodent and non-rodent models is essential to determine key toxicological parameters such as LD50, no-observed-adverse-effect level (NOAEL), and target organ toxicities.
-
Pharmacokinetic and Bioavailability Studies: A more detailed understanding of the absorption, distribution, metabolism, and excretion (ADME) profile of this compound is crucial for designing effective dosing regimens and understanding its potential for drug-drug interactions.
-
In Vivo Efficacy Studies in Xenograft Models: To substantiate the anti-cancer potential observed in vitro, well-designed in vivo studies using various cancer xenograft models are necessary to evaluate the tumor-inhibitory effects of this compound.
Caption: A typical workflow for the preclinical and clinical development of a therapeutic agent like this compound.
Conclusion
This compound is a natural product with significant therapeutic promise, backed by a growing body of in vitro evidence. However, its progression from a promising molecule to a viable clinical candidate is currently hampered by the scarcity of in vivo efficacy and, more critically, comprehensive toxicity data. This guide underscores the urgent need for rigorous preclinical safety and efficacy studies to fully elucidate the therapeutic potential and risks associated with this compound. Such data are indispensable for making informed decisions regarding its future development as a novel therapeutic agent.
References
- 1. japsonline.com [japsonline.com]
- 2. This compound induces ferroptosis-mediated cell death in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. latamjpharm.org [latamjpharm.org]
- 4. This compound Inhibits Invasion of Breast Cancer Cells Through the Suppression of CXC Chemokine Receptor Type 4 Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | Caspase | Apoptosis | HIV Protease | AMPK | TargetMol [targetmol.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. mdpi.com [mdpi.com]
- 9. This compound of Licania pittieri elicits endothelium-dependent relaxation in rat aortic rings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. szabo-scandic.com [szabo-scandic.com]
- 13. targetmol.com [targetmol.com]
A Comprehensive Technical Guide on the Anti-Cancer Mechanisms of Pomolic Acid
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Pomolic acid (PA), a naturally occurring pentacyclic triterpenoid, has emerged as a promising candidate in oncology research, demonstrating significant anti-cancer activity across a spectrum of malignancies. This technical guide provides an in-depth analysis of its multifaceted mechanism of action in cancer cells. This compound exerts its effects through the induction of programmed cell death (apoptosis, autophagy, and ferroptosis), cell cycle arrest, and the inhibition of critical processes for tumor progression, such as angiogenesis, metastasis, and invasion. At the molecular level, PA modulates a complex network of signaling pathways, including the MAPK, STAT3, and mTOR pathways, and has been shown to overcome multidrug resistance. This document consolidates key quantitative data, details common experimental protocols used in its study, and provides visual representations of its molecular interactions to serve as a comprehensive resource for the scientific community.
Core Mechanisms of Anti-Cancer Action
This compound's efficacy stems from its ability to target multiple hallmark capabilities of cancer cells.
Induction of Programmed Cell Death
PA is a potent inducer of apoptosis through both the intrinsic and extrinsic pathways.
-
Intrinsic (Mitochondrial) Pathway: PA triggers the mitochondrial pathway, characterized by the disruption of the mitochondrial membrane potential (MMP) and an increase in reactive oxygen species (ROS) production. This leads to the release of cytochrome c and the subsequent activation of initiator caspase-9 and executioner caspase-3. A key regulatory step is the modulation of the Bcl-2 family of proteins, where PA increases the ratio of pro-apoptotic Bax to anti-apoptotic Bcl-2.
-
Extrinsic (Death Receptor) Pathway: In certain cancer types, such as ovarian cancer, PA upregulates the expression of tumor necrosis factor-related apoptosis-inducing ligand (TRAIL) and its death receptor 5 (DR5), leading to the activation of initiator caspase-8.
-
Autophagy-Mediated Cell Death: In colon cancer cells (HT-29), this compound promotes apoptosis through the induction of autophagy. This is evidenced by an increased expression of autophagy markers like LC3II/I and Beclin1.
-
Ferroptosis: Recent studies in non-small cell lung cancer (NSCLC) cells have revealed that PA can induce ferroptosis, a form of iron-dependent programmed cell death. This is characterized by glutathione (GSH) depletion, lipid peroxidation, and increased intracellular Fe2+. PA treatment downregulates key anti-ferroptosis proteins such as GPX4 and SLC7A11.
Cell Cycle Arrest
This compound effectively halts the proliferation of cancer cells by inducing cell cycle arrest at various phases.
-
In HT-29 colon cancer cells, PA causes cell cycle arrest at the G0/G1 phase.
-
In SK-MEL-2 human malignant melanoma cells, PA leads to sub-G1 cell cycle arrest, which is indicative of apoptosis.
-
In non-small cell lung cancer lines (A549 and H1299), treatment results in a dose-dependent increase in the percentage of cells in the S and G2/M phases.
Inhibition of Angiogenesis
PA demonstrates significant anti-angiogenic properties by suppressing the Hypoxia-Inducible Factor 1-alpha (HIF-1α)/Vascular Endothelial Growth Factor (VEGF) signaling axis, which is crucial for new blood vessel formation in tumors. It inhibits the translation of HIF-1α protein by targeting the p38-MAPK and mTOR signaling pathways.
Inhibition of Metastasis and Invasion
Metastasis is a primary cause of cancer-related mortality. This compound has been shown to inhibit key steps in the metastatic cascade.
-
Inhibition of Cell Migration: PA reduces the migration of cancer cells, as demonstrated in wound healing assays with glioblastoma and melanoma cells.
-
Suppression of Invasion: It blocks the expression of matrix metalloproteinase-9 (MMP-9) and the phosphorylation of focal adhesion kinase (FAK), impairing the ability of cancer cells to digest the extracellular matrix and invade surrounding tissues.
-
Downregulation of CXCR4: PA acts as a novel inhibitor of CXC chemokine receptor type 4 (CXCR4), a key receptor involved in the metastasis of breast cancer. This suppression occurs at the transcriptional level and is linked to the inhibition of NF-κB activation.
-
Reversion of Epithelial-to-Mesenchymal Transition (EMT): In docetaxel-resistant prostate cancer cells, PA can partially revert the EMT phenotype by reducing the expression of markers like N-cadherin and vimentin.
Overcoming Multidrug Resistance (MDR)
A significant challenge in chemotherapy is the development of multidrug resistance. PA has shown potential in circumventing this issue by modulating the activity of ABC transporter proteins. In glioblastoma and docetaxel-resistant prostate cancer cells, PA down-modulates the activity of multidrug resistance-associated protein 1 (MRP1/ABCC1). It has also been shown to be effective against leukemia cell lines that overexpress P-glycoprotein (Pgp) or Bcl-2.
Modulation of Key Signaling Pathways
The anti-cancer effects of this compound are orchestrated through its interaction with a network of intracellular signaling pathways.
MAPK/ERK Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the Extracellular signal-Regulated Kinase (ERK) branch, is a central regulator of cell proliferation and survival. This compound has been shown to inhibit the phosphorylation of ERK. This inactivation of the ERK pathway contributes to its anti-metastatic effects, including the downregulation of HER2 and CXCR4 expression in breast cancer cells.
STAT3 Pathway
The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is often constitutively active in cancer cells, promoting proliferation and preventing apoptosis. In HT-29 colon cancer cells, this compound treatment leads to the downregulation of both total STAT3 and its activated, phosphorylated form (p-STAT3). This inhibition suppresses downstream targets like Bcl-2, thereby promoting apoptosis.
mTOR Pathway
The mammalian Target of Rapamycin (mTOR) is a key kinase that integrates signals from growth factors to regulate cell growth, protein synthesis, and angiogenesis. PA blocks mTOR signaling, which contributes to its anti-angiogenic effects by preventing the translation of HIF-1α. In breast cancer cells, PA's inhibition of mTOR, along with its downstream effectors p70S6K and 4EBP1, is linked to the suppression of protein synthesis and cell proliferation.
NF-κB Pathway
Nuclear Factor-kappa B (NF-κB) is a transcription factor complex that plays a critical role in inflammation and cancer by promoting cell survival and proliferation. This compound suppresses NF-κB activation. This inhibition is a key mechanism behind its ability to downregulate the expression of metastasis-related genes like CXCR4 at the transcriptional level.
AMPK Pathway
AMP-activated protein kinase (AMPK) acts as a cellular energy sensor. Its activation can halt anabolic processes and cell proliferation. In MCF7 breast cancer cells, this compound activates AMPK, which contributes to its anti-proliferative and pro-apoptotic effects. AMPK activation by PA also leads to the inhibition of fatty acid synthesis, a process vital for rapidly dividing cancer cells.
Quantitative Data Summary
The cytotoxic and inhibitory effects of this compound have been quantified across various cancer cell lines.
Table 1: IC50 Values of this compound in Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Cell Line | Cancer Type | IC50 Value (µM) | Duration (h) | Reference |
| HT-29 | Colon Cancer | 20.5 (9.7 µg/mL) | 24 | |
| HT-29 | Colon Cancer | 16.1 (7.6 µg/mL) | 48 | |
| HT-29 | Colon Cancer | 18.6 (8.8 µg/mL) | 72 | |
| SK-MEL-2 | Malignant Melanoma | 110.3 | 24 | |
| SK-MEL-2 | Malignant Melanoma | 88.1 | 48 | |
| SK-MEL-2 | Malignant Melanoma | 79.3 | 72 | |
| SK-MEL-28 | Melanoma | 3.0 (for HIF-1α inh.) | - | |
| SK-MEL-28 | Melanoma | 1.0 (for NF-κB inh.) | - | |
| A549 | Lung Cancer | 10.0 (for HIF-1α inh.) | - | |
| A549 | Lung Cancer | 10.0 | - | |
| A549 | Lung Cancer | 3.6 (for NF-κB inh.) | - | |
| U-373 MG | Glioblastoma | 6.3 (for HIF-1α inh.) | - | |
| U-373 MG | Glioblastoma | 2.5 (for NF-κB inh.) | - |
Table 2: Modulation of Key Proteins by this compound
This table summarizes the observed changes in the expression or activity of key proteins following treatment with this compound.
| Protein/Target | Pathway/Function | Effect | Cancer Type | Reference |
| Bax/Bcl-2 Ratio | Apoptosis | Increased | Colon | |
| Caspase-3 | Apoptosis | Activated | Colon, Glioblastoma | |
| Caspase-9 | Apoptosis | Activated | Glioblastoma, Breast | |
| Caspase-8 | Apoptosis | Activated | Ovarian | |
| p-STAT3 / STAT3 | Proliferation, Survival | Decreased | Colon | |
| LC3II/I, Beclin1 | Autophagy | Increased | Colon | |
| p-ERK | Proliferation, Metastasis | Decreased | Breast | |
| NF-κB | Inflammation, Survival | Inhibited | Breast | |
| HIF-1α | Angiogenesis | Suppressed | Breast | |
| VEGF | Angiogenesis | Suppressed | Breast | |
| MMP-9 | Invasion | Suppressed | Breast | |
| CXCR4 | Metastasis | Downregulated | Breast | |
| MRP1/ABCC1 | Drug Resistance | Activity Downmodulated | Glioblastoma, Prostate | |
| GPX4, SLC7A11 | Ferroptosis Regulation | Downregulated | NSCLC | |
| AMPK | Cellular Metabolism | Activated | Breast | |
| mTOR | Cell Growth, Angiogenesis | Inhibited | Breast |
Experimental Protocols
This section details the methodologies for key experiments cited in the study of this compound's anti-cancer effects.
MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Seed cells (e.g., 1 x 10⁴ HT-29 cells) in a 96-well plate and incubate for 12-24 hours to allow for attachment.
-
Treatment: Treat cells with various concentrations of this compound (e.g., 5 to 20 µg/mL) and a vehicle control (e.g., 0.1% DMSO). Incubate for specified durations (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100-150 µL of a solubilization solvent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution and read the absorbance at a wavelength of 570-590 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results to determine the IC50 value.
Flow Cytometry for Cell Cycle Analysis
This technique is used to determine the distribution of cells in the different phases of the cell cycle.
-
Cell Culture and Treatment: Culture cells to approximately 70-80% confluency and treat with desired concentrations of this compound for 24 or 48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells. Wash with ice-cold PBS.
-
Fixation: Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI, a fluorescent DNA intercalator) and RNase A (to prevent staining of RNA).
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Data Acquisition: Analyze the samples using a flow cytometer. The DNA content, proportional to PI fluorescence, is measured for thousands of individual cells.
-
Data Analysis: Use appropriate software to generate a histogram of DNA content. The G0/G1 peak (2n DNA), S phase (between 2n and 4n DNA), and G2/M peak (4n DNA) can be quantified. A sub-G1 peak indicates apoptotic cells with fragmented DNA.
Western Blotting for Protein Expression Analysis
This method is used to detect and quantify specific proteins in a sample.
-
Protein Extraction: Treat cells with this compound, then lyse them in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA or Bradford assay).
-
SDS-PAGE: Denature protein samples and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-caspase-3, anti-p-STAT3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using an imaging system. The band intensity corresponds to the amount of protein.
-
Analysis: Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to compare protein levels between samples.
Conclusion and Future Directions
This compound is a potent anti-cancer agent that operates through a sophisticated and interconnected network of molecular mechanisms. Its ability to induce multiple forms of programmed cell death, halt the cell cycle, and inhibit angiogenesis and metastasis, all while modulating key oncogenic signaling pathways like MAPK, STAT3, and mTOR, makes it an attractive candidate for further therapeutic development. Furthermore, its capacity to circumvent multidrug resistance highlights its potential in combination therapies for aggressive and recurrent cancers.
Future research should focus on in vivo studies and clinical trials to validate the promising in vitro findings and to establish its safety and efficacy profile in humans. A deeper investigation into its effects on the tumor microenvironment, its potential as a ferroptosis inducer in a wider range of cancers, and the development of novel drug delivery systems to enhance its bioavailability will be critical steps in translating this natural compound into a clinical anti-cancer agent.
Pharmacological Properties of Pomolic Acid Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pomolic acid (PA), a pentacyclic triterpenoid of the ursane type, has garnered significant attention in the scientific community for its diverse and potent pharmacological activities.[1][2][3] First isolated from apple peels, this naturally occurring compound is also found in various other plant species, particularly within the Rosaceae and Lamiaceae families.[3] The inherent bioactivity of this compound, coupled with its amenability to chemical modification, has spurred research into its derivatives as potential therapeutic agents. This technical guide provides an in-depth overview of the core pharmacological properties of this compound and its derivatives, with a focus on their anticancer and anti-inflammatory effects. Detailed experimental methodologies and analyses of key signaling pathways are presented to support further research and development in this promising area.
Core Pharmacological Properties
The primary pharmacological activities attributed to this compound and its derivatives are their anticancer and anti-inflammatory effects. These properties stem from their ability to modulate a variety of cellular signaling pathways involved in cell proliferation, apoptosis, and the inflammatory response.
Anticancer Activity
This compound has demonstrated significant cytotoxic and anti-proliferative effects against a range of cancer cell lines. Its derivatives, while less extensively studied, are being explored to enhance efficacy and selectivity.
Quantitative Data on Anticancer Activity
The anticancer potential of this compound has been quantified in numerous studies, primarily through the determination of its half-maximal inhibitory concentration (IC50) against various cancer cell lines. While data on specific synthetic derivatives is limited, the activity of the parent compound provides a strong foundation for further development.
| Compound | Cancer Cell Line | Assay | IC50 / GI50 (µM) | Reference |
| This compound | SK-OV-3 (Ovarian) | MTT | 3.7 (in combination with cisplatin) | |
| A549 (Lung) | MTT | 5.6 - 10 | [1][3] | |
| THP-1 (Leukemia) | MTT | 3.2 | [3] | |
| SK-MEL-28 (Melanoma) | MTT | 3.0 (HIF-1α inhibition) | ||
| U-373 MG (Glioblastoma) | MTT | 6.3 (HIF-1α inhibition) | ||
| SK-MEL-28 (Melanoma) | Luciferase | 1.0 (NF-κB inhibition) | ||
| A549 (Lung) | Luciferase | 3.6 (NF-κB inhibition) | ||
| U-373 MG (Glioblastoma) | Luciferase | 2.5 (NF-κB inhibition) | ||
| This compound-28-O-β-D-glucopyranosyl ester | HT-29 (Colon) | MTT | 50.4 (24h), 24.3 (48h), 11.96 (72h) | [4] |
Signaling Pathways in Anticancer Activity
The anticancer effects of this compound are mediated through multiple signaling pathways, primarily leading to the induction of apoptosis and inhibition of cell proliferation and metastasis.
-
Apoptosis Induction: this compound induces apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. It has been shown to upregulate pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins such as Bcl-2.[1] This leads to the activation of caspases, including caspase-3, -8, and -9, which are key executioners of apoptosis.[1]
-
NF-κB Pathway Inhibition: The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of cell survival and proliferation in cancer. This compound has been shown to inhibit the activation of NF-κB, thereby sensitizing cancer cells to apoptosis.
Anti-inflammatory Activity
This compound and its derivatives exhibit potent anti-inflammatory properties, primarily by modulating the production of inflammatory mediators and inhibiting the activation of key inflammatory pathways.
Quantitative Data on Anti-inflammatory Activity
The anti-inflammatory effects have been demonstrated in both in vitro and in vivo models.
| Compound | Model | Parameter Measured | Effect | Reference |
| This compound | Carrageenan-induced paw edema (mice) | Paw volume | Reduction in edema | [5] |
| This compound | LPS-stimulated macrophages | Nitric Oxide (NO) production | Inhibition | [6] |
| This compound | LPS-stimulated macrophages | Pro-inflammatory cytokines (TNF-α, IL-6) | Inhibition | [6] |
Signaling Pathways in Anti-inflammatory Activity
The anti-inflammatory action of this compound derivatives is largely attributed to their ability to suppress the NF-κB signaling pathway, a central mediator of inflammation. By inhibiting IKK activation and subsequent IκBα degradation, these compounds prevent the nuclear translocation of NF-κB and the transcription of pro-inflammatory genes.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of this compound derivatives.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5x10^3 to 1x10^4 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivative and a vehicle control. Incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability versus the concentration of the compound.
Western Blot Analysis for Apoptosis-Related Proteins
Western blotting is used to detect specific proteins in a sample.
Protocol:
-
Cell Lysis: Treat cells with the this compound derivative, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein from each sample on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., Bcl-2, Bax, cleaved Caspase-3, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to the loading control (e.g., β-actin).
Carrageenan-Induced Paw Edema in Mice
This in vivo model is used to assess the anti-inflammatory activity of compounds.
Protocol:
-
Animal Acclimatization: Acclimatize male Swiss albino mice for one week.
-
Compound Administration: Administer the this compound derivative or a vehicle control orally or intraperitoneally.
-
Induction of Edema: After 1 hour, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.
Structure-Activity Relationship (SAR)
While a comprehensive SAR for a wide range of this compound derivatives is still an emerging area of research, preliminary studies on related triterpenoids suggest key structural features that influence bioactivity. Modifications at the C-3, C-17 (carboxyl), and C-19 (hydroxyl) positions of the this compound scaffold are of particular interest.[7] For instance, esterification or amidation at the C-17 carboxyl group can modulate the lipophilicity and cell permeability of the molecule, potentially enhancing its anticancer and anti-inflammatory effects.[8] Further synthesis and biological evaluation of a diverse library of this compound derivatives are necessary to establish robust SARs, which will be instrumental in the rational design of more potent and selective therapeutic agents.
Conclusion
This compound and its derivatives represent a promising class of natural product-based compounds with significant potential for the development of novel anticancer and anti-inflammatory drugs. Their multifaceted mechanisms of action, targeting key signaling pathways such as apoptosis and NF-κB, offer multiple avenues for therapeutic intervention. The data and protocols presented in this technical guide provide a solid foundation for researchers and drug development professionals to advance the exploration of this compound derivatives. Future efforts should focus on the systematic synthesis and evaluation of new derivatives to elucidate detailed structure-activity relationships and to identify lead candidates with optimized pharmacological profiles for further preclinical and clinical development.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. japsonline.com [japsonline.com]
- 4. This compound and its glucopyranose ester promote apoptosis through autophagy in HT-29 colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Recent progress on triterpenoid derivatives and their anticancer potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and Pharmacological Evaluation of Antiinflammatory Mutual Amide Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Extraction and Isolation of Pomolic Acid from Sanguisorba officinalis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the extraction, isolation, and purification of pomolic acid from the roots of Sanguisorba officinalis. This compound, a pentacyclic triterpenoid, has garnered significant interest for its diverse pharmacological activities.
Introduction
This compound (3β,19α-Dihydroxy-urs-12-en-28-oic acid) is a naturally occurring pentacyclic triterpenoid first identified as the genuine aglycone of triterpenoid saponins in Sanguisorba officinalis[1]. It has demonstrated a range of biological activities, making it a compound of interest for drug discovery and development. This document outlines the methodologies for its extraction and purification from Sanguisorba officinalis roots, a known source of this valuable compound.
Data Presentation
Table 1: Chromatographic Conditions for Analysis of this compound
| Parameter | Value | Reference |
| Analytical Method | UHPLC-MS/MS | [2] |
| Column | ACQUITY UPLC®HSS T3 (2.1 mm × 100 mm, 1.8 μm) | [2] |
| Mobile Phase | Methanol and 5 mmol/L ammonium acetate in water | [2] |
| Detection | Multiple reaction monitoring (MRM) with electrospray ionization (ESI) | [2] |
| Analytical Method | HPLC-ELSD | |
| Column | DiamonsilTM C18 (250 mm × 4.6 mm, 5 μm) | |
| Mobile Phase | 0.1% acetic acid in water (A) and methanol (B) | |
| Detection | Evaporative Light Scattering Detector (ELSD) |
Experimental Protocols
Protocol 1: Extraction of Crude this compound from Sanguisorba officinalis Roots
This protocol details the initial solvent extraction of triterpenoids, including this compound, from the dried roots of Sanguisorba officinalis.
1. Plant Material Preparation:
- Obtain dried roots of Sanguisorba officinalis.
- Grind the dried roots into a coarse powder to increase the surface area for extraction.
2. Solvent Extraction:
- Weigh the powdered root material.
- Suspend the powder in 70% ethanol at a ratio of 1:10 (w/v) (e.g., 100 g of powder in 1 L of 70% ethanol)[3][4].
- Perform hot reflux extraction for 2-3 hours. Alternatively, macerate at room temperature for 24-48 hours with occasional agitation.
- Filter the mixture through cheesecloth or filter paper to separate the extract from the solid plant material.
- Repeat the extraction process on the plant residue two more times to ensure exhaustive extraction.
- Combine the filtrates from all extractions.
3. Concentration:
- Concentrate the combined ethanolic extract under reduced pressure using a rotary evaporator at a temperature of 40-50°C.
- The resulting crude extract will be a viscous, dark residue.
Protocol 2: Fractionation of the Crude Extract
This protocol describes the separation of the crude extract into fractions with varying polarities to enrich the this compound content.
1. Solvent-Solvent Partitioning:
- Dissolve the crude extract in distilled water.
- Perform sequential liquid-liquid partitioning with solvents of increasing polarity. A typical sequence would be:
- n-hexane to remove nonpolar compounds like fats and sterols.
- Dichloromethane or chloroform to extract compounds of intermediate polarity.
- Ethyl acetate, which is often effective for extracting triterpenoids like this compound.
- n-butanol to isolate more polar compounds, such as saponins.
- Collect each solvent fraction separately.
2. Concentration of Fractions:
- Concentrate each fraction using a rotary evaporator to obtain the respective dried fractions. The ethyl acetate fraction is expected to be enriched with this compound.
Protocol 3: Isolation and Purification of this compound by Column Chromatography
This protocol outlines the chromatographic techniques for the final isolation and purification of this compound from the enriched fraction.
1. Silica Gel Column Chromatography:
- Prepare a silica gel (60-120 mesh) column.
- Dissolve the dried ethyl acetate fraction in a minimal amount of a suitable solvent (e.g., chloroform-methanol mixture).
- Adsorb the dissolved fraction onto a small amount of silica gel and allow the solvent to evaporate completely.
- Load the dried, adsorbed sample onto the top of the prepared silica gel column.
- Elute the column with a gradient of solvents, starting with a nonpolar solvent and gradually increasing the polarity. A common solvent system is a gradient of chloroform and methanol (e.g., starting with 100% chloroform and gradually increasing the percentage of methanol).
- Collect fractions of the eluate.
2. Monitoring Fractions:
- Monitor the collected fractions using Thin Layer Chromatography (TLC).
- Spot a small amount of each fraction onto a TLC plate.
- Develop the TLC plate in an appropriate solvent system (e.g., chloroform:methanol, 9:1 v/v).
- Visualize the spots under UV light or by spraying with a suitable visualizing agent (e.g., anisaldehyde-sulfuric acid reagent followed by heating).
- Combine the fractions that show a prominent spot corresponding to a this compound standard.
3. Further Purification (if necessary):
- For higher purity, the combined fractions can be subjected to further chromatographic steps, such as Sephadex LH-20 column chromatography or preparative High-Performance Liquid Chromatography (prep-HPLC).
- For prep-HPLC, a C18 column is typically used with a mobile phase consisting of a mixture of methanol and water, often with a small amount of acid (e.g., acetic acid or formic acid) to improve peak shape.
4. Crystallization:
- Concentrate the purified fractions containing this compound.
- Dissolve the residue in a minimal amount of a hot solvent (e.g., methanol or ethanol) and allow it to cool slowly to induce crystallization.
- Collect the crystals by filtration and wash with a small amount of cold solvent.
- Dry the crystals under vacuum to obtain pure this compound.
Mandatory Visualizations
Experimental Workflow for this compound Isolation
Caption: Workflow for the extraction and isolation of this compound.
Signaling Pathways Modulated by this compound
Caption: Key signaling pathways modulated by this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Simultaneous Determination and Pharmacokinetics Study of Three Triterpenes from Sanguisorba officinalis L. in Rats by UHPLC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of Triterpenoids and Phenolic Acids from Sanguisorba officinalis L. by HPLC-ELSD and Its Application [mdpi.com]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
Application Note: Simultaneous Determination of Pomolic and Ursolic Acids by HPLC-DAD
Abstract
This application note details a validated High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) method for the simultaneous quantification of two bioactive triterpenoid acids: pomolic acid (PA) and ursolic acid (UA). This method is applicable for the analysis of these compounds in various sample matrices, including plant extracts and pharmaceutical formulations. The described protocol offers excellent linearity, accuracy, and precision, making it a reliable tool for researchers, scientists, and professionals in drug development and quality control.
Introduction
This compound and ursolic acid are naturally occurring pentacyclic triterpenoids found in a wide variety of plants. Both compounds have garnered significant interest in the scientific community due to their diverse pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties. Consequently, a robust and reliable analytical method for their simultaneous determination is crucial for research and development, as well as for the quality control of raw materials and finished products. This document provides a detailed protocol for an HPLC-DAD method that effectively separates and quantifies pomolic and ursolic acids.
Experimental
Instrumentation and Materials
-
HPLC System: An HPLC system equipped with a gradient pump, autosampler, column oven, and a diode-array detector (DAD) is required.
-
Chromatography Column: A Symmetry ODS (Octadecylsilyl) column is recommended.
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (Milli-Q or equivalent)
-
Phosphoric acid (analytical grade)
-
Methanol (HPLC grade)
-
This compound and Ursolic acid reference standards
-
Chromatographic Conditions
The separation is achieved using a gradient elution on a C18 reversed-phase column.
| Parameter | Condition |
| Column | Symmetry ODS C18 |
| Mobile Phase | A: AcetonitrileB: Water with phosphoric acid (pH = 2.5) |
| Gradient Elution | 0–15 min: 40% A, 60% B15–35 min: Linear gradient from 40% A to 60% A35–60 min: Linear gradient from 60% A to 90% A60–85 min: 90% A, 10% B |
| Flow Rate | 0.8 mL/min[1][2] |
| Column Temperature | 20 °C[1][2] |
| Injection Volume | 10 µL[1] |
| Detection | DAD, 210 nm[1][2] |
Protocols
Standard Solution Preparation
-
Stock Solutions: Accurately weigh and dissolve this compound and ursolic acid reference standards in methanol to prepare individual stock solutions at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solutions with methanol to achieve a range of concentrations suitable for creating a calibration curve.
Sample Preparation (General Guideline for Plant Material)
-
Extraction: Extract a known amount of powdered plant material with a suitable solvent (e.g., methanol) using ultrasonication or another appropriate extraction technique.
-
Filtration: Filter the resulting extract through a 0.45 µm syringe filter to remove particulate matter before HPLC analysis.
Method Validation Summary
The described HPLC-DAD method has been validated for linearity, precision, accuracy, and sensitivity. A summary of the validation parameters is presented below.
Linearity
The method demonstrates excellent linearity over the tested concentration ranges.
| Compound | Concentration Range (mg/mL) | Regression Coefficient (r²) |
| This compound | 0.019–0.665 | > 0.999 |
| Ursolic Acid | 0.200–3.300 | > 0.998 |
Data adapted from Jóźwiak et al.[1]
Accuracy and Recovery
The accuracy of the method was determined by spike-recovery experiments.
| Compound | Recovery (%) |
| This compound | 95.3 – 103.1 |
| Ursolic Acid | 95.3 – 103.1 |
Data adapted from Jóźwiak et al.[1]
Precision
The precision of the method is demonstrated by the low relative standard deviation (RSD) values.
| Compound | RSD (%) |
| This compound | < 5% |
| Ursolic Acid | < 5% |
Data adapted from Jóźwiak et al.[1]
Experimental Workflow
References
Application Notes & Protocols: Induction of Apoptosis in SK-OV-3 Cells by Pomolic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pomolic acid (PA), a pentacyclic triterpene, has demonstrated cytotoxic effects against various cancer cell lines. In human ovarian adenocarcinoma SK-OV-3 cells, this compound is a potent inducer of apoptosis, engaging both the intrinsic and extrinsic signaling pathways. These application notes provide a detailed protocol for inducing and evaluating apoptosis in SK-OV-3 cells treated with this compound, based on established research. The methodologies covered include assessing cell viability, quantifying apoptosis through flow cytometry, and analyzing key protein markers involved in the apoptotic cascade.
Quantitative Data Summary
The cytotoxic and pro-apoptotic effects of this compound on SK-OV-3 cells can be quantified through various assays. The tables below summarize the dose-dependent effects of this compound.
Table 1: Effect of this compound on SK-OV-3 Cell Viability.
| This compound Concentration (µM) | Incubation Time (hours) | Cell Viability (%) |
| 0 (Control) | 24 | 100 |
| 5 | 24 | Reduced |
| 15 | 24 | Reduced |
| 25 | 24 | Reduced |
| 50 | 24 | ~10.3 |
Data derived from MTT assays show a dose-dependent inhibition of SK-OV-3 cell viability. The IC50 value was determined to be between 15 and 25 µM[1].
Table 2: Induction of Apoptosis and Mitochondrial Depolarization.
| Treatment | Parameter | Result |
| 25 µM this compound (6 hours) | Annexin V-FITC Staining | Increased number of stained cells[1][2] |
| This compound (dose-dependent) | Sub-G1 Population (Cell Cycle) | Increased percentage of cells[1][2] |
| 25 µM this compound (3 hours) | Mitochondrial Potential (ΔΨm) | 15% reduction compared to control[1] |
| 25 µM this compound (6 hours) | Mitochondrial Potential (ΔΨm) | 19.5% reduction compared to control[1] |
Table 3: Activation of Apoptotic Proteins.
| Treatment | Protein Marker | Observation |
| 25 µM this compound (3-12 hours) | Cleaved Caspase-8 | Increased levels[1] |
| 25 µM this compound (3-12 hours) | Cleaved Caspase-9 | Increased levels[1] |
| 25 µM this compound (3-12 hours) | Cleaved Caspase-3 | Increased levels[1] |
| 25 µM this compound (3-12 hours) | Cleaved PARP | Increased levels[1] |
| This compound Treatment | Death Receptor 5 (DR5) | Increased expression[1][2] |
Experimental Workflow
The overall workflow for investigating the effects of this compound on SK-OV-3 cells is depicted below.
Caption: Experimental workflow for apoptosis induction studies.
Experimental Protocols
Cell Culture and Treatment
-
Cell Line: SK-OV-3 (Human ovarian adenocarcinoma).
-
Culture Medium: McCoy's 5A medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO₂[3]. Subculture cells at 70-80% confluency[3].
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute in culture medium to achieve final concentrations (e.g., 5, 15, 25, 50 µM). Ensure the final DMSO concentration in the culture medium does not exceed a non-toxic level (typically <0.1%).
-
Treatment: Seed SK-OV-3 cells in appropriate culture vessels (e.g., 96-well plates for MTT, 6-well plates for flow cytometry and Western blot). Allow cells to adhere overnight. Replace the medium with fresh medium containing the desired concentrations of this compound or vehicle control (DMSO) and incubate for the specified duration (e.g., 24 hours).
Cell Viability Assessment (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability[4].
-
Procedure:
-
Seed SK-OV-3 cells (5 x 10³ cells/well) in a 96-well plate and allow them to attach for 24 hours[3].
-
Treat cells with various concentrations of this compound for the desired time (e.g., 24 hours)[1].
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals[5].
-
Carefully remove the medium.
-
Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals[6].
-
Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Apoptosis Quantification (Annexin V/PI Staining)
This flow cytometry-based method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells[7].
-
Procedure:
-
Seed SK-OV-3 cells (3 x 10⁵ cells/well) in 6-well plates and treat with this compound (e.g., 25 µM) for a specified time (e.g., 6 hours)[1].
-
Harvest both adherent and floating cells and wash them twice with cold PBS[1].
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL[8].
-
Transfer 100 µL of the cell suspension (~1 x 10⁵ cells) to a flow cytometry tube[8].
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution[9].
-
Gently vortex and incubate for 15 minutes at room temperature in the dark[8][10].
-
Add 400 µL of 1X Binding Buffer to each tube[10].
-
Analyze the samples immediately by flow cytometry.
-
Western Blot Analysis for Apoptotic Markers
This technique is used to detect key proteins involved in the apoptosis signaling cascade[11].
-
Procedure:
-
Treat SK-OV-3 cells with this compound (e.g., 25 µM) for various time points (e.g., 3, 6, 9, 12 hours)[1].
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors[12].
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against target proteins (e.g., Caspase-3, Caspase-8, Caspase-9, PARP, DR5, and a loading control like β-actin) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Signaling Pathway Diagram
This compound induces apoptosis in SK-OV-3 cells by activating both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial-mediated) pathways, which converge on the activation of executioner caspases.
Caption: this compound-induced apoptotic signaling pathways.
References
- 1. This compound induces apoptosis in SK-OV-3 human ovarian adenocarcinoma cells through the mitochondrial-mediated intrinsic and death receptor-induced extrinsic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound induces apoptosis in SK-OV-3 human ovarian adenocarcinoma cells through the mitochondrial-mediated intrinsic and death receptor-induced extrinsic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 5. MTT assay [bio-protocol.org]
- 6. europeanreview.org [europeanreview.org]
- 7. bosterbio.com [bosterbio.com]
- 8. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 9. Protocol : Annexin V and PI Staining by Flow Cytometry [bio-techne.com]
- 10. Annexin V Staining Protocol [bdbiosciences.com]
- 11. Apoptosis western blot guide | Abcam [abcam.com]
- 12. Inhibition of cell growth and induction of apoptosis in ovarian carcinoma cell lines CaOV3 and SKOV3 by natural withanolide Withaferin A - PMC [pmc.ncbi.nlm.nih.gov]
Pomolic Acid: Application Notes and Protocols for Cell Cycle Analysis in Non-Small Cell Lung Cancer
For Research Use Only.
Introduction
Pomolic acid, a naturally occurring pentacyclic triterpenoid, has demonstrated significant anti-cancer properties in various tumor models.[1] In non-small cell lung cancer (NSCLC), a leading cause of cancer-related mortality worldwide, this compound has been shown to inhibit proliferation and induce cell death.[1][2] These application notes provide a detailed overview and protocols for utilizing this compound to study cell cycle progression in NSCLC cell lines. Recent studies indicate that this compound's anti-proliferative effects are mediated, in part, by inducing cell cycle arrest, primarily at the G2/M and S phases.[2][3] The primary mechanism of action in NSCLC is linked to the induction of ferroptosis, an iron-dependent form of programmed cell death.[1][2]
Principle
Cell cycle analysis is a powerful tool to assess the anti-proliferative effects of therapeutic compounds. This compound has been observed to cause a dose-dependent arrest of NSCLC cells in the S and G2/M phases of the cell cycle.[2] This protocol outlines the use of flow cytometry with propidium iodide (PI) staining to quantify the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) following treatment with this compound.
Data Presentation
Table 1: Effect of this compound on Cell Viability in NSCLC Cell Lines
| Cell Line | This compound Concentration (µM) | Incubation Time (h) | Cell Viability (%) | IC50 (µM) |
| A549 | 0 (Control) | 24 | 100 | ~10 |
| 5 | 24 | |||
| 10 | 24 | |||
| 20 | 24 | |||
| H1299 | 0 (Control) | 24 | 100 | Not specified |
| (Varying concentrations) | 24 | Dose-dependent decrease | ||
| BEAS-2B (Normal) | (Varying concentrations) | 24 | Minimal toxicity | ~80 |
Data synthesized from available literature. Specific viability percentages at each concentration for H1299 are not detailed but show a dose-dependent trend.[2][4]
Table 2: Dose-Dependent Effect of this compound on Cell Cycle Distribution in A549 and H1299 NSCLC Cells
| Cell Line | This compound Concentration (µM) | % Cells in G0/G1 | % Cells in S | % Cells in G2/M |
| A549 | 0 (Control) | |||
| Concentration 1 | Increased | Increased | ||
| Concentration 2 | Increased | Increased | ||
| Concentration 3 | Increased | Increased | ||
| H1299 | 0 (Control) | |||
| Concentration 1 | Increased | Increased | ||
| Concentration 2 | Increased | Increased | ||
| Concentration 3 | Increased | Increased |
Qualitative summary based on findings indicating a dose-dependent increase in S and G2/M phases.[2] Specific percentages are not available in the cited literature but are represented conceptually.
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound-Induced Cell Cycle Arrest
This compound-induced cell cycle arrest in NSCLC is thought to be mediated through the modulation of key signaling pathways that control cell proliferation. While the precise mechanism in NSCLC is still under investigation, related studies in other cancers suggest the involvement of the PI3K/Akt/mTOR pathway. This pathway is a central regulator of cell growth, and its inhibition can lead to cell cycle arrest. Furthermore, the tumor suppressor protein p53 and its downstream effector p21, a cyclin-dependent kinase inhibitor, are critical for enforcing cell cycle checkpoints. It is hypothesized that this compound may upregulate p53 and p21, leading to the inhibition of cyclin-CDK complexes and subsequent cell cycle arrest.
References
- 1. Frontiers | this compound induces ferroptosis-mediated cell death in non-small cell lung cancer [frontiersin.org]
- 2. This compound induces ferroptosis-mediated cell death in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 22578525.fs1.hubspotusercontent-na1.net [22578525.fs1.hubspotusercontent-na1.net]
Application Notes and Protocols: Pomolic Acid as a Catalytic Inhibitor of Human Topoisomerases I and II
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pomolic acid (PA) is a pentacyclic triterpenoid compound that has demonstrated significant potential as an anticancer agent. Its mechanism of action involves the induction of apoptosis, cell cycle arrest, and inhibition of cell migration and invasion in various cancer cell lines.[1][2] A key molecular mechanism underlying these effects is its activity as a catalytic inhibitor of human topoisomerases I and II (hTopo I and hTopo II).[3] Unlike topoisomerase poisons that stabilize the enzyme-DNA cleavage complex, catalytic inhibitors like this compound interfere with the enzymatic activity of topoisomerases, preventing the formation of these complexes and subsequent DNA damage.[4][5] These notes provide detailed protocols for assessing the inhibitory activity of this compound against hTopo I and hTopo IIα, along with methods for evaluating its downstream cellular effects.
Mechanism of Action
This compound exerts its cytotoxic effects by directly inhibiting the catalytic activity of both human DNA topoisomerase I and II.[3] Topoisomerase I relaxes supercoiled DNA by creating a transient single-strand break, while Topoisomerase II resolves tangled and catenated DNA by making a transient double-strand break.[6][7][8] By inhibiting these essential enzymatic functions, this compound disrupts DNA replication, transcription, and chromosome segregation. This disruption leads to an accumulation of topological stress in the DNA, ultimately triggering programmed cell death, or apoptosis, through pathways such as the activation of caspases.[3][9]
Caption: this compound inhibits Topoisomerase I and IIα, leading to DNA stress and apoptosis.
Quantitative Data: Inhibitory and Cytotoxic Activity
The efficacy of this compound is quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration required to inhibit 50% of the target's activity or cell viability.
| Target Enzyme | Assay Type | IC50 Value | Reference |
| Human Topoisomerase I | DNA Relaxation | Inhibition confirmed | [3] |
| Human Topoisomerase IIα | DNA Decatenation | Inhibition confirmed | [3] |
| Note: Specific IC50 values for direct enzymatic inhibition were not detailed in the referenced study, but catalytic inhibition was confirmed. |
| Cell Line | Cancer Type | Assay Type | IC50 Value (Time) | Reference |
| SK-MEL-2 | Malignant Melanoma | MTT | 110.3 µM (24h), 88.1 µM (48h), 79.3 µM (72h) | [1] |
| A549 | Lung Carcinoma | MTT | 10 µM | [2] |
| HT-29 | Colon Cancer | MTT | 9.7 µg/mL (24h), 7.6 µg/mL (48h), 8.8 µg/mL (72h) | [10] |
| SK-OV-3 | Ovarian Adenocarcinoma | - | Dose-dependent inhibition | [9] |
| HL60, U937, Kasumi-1 | Acute Myeloid Leukemia | - | Reduced cell viability | [3] |
Experimental Protocols
Human Topoisomerase I DNA Relaxation Assay
This assay measures the ability of Topoisomerase I to relax supercoiled plasmid DNA. An effective inhibitor like this compound will prevent this relaxation, leaving the DNA in its supercoiled state.[6][11][12]
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. researchgate.net [researchgate.net]
- 3. benthamdirect.com [benthamdirect.com]
- 4. A Mini Review of Novel Topoisomerase II Inhibitors as Future Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Topoisomerase inhibitor - Wikipedia [en.wikipedia.org]
- 6. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. This compound induces apoptosis in SK-OV-3 human ovarian adenocarcinoma cells through the mitochondrial-mediated intrinsic and death receptor-induced extrinsic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound and its glucopyranose ester promote apoptosis through autophagy in HT-29 colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Topoisomerase I-mediated DNA relaxation as a tool to study intercalation of small molecules into supercoiled DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Human Topoisomerase I DNA Relaxation Assay Kit -100 – American Society for Clinical Nutrition (ASCN) [ascn.org]
Application Notes & Protocols: Synthesis and Evaluation of Pomolic Acid Derivatives for Anti-HIV Activity
Audience: Researchers, scientists, and drug development professionals in the field of virology and medicinal chemistry.
Introduction: Pomolic acid (3β,19α-dihydroxy-urs-12-en-28-oic acid) is a naturally occurring pentacyclic triterpenoid found in various plant species, including those from the Rosaceae and Lamiaceae families.[1] Structurally, it is an ursane-type triterpenoid characterized by a 30-carbon skeleton, hydroxyl groups at positions C3 and C19, and a carboxyl group at C17.[1] Natural triterpenoids, including the related oleanolic acid and betulinic acid, have garnered significant interest as potential therapeutic agents. This compound itself has been identified as a promising anti-HIV agent, inhibiting HIV-1 replication in acutely infected H9 cells.[2] The presence of multiple functional groups on the this compound scaffold allows for structural modifications to enhance its antiviral potency and therapeutic index, making it an attractive starting point for the development of novel anti-HIV drugs.
Synthesis of this compound Derivatives
The core strategy for developing potent anti-HIV agents from this compound involves the chemical modification of its key functional groups: the C-3 hydroxyl, C-19 hydroxyl, and C-28 carboxyl groups. Structure-activity relationship (SAR) studies on analogous triterpenoids, such as oleanolic and betulinic acid, have shown that modifications at these positions can significantly impact antiviral activity. For instance, converting the C-17 carboxyl group of oleanolic acid to an aminomethyl group led to improved anti-HIV activity.[3] Similarly, derivatives of betulinic acid have demonstrated potent activity as HIV maturation inhibitors.[4][5]
A general workflow for the synthesis and evaluation of this compound derivatives is outlined below.
References
- 1. japsonline.com [japsonline.com]
- 2. Anti-AIDS agents. 30. Anti-HIV activity of oleanolic acid, this compound, and structurally related triterpenoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and anti-HIV activity of oleanolic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent advances in natural anti-HIV triterpenoids and analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-AIDS agents 81. Design, synthesis, and structure-activity relationship study of betulinic acid and moronic acid derivatives as potent HIV maturation inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Pomolic Acid Cytotoxicity: Application Notes and Protocols for Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to evaluating the cytotoxic effects of Pomolic Acid (PA) using various cell-based assays. This compound, a pentacyclic triterpene, has demonstrated significant anti-cancer properties across a range of cancer cell lines. Its cytotoxic mechanisms primarily involve the induction of apoptosis through both intrinsic and extrinsic pathways, as well as the modulation of pathways associated with multidrug resistance and metastasis.
Data Presentation: this compound IC50 Values
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values of this compound in various cancer cell lines, providing a comparative overview of its cytotoxic efficacy.
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Assay |
| U87 | Glioblastoma | 11.09 ± 1.075 | 24 | MTT |
| A172 | Glioblastoma | 8.82 ± 0.205 | 24 | MTT |
| GBM-1 | Glioblastoma | 9.72 ± 0.8294 | 24 | MTT |
| A549 | Lung Carcinoma | 10 | 48 | MTT[1] |
| MCF-7 | Breast Cancer | Not specified | Not specified | Not specified |
| HeLa | Cervical Cancer | 8 µg/mL | Not specified | MTT[2] |
| PC-3 | Prostate Cancer | 10-50 | Not specified | Crystal Violet[3] |
| HTB-26 | Breast Cancer | 10-50 | Not specified | Crystal Violet[3] |
| HepG2 | Hepatocellular Carcinoma | 10-50 | Not specified | Crystal Violet[3] |
| K562 | Chronic Myeloid Leukemia | 12.5 µg/mL | 24, 48, 72 | Apoptosis Assay[4] |
Experimental Protocols
Detailed methodologies for key cell-based assays to evaluate this compound cytotoxicity are provided below.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., A549, MCF-7, HeLa) in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Compound Treatment: Prepare various concentrations of this compound in culture medium. Replace the existing medium with 100 µL of medium containing the desired concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug). Incubate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the this compound concentration to determine the IC50 value.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a colorimetric assay that quantifies cell death by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. It is crucial to have appropriate controls: a vehicle control (spontaneous LDH release), a positive control (maximum LDH release, treated with a lysis buffer), and a no-cell control (background).
-
Supernatant Collection: After the treatment period, centrifuge the 96-well plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution provided in the kit to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula: (% Cytotoxicity) = [(Sample Absorbance - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] * 100.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge at 500 x g for 5 minutes.
-
Cell Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Sample Preparation for Flow Cytometry: Add 400 µL of 1X binding buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples using a flow cytometer. FITC is typically detected in the FL1 channel and PI in the FL2 or FL3 channel.
-
Data Analysis: Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Cell Migration Assay (Wound Healing/Scratch Assay)
The wound healing assay is a straightforward method to study directional cell migration in vitro.
Protocol:
-
Cell Seeding: Seed cells in a 6-well or 12-well plate and grow them to form a confluent monolayer.
-
Creating the "Wound": Use a sterile pipette tip to create a straight scratch across the center of the cell monolayer.
-
Washing: Gently wash the cells with PBS to remove detached cells.
-
Treatment: Replace the PBS with a fresh culture medium containing different concentrations of this compound.
-
Image Acquisition: Capture images of the scratch at 0 hours and at regular intervals (e.g., 6, 12, 24 hours) using a microscope with a camera.
-
Data Analysis: Measure the width of the scratch at different time points using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure over time to assess the effect of this compound on cell migration.
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for evaluating this compound cytotoxicity.
This compound-Induced Apoptosis Signaling Pathway
This compound induces apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. It has been shown to downregulate the anti-apoptotic protein Bcl-2 and activate caspases.[5]
Caption: this compound-induced apoptosis signaling pathways.
This compound's Effect on Epithelial-Mesenchymal Transition (EMT)
This compound has been shown to inhibit the epithelial-mesenchymal transition (EMT), a process crucial for cancer cell migration and metastasis. It achieves this by modulating the expression of key EMT markers such as E-cadherin and N-cadherin.
Caption: Modulation of EMT markers by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacological Targeting of Bcl-2 Induces Caspase 3-Mediated Cleavage of HDAC6 and Regulates the Autophagy Process in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound may overcome multidrug resistance mediated by overexpression of anti-apoptotic Bcl-2 proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Pomolic Acid: A Novel Inducer of Ferroptosis for Cancer Research and Drug Development
Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pomolic acid (PA), a pentacyclic triterpenoid, has emerged as a promising natural compound in cancer research, exhibiting potent anti-tumor activity. Recent studies have elucidated that a key mechanism underlying its efficacy is the induction of ferroptosis, a form of regulated cell death driven by iron-dependent lipid peroxidation.[1][2][3] These application notes provide a comprehensive overview of the use of this compound in studying ferroptosis-mediated cell death, complete with detailed experimental protocols and data presentation.
Mechanism of Action
This compound induces ferroptosis in cancer cells, particularly non-small cell lung cancer (NSCLC), by modulating key regulators of this cell death pathway. The primary mechanism involves the downregulation of the cystine/glutamate antiporter subunit SLC7A11 and the glutathione peroxidase 4 (GPX4).[1][2] This leads to a depletion of intracellular glutathione (GSH), a critical antioxidant, and a subsequent accumulation of toxic lipid reactive oxygen species (ROS).[1][4]
Furthermore, this compound treatment has been shown to upregulate the expression of pro-ferroptotic factors such as acyl-CoA synthetase long-chain family member 4 (ACSL4) and heme oxygenase-1 (HO-1).[1][2] Concurrently, it downregulates the mRNA expression of Nuclear factor erythroid 2-related factor 2 (NRF2), a master regulator of the antioxidant response.[1][4] This multi-faceted disruption of cellular redox homeostasis culminates in overwhelming lipid peroxidation and ferroptotic cell death.
Data Presentation
The following tables summarize the quantitative data on the effects of this compound on cell viability and the expression of key ferroptosis-related markers.
Table 1: Cytotoxicity of this compound on Non-Small Cell Lung Cancer (NSCLC) Cell Lines
| Cell Line | Cell Type | IC50 (µM) after 24h | Reference |
| A549 | Human Lung Carcinoma | 10 | [5] |
| H1299 | Human Non-Small Cell Lung Cancer | Not explicitly stated, but dose-dependent cytotoxicity observed | [4][6] |
| BEAS-2B | Normal Human Bronchial Epithelial | 80 | [5] |
Table 2: Effect of this compound on the Expression of Ferroptosis-Related Markers in NSCLC Cells
| Marker | Type | Effect of this compound Treatment | Method of Detection | Reference |
| GPX4 | Protein & mRNA | Significantly downregulated | Western Blot, qPCR | [1][2] |
| SLC7A11 | Protein & mRNA | Significantly downregulated | Western Blot, qPCR | [1][2] |
| NRF2 | mRNA | Significantly downregulated | qPCR | [1][4] |
| ACSL4 | Protein | Markedly upregulated | Western Blot | [1][2] |
| HO-1 | Protein | Markedly upregulated | Western Blot | [1][2] |
| GSH | Metabolite | Depleted | Assay Kit | [1][4] |
| Lipid ROS | Metabolite | Increased | C11-BODIPY 581/591 | [1][4] |
Experimental Protocols
Detailed methodologies for key experiments to study the effect of this compound on ferroptosis are provided below.
Cell Culture and Treatment
-
Cell Lines: A549 (human lung carcinoma), H1299 (human non-small cell lung cancer), and BEAS-2B (normal human bronchial epithelial) cells.
-
Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Preparation: Dissolve this compound in dimethyl sulfoxide (DMSO) to prepare a stock solution. Further dilute with culture medium to the desired final concentrations for treatment. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced cytotoxicity.
Cell Viability Assay (CCK-8 Assay)
This protocol is adapted from standard Cell Counting Kit-8 (CCK-8) assay procedures.[1][2][3]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound for 24, 48, or 72 hours. Include a vehicle control (DMSO) group.
-
CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Calculation: Calculate cell viability as a percentage of the vehicle-treated control. Determine the IC50 value using appropriate software.
Western Blot Analysis
This protocol provides a general framework for detecting protein expression changes.[7][8][9]
-
Protein Extraction: After treatment with this compound, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against GPX4, SLC7A11, ACSL4, HO-1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Quantify the band intensities using image analysis software and normalize to the loading control.
Quantitative Real-Time PCR (qPCR)
This protocol outlines the steps for measuring changes in mRNA expression.[10][11][12]
-
RNA Extraction: After this compound treatment, extract total RNA from the cells using a suitable RNA isolation kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
qPCR Reaction: Perform qPCR using a SYBR Green-based qPCR master mix and primers specific for GPX4, SLC7A11, NRF2, and a reference gene (e.g., GAPDH or ACTB).
-
Thermal Cycling: Use a standard thermal cycling protocol: initial denaturation, followed by 40 cycles of denaturation, annealing, and extension.
-
Data Analysis: Calculate the relative mRNA expression levels using the 2-ΔΔCt method, normalizing to the reference gene.
Lipid Peroxidation Assay (C11-BODIPY 581/591 Staining)
This protocol details the detection of lipid ROS.[13][14][15]
-
Cell Seeding and Treatment: Seed cells on glass coverslips or in a suitable imaging plate and treat with this compound.
-
Staining: Incubate the cells with 2.5 µM C11-BODIPY 581/591 fluorescent probe for 30 minutes at 37°C.
-
Washing: Wash the cells with PBS to remove excess probe.
-
Imaging: Visualize the cells using a fluorescence microscope. The probe emits green fluorescence upon oxidation (indicating lipid peroxidation) and red fluorescence in its reduced state.
-
Quantification: Quantify the fluorescence intensity of both the green and red channels. The ratio of green to red fluorescence intensity indicates the level of lipid peroxidation.
Visualizations
Signaling Pathway of this compound-Induced Ferroptosis
Caption: Signaling pathway of this compound-induced ferroptosis.
Experimental Workflow for Studying this compound's Effect on Ferroptosis
Caption: Experimental workflow for investigating this compound-induced ferroptosis.
Logical Relationship of Key Molecular Events
Caption: Key molecular events in this compound-induced ferroptosis.
References
- 1. This compound induces ferroptosis-mediated cell death in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | this compound induces ferroptosis-mediated cell death in non-small cell lung cancer [frontiersin.org]
- 3. This compound induces ferroptosis-mediated cell death in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. O-GlcNAcylation attenuates ischemia-reperfusion-induced pulmonary epithelial cell ferroptosis via the Nrf2/G6PDH pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nrf2 Overexpression Decreases Vincristine Chemotherapy Sensitivity Through the PI3K-AKT Pathway in Adult B-Cell Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Ferroptosis as a Potential Cell Death Mechanism Against Cisplatin-Resistant Lung Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. turkjgastroenterol.org [turkjgastroenterol.org]
- 12. Synergistic suppression of ovarian cancer by combining NRF2 and GPX4 inhibitors: in vitro and in vivo evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 13. SLC7A11/GPX4 Inactivation-Mediated Ferroptosis Contributes to the Pathogenesis of Triptolide-Induced Cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols: In Vitro Analysis of Pomolic Acid's Anti-inflammatory Effects
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vitro anti-inflammatory properties of Pomolic Acid, a pentacyclic triterpenoid with significant therapeutic potential. The following sections detail the experimental data, protocols, and underlying molecular mechanisms associated with this compound's anti-inflammatory action.
Data Presentation
The anti-inflammatory effects of this compound have been quantified in various in vitro models. The data below summarizes its impact on key inflammatory markers and cellular processes.
Table 1: Effect of this compound on Inflammatory Cytokine Production
| Cell Line | Treatment | Concentration | Target Cytokine | Inhibition (%) | Reference |
| Human Polymorphonuclear (PMN) Cells | This compound | - | Interleukin-1β (IL-1β) | 39% (in vivo) | [1][2] |
| Human Polymorphonuclear (PMN) Cells | This compound | - | Tumor Necrosis Factor-α (TNF-α) | No effect (in vivo) | [1][2] |
Table 2: Induction of Apoptosis in Human Polymorphonuclear (PMN) Cells by this compound
| Assay | Concentration | Result | Reference |
| Annexin V-FITC Binding | 100 µM | 42% increase in apoptotic cells | [1][2] |
| Annexin V-FITC Binding | 200 µM | 71% increase in apoptotic cells | [1][2] |
Table 3: Inhibition of NF-κB and HIF-1α by this compound in Cancer Cell Lines
| Cell Line | Target Pathway | IC₅₀ | Reference |
| SK-MEL-28 (Melanoma) | NF-κB | 1.0 µM | [3] |
| A549 (Lung Cancer) | NF-κB | 3.6 µM | [3] |
| U-373 MG (Glioblastoma) | NF-κB | 2.5 µM | [3] |
| SK-MEL-28 (Melanoma) | HIF-1α | 3.0 µM | [3] |
| A549 (Lung Cancer) | HIF-1α | 10 µM | [3] |
| U-373 MG (Glioblastoma) | HIF-1α | 6.3 µM | [3] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and further investigation of this compound's anti-inflammatory effects.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the effect of this compound on the viability of inflammatory cells, such as macrophages or neutrophils.
Materials:
-
RAW 264.7 macrophages (or other relevant cell line)
-
This compound
-
DMEM (Dulbecco's Modified Eagle Medium)
-
FBS (Fetal Bovine Serum)
-
Penicillin-Streptomycin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 5, 10, 25, 50, 100 µM) and a vehicle control (e.g., 0.1% DMSO) for 24 or 48 hours.
-
After incubation, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Measurement of Nitric Oxide (NO) Production (Griess Assay)
This protocol determines the effect of this compound on the production of nitric oxide, a key inflammatory mediator, in LPS-stimulated macrophages.
Materials:
-
RAW 264.7 macrophages
-
This compound
-
Lipopolysaccharide (LPS)
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent Part A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm.
-
Quantify the nitrite concentration using a standard curve prepared with sodium nitrite.
Quantification of Pro-inflammatory Cytokines (ELISA)
This protocol measures the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the supernatant of cultured cells.
Materials:
-
RAW 264.7 macrophages or other appropriate cell line
-
This compound
-
LPS
-
ELISA kits for TNF-α and IL-6
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells and treat with this compound and LPS as described in the Griess Assay protocol.
-
After 24 hours of incubation, collect the cell culture supernatant.
-
Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions provided with the specific kits.
-
Measure the absorbance using a microplate reader at the appropriate wavelength.
-
Calculate the concentration of the cytokines based on the standard curve.
Western Blot Analysis for NF-κB Pathway Proteins
This protocol is used to investigate the effect of this compound on the expression and activation of key proteins in the NF-κB signaling pathway.
Materials:
-
RAW 264.7 macrophages
-
This compound
-
LPS
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-p65, anti-IκBα, anti-phospho-IκBα, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL (Enhanced Chemiluminescence) detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Treat cells with this compound and LPS for the desired time points.
-
Lyse the cells with RIPA buffer and determine the protein concentration using the BCA assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an ECL detection reagent and a chemiluminescence imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
In Vitro COX-2 Inhibition Assay
This protocol assesses the direct inhibitory effect of this compound on the activity of the COX-2 enzyme.
Materials:
-
Recombinant human COX-2 enzyme
-
Arachidonic acid (substrate)
-
COX-2 inhibitor screening assay kit (e.g., fluorometric or colorimetric)
-
This compound
-
Positive control (e.g., Celecoxib)
-
96-well plate
-
Fluorometer or spectrophotometer
Procedure:
-
Follow the instructions provided with the COX-2 inhibitor screening assay kit.
-
Typically, the reaction mixture includes the COX-2 enzyme, a fluorescent or colorimetric probe, and the test compound (this compound) at various concentrations.
-
Initiate the reaction by adding arachidonic acid.
-
Monitor the change in fluorescence or absorbance over time.
-
Calculate the percentage of COX-2 inhibition by this compound compared to the vehicle control.
-
Determine the IC₅₀ value of this compound for COX-2 inhibition.
Mandatory Visualizations
The following diagrams illustrate the key signaling pathways and experimental workflows involved in the in vitro analysis of this compound's anti-inflammatory effects.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Pomolic Acid Extraction from Plant Materials
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing the extraction yield of Pomolic Acid from various plant materials.
Troubleshooting Guide
This section addresses common issues encountered during this compound extraction experiments in a question-and-answer format.
Question: Why is my this compound yield consistently low?
Answer: Low yields of this compound can stem from several factors throughout the extraction process. Here are some common causes and their solutions:
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Inappropriate Solvent System: The polarity of the extraction solvent is crucial for efficiently dissolving this compound, a pentacyclic triterpenoid.
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Solution: Triterpenoids are generally soluble in organic solvents like methanol, ethanol, and ethyl acetate. The optimal solvent and its concentration can vary depending on the specific plant matrix. For many triterpenoids, a 70% ethanol solution has been found to be effective. It is recommended to perform small-scale pilot extractions with a range of solvents (e.g., methanol, ethanol, acetone) and concentrations to determine the most effective system for your specific plant material.[1]
-
-
Suboptimal Extraction Temperature: Temperature significantly influences extraction efficiency. However, excessive heat can lead to the degradation of thermolabile compounds like this compound.
-
Solution: The ideal extraction temperature is a balance between maximizing yield and preserving the integrity of the target compound. For instance, in the extraction of some triterpenoids, increasing the drying temperature from 40°C to 70°C led to a decrease in the total triterpenoid content. For ultrasonic-assisted extraction (UAE) of triterpenoids, optimal temperatures have been found to be around 44°C.[2] It is advisable to conduct extractions at various temperatures to identify the optimal range for this compound from your source.
-
-
Insufficient Extraction Time: The duration of the extraction process must be sufficient to allow for the complete diffusion of this compound from the plant material into the solvent.
-
Solution: The optimal extraction time varies with the extraction method and plant material. For microwave-assisted extraction (MAE), yields may increase significantly up to a certain point (e.g., 60 minutes) and then decline.[3] For UAE, optimal times can be around 55 minutes.[1] Performing a time-course study will help identify the point of diminishing returns for your specific setup.
-
-
Inadequate Solid-to-Liquid Ratio: A proper ratio of plant material to solvent is crucial for creating a concentration gradient that favors the extraction process.
-
Solution: A higher solvent-to-material ratio generally leads to a better extraction yield, but using an excessive amount of solvent can be wasteful and increase downstream processing time. Ratios between 1:10 and 1:30 (g/mL) are commonly used for triterpenoid extraction. Optimization of this parameter is recommended for each specific plant material.[2][3]
-
-
Inefficient Extraction Method: The choice of extraction technique significantly impacts the yield.
Question: My extract contains a high level of impurities. How can I improve its purity?
Answer: Co-extraction of impurities such as pigments (chlorophyll) and waxes is a common problem. Here are some strategies to obtain a cleaner extract:
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Pre-extraction (Defatting): If your plant material is rich in lipids, a pre-extraction step with a non-polar solvent can be very effective.
-
Solution: Before the main extraction, wash the dried plant material with a non-polar solvent like n-hexane or petroleum ether. This will remove a significant portion of the lipids and waxes, resulting in a cleaner final extract.
-
-
Solvent System Optimization: A highly non-selective solvent will extract a wide range of compounds.
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Solution: While highly effective for this compound, solvents like pure methanol might also extract a broad spectrum of other compounds. Experimenting with solvent mixtures (e.g., ethanol-water mixtures) can sometimes provide a better balance between yield and selectivity.
-
-
Post-extraction Purification: If the crude extract is still impure, further purification steps are necessary.
-
Solution: Techniques like liquid-liquid partitioning can be employed. For instance, partitioning the crude extract between an aqueous phase and an immiscible organic solvent like n-butanol can help separate compounds based on their polarity. Column chromatography using silica gel or macroporous resins is also a highly effective method for purifying this compound from the crude extract.[6]
-
Frequently Asked Questions (FAQs)
Q1: What are the best plant sources for this compound?
A1: this compound is commonly found in species of the Rosaceae and Lamiaceae families.[7] Some specific plant parts known to contain this compound include apple peels, and the fruits of various Chaenomeles species.[7] The concentration of this compound can vary significantly depending on the plant species, the part of the plant used, and even the geographical location and harvest time.
Q2: What is a good starting point for optimizing my extraction protocol?
A2: A systematic approach is recommended. Begin with a literature search for established protocols for this compound or similar triterpenoids from your plant source or a related species. Then, perform single-factor experiments to evaluate the effect of individual parameters such as solvent concentration (e.g., 50%, 70%, 90% ethanol), temperature (e.g., 30°C, 45°C, 60°C), extraction time (e.g., 30, 60, 90 minutes), and solid-to-liquid ratio (e.g., 1:10, 1:20, 1:30 g/mL). For further refinement, Response Surface Methodology (RSM) can be employed to study the interactions between these factors and determine the optimal conditions.[1]
Q3: How can I be sure that the this compound is not degrading during extraction?
A3: this compound, like many natural products, can be susceptible to degradation under harsh conditions. To minimize degradation:
-
Avoid High Temperatures: Use the lowest effective temperature for extraction. As mentioned, excessive heat can lead to lower yields.[8]
-
Control pH: The pH of the extraction solvent can influence the stability of the compound. While not extensively documented specifically for this compound, for other phenolic acids, a neutral or slightly acidic pH is often preferred.[9]
-
Limit Exposure to Light and Air: Store extracts in dark, airtight containers to prevent photo-oxidation and degradation.
-
Analyze Freshly Prepared Extracts: Whenever possible, analyze the extracts shortly after preparation to get an accurate quantification of the this compound content.
Data Presentation
Table 1: this compound Content in Various Plant Sources
| Plant Species | Plant Part | This compound Content (% of dry weight) | Reference |
| Chaenomeles sinensis | Fruit | 0.24% - 0.36% | |
| Chaenomeles lagenaria | Fruit | 0.10% | |
| Potentilla neumanniana | Roots and Rhizomes | 0.163% | |
| Potentilla reptans | Roots and Rhizomes | 0.009% | |
| Euscaphis japonica | - | up to 0.1% | [10] |
| Chamaenerion angustifolium | - | 0.04% | [11] |
Table 2: Comparison of Optimal Conditions for Triterpenoid Extraction using Different Methods
| Method | Plant Material | Optimal Solvent | Temperature (°C) | Time (min) | Solid/Liquid Ratio (g/mL) | Reference |
| UAE | Loquat Peel | 71% Ethanol | 30 | 45 | 1:10 | [2] |
| UAE | Loquat Pulp | 85% Ethanol | 44 | 51 | 1:8 | [2] |
| MAE | Lactuca indica | - | - | 60 | 1:20 | [3] |
Note: The conditions listed are for general triterpenoid extraction and may need to be optimized specifically for this compound.
Experimental Protocols
Protocol 1: Ultrasonic-Assisted Extraction (UAE) of this compound
-
Sample Preparation: Dry the plant material at a moderate temperature (e.g., 40-50°C) to a constant weight. Grind the dried material into a fine powder (e.g., 40-60 mesh) to increase the surface area for extraction.
-
Extraction:
-
Weigh a specific amount of the powdered plant material (e.g., 10 g).
-
Place the powder in an extraction vessel.
-
Add the optimized extraction solvent (e.g., 70% ethanol) at the desired solid-to-liquid ratio (e.g., 1:20 g/mL).
-
Place the vessel in an ultrasonic bath.
-
Set the ultrasonic frequency (e.g., 25-40 kHz), power (e.g., 100-200 W), temperature, and extraction time to the optimized values.
-
-
Filtration and Concentration:
-
After extraction, filter the mixture through filter paper to separate the extract from the solid residue.
-
Wash the residue with a small amount of the extraction solvent to ensure complete recovery.
-
Combine the filtrates and concentrate the extract using a rotary evaporator under reduced pressure at a controlled temperature (e.g., <50°C).
-
-
Purification and Analysis:
-
The crude extract can be further purified using column chromatography.
-
Quantify the this compound content using High-Performance Liquid Chromatography (HPLC) with a suitable standard.
-
Protocol 2: Microwave-Assisted Extraction (MAE) of this compound
-
Sample Preparation: Prepare the plant material as described in the UAE protocol.
-
Extraction:
-
Place a weighed amount of the powdered plant material into a microwave extraction vessel.
-
Add the appropriate solvent at the optimized solid-to-liquid ratio.
-
Seal the vessel and place it in the microwave extractor.
-
Set the microwave power (e.g., 400 W), temperature, and extraction time to the optimized parameters.
-
-
Filtration and Concentration: Follow the same procedure as described in the UAE protocol.
-
Purification and Analysis: Follow the same procedure as described in the UAE protocol.
Mandatory Visualization
Caption: General workflow for this compound extraction and analysis.
Caption: Troubleshooting guide for low this compound extraction yield.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Optimization of Extraction Process and Dynamic Changes in Triterpenoids of Lactuca indica from Different Medicinal Parts and Growth Periods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Microwave Assisted Extraction of Phenolic Compounds from Four Different Spices - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. mdpi.com [mdpi.com]
- 7. japsonline.com [japsonline.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
Troubleshooting low yield in the semi-synthesis of Pomolic Acid.
Technical Support Center: Semi-synthesis of Pomolic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the semi-synthesis of this compound. The content is structured to directly address specific issues that may be encountered during the experimental process.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is organized in a question-and-answer format to address common challenges in the semi-synthesis of this compound, particularly from Tormentic Acid.
I. Starting Material and Reagents
Q1: My starting material, Tormentic Acid, appears to be impure. How will this affect my synthesis and how can I purify it?
A1: Impurities in the starting material can significantly lower the yield and complicate the purification of the final product. Common impurities in extracted triterpenoids include other structurally similar compounds.
-
Troubleshooting:
-
Purity Check: Assess the purity of your Tormentic Acid using techniques like NMR spectroscopy or HPLC.
-
Purification: If impure, purify the Tormentic Acid by column chromatography using silica gel. A common solvent system is a gradient of ethyl acetate in hexane. Recrystallization from a solvent system like methanol/water can also be effective.
-
Q2: I am unsure about the quality of my reagents for the acylation and photochemical reduction steps. What are the critical parameters?
A2: The quality and handling of reagents are crucial for the success of both the regioselective acylation and the Saito photochemical reduction.
-
Troubleshooting:
-
Acylation Reagents: Ensure your acylating agent (e.g., an acid chloride or anhydride) is fresh and has not been hydrolyzed by atmospheric moisture. Use anhydrous solvents for the reaction.
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Photochemical Reduction Reagents: The quality of the reagents for the Saito reaction is important. Ensure all reagents are handled under appropriate conditions to avoid degradation.
-
II. Regioselective Acylation of Tormentic Acid
Q3: The regioselective acylation of Tormentic Acid is not proceeding as expected, or I am getting a mixture of products. What could be the issue?
A3: Achieving high regioselectivity in the acylation of a diol like Tormentic Acid can be challenging. The goal is to selectively acylate one hydroxyl group over the other.
-
Troubleshooting:
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Catalyst/Reagent Choice: The choice of catalyst and acylating agent is critical for regioselectivity. For polyhydroxylated compounds, specific catalysts can direct the acylation to a particular hydroxyl group.
-
Reaction Conditions: Temperature and reaction time can influence selectivity. Running the reaction at a lower temperature may improve selectivity. Monitor the reaction progress using TLC to avoid over-acylation or side reactions.
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Side Products: Incomplete reactions will leave unreacted starting material. Over-reaction or lack of selectivity can lead to di-acylated products or acylation at the wrong hydroxyl group. These can often be identified as separate spots on a TLC plate.
-
III. Saito Photochemical Reduction
Q4: The yield of my photochemical reduction step is very low. What are the common pitfalls in this reaction?
A4: Photochemical reactions can be sensitive to various experimental parameters. Low yields in the Saito photochemical reduction can often be attributed to issues with the reaction setup, reagents, or the reaction conditions themselves.
-
Troubleshooting:
-
Light Source: Ensure you are using the correct wavelength and intensity of light as specified in similar protocols. The distance of the light source from the reaction vessel is also important.
-
Reaction Vessel: Use a vessel made of a material that is transparent to the required wavelength of light (e.g., quartz for UV light).
-
Degassing: Oxygen can quench excited states and lead to side reactions. Ensure the solvent is thoroughly degassed before starting the reaction and maintain an inert atmosphere (e.g., under argon or nitrogen).
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Concentration: The concentration of the substrate can impact the efficiency of the photochemical reaction. Very high concentrations can lead to side reactions, while very low concentrations may result in slow reaction rates.
-
Q5: I am observing unexpected byproducts in my photochemical reaction. What are they likely to be?
A5: Photochemical reactions can sometimes lead to a range of side products due to the high energy of the excited states involved.
-
Troubleshooting:
-
Analysis of Byproducts: Use techniques like LC-MS or NMR to identify the structures of the byproducts. Common side reactions in photochemical reductions can include rearrangements or incomplete reduction.
-
Optimization: Adjusting the reaction time, temperature, and solvent may help to minimize the formation of byproducts.
-
IV. Purification of this compound
Q6: I am having difficulty purifying the final this compound product. What are the recommended methods?
A6: The purification of triterpenoid acids can be challenging due to their similar polarities to potential side products and unreacted starting materials.
-
Troubleshooting:
-
Column Chromatography: This is the most common method for purifying triterpenoids. Use silica gel as the stationary phase and a gradient of solvents, such as ethyl acetate in hexane or methanol in dichloromethane. Careful selection of the solvent gradient is key to achieving good separation.
-
Recrystallization: After column chromatography, recrystallization can be used to obtain highly pure this compound. Suitable solvent systems often include methanol, ethanol, or mixtures with water. The ideal solvent will dissolve the compound when hot but have low solubility when cold.
-
Q7: My final this compound product has a low melting point and a broad melting range. What does this indicate?
A7: A low and broad melting point range is a strong indication of impurities in your final product.
-
Troubleshooting:
-
Re-purification: If the melting point is not sharp and does not match the literature value, further purification is necessary. This may involve another round of column chromatography with a shallower solvent gradient or recrystallization from a different solvent system.
-
Data Presentation
The semi-synthesis of this compound from Tormentic Acid has been reported with varying success. The improved four-step route by Kraft and collaborators in 2019 achieved a notable overall yield.
| Synthesis Step | Reported Yield | Reference |
| Overall Yield (4 steps) | 53% | Kraft et al., 2019 |
Experimental Protocols
The following are representative, detailed methodologies for the key steps in the semi-synthesis of this compound from Tormentic Acid. These are based on established procedures for similar transformations and should be optimized for specific laboratory conditions.
Protocol 1: Regioselective Acylation of Tormentic Acid
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Dissolution: Dissolve Tormentic Acid in an anhydrous solvent such as pyridine or a mixture of dichloromethane and pyridine.
-
Cooling: Cool the solution to 0 °C in an ice bath.
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Addition of Acylating Agent: Slowly add the acylating agent (e.g., a specific acid anhydride or acid chloride, 1.1 equivalents) to the stirred solution.
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Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours.
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Work-up: Once the reaction is complete, quench it by adding cold water. Extract the product with an organic solvent like ethyl acetate.
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Washing: Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude acylated product.
Protocol 2: Saito Photochemical Reduction
-
Preparation of Reaction Mixture: Dissolve the acylated Tormentic Acid in a suitable solvent (e.g., a mixture of benzene and tert-butanol). Add any necessary co-reagents for the Saito reaction.
-
Degassing: Thoroughly degas the solution by bubbling argon or nitrogen through it for at least 30 minutes.
-
Irradiation: Irradiate the reaction mixture with a high-pressure mercury lamp or another suitable light source while maintaining a positive pressure of inert gas. The reaction vessel should be made of quartz if UV light is required.
-
Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: After completion, remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to isolate the protected this compound.
Protocol 3: Deprotection (if necessary)
-
Reaction Setup: Dissolve the protected this compound in a suitable solvent system for deprotection (e.g., methanolic potassium carbonate).
-
Reaction: Stir the reaction at room temperature and monitor by TLC.
-
Work-up: Once the reaction is complete, neutralize the mixture with a dilute acid and extract the product with an organic solvent.
-
Purification: Wash, dry, and concentrate the organic layer. Purify the crude this compound by column chromatography followed by recrystallization.
Mandatory Visualizations
Experimental Workflow
Caption: Semi-synthesis workflow for this compound.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting logic for low yield.
Technical Support Center: Pomolic Acid Solubility for In Vitro Assays
Welcome to the technical support center for Pomolic Acid. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on overcoming solubility challenges for successful in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it difficult to dissolve in aqueous solutions?
This compound is a naturally occurring pentacyclic triterpenoid with the molecular formula C₃₀H₄₈O₄.[1][2][3] Its complex, nonpolar carbon skeleton makes it highly hydrophobic. Consequently, it has very low solubility in water (estimated at 0.00396 mg/L at 25°C), which is a significant challenge when preparing solutions for cell culture assays that are primarily aqueous.[4]
Q2: What is the recommended solvent for creating a stock solution of this compound?
The recommended solvent for creating a primary stock solution of this compound is dimethyl sulfoxide (DMSO).[5][6] It is a polar aprotic solvent capable of dissolving both nonpolar and polar compounds.[7] Ensure you are using anhydrous (reagent-grade) DMSO, as absorbed moisture can reduce the solubility of hydrophobic compounds.[6]
Q3: My this compound precipitated after I added my DMSO stock to the cell culture medium. Why did this happen and how can I prevent it?
This is a common issue known as "carryover precipitation." When the highly concentrated DMSO stock is introduced into the aqueous environment of the cell culture medium, the this compound is no longer in its preferred solvent. The dramatic change in solvent polarity causes the compound to fall out of solution. To prevent this, it is crucial to dilute the stock solution slowly and with vigorous mixing, and to ensure the final DMSO concentration in the medium is as low as possible.
Q4: What is the maximum concentration of DMSO that is safe for my cells?
The tolerance of cell lines to DMSO varies, but a general guideline is to keep the final concentration in the culture medium below 0.5% (v/v), and ideally at or below 0.1%. Higher concentrations can induce cellular stress, differentiation, or toxicity, which may confound experimental results. It is strongly recommended to perform a vehicle control experiment, treating a set of cells with the same final concentration of DMSO that is used for the this compound treatment.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| This compound powder will not dissolve in DMSO. | 1. The DMSO may have absorbed water. 2. The concentration is too high. 3. Insufficient agitation. | 1. Use fresh, anhydrous (≤0.2% water) DMSO. 2. Refer to the solubility data table below; some suppliers note solubility as high as 60 mg/mL.[8] 3. Vigorously vortex the solution. Gentle warming (to 37°C) and sonication can also aid dissolution.[8] |
| A precipitate forms immediately when adding the DMSO stock to the culture medium. | 1. The final concentration of this compound exceeds its solubility limit in the aqueous medium. 2. The dilution was performed too quickly. 3. The temperature of the medium is too low. | 1. Lower the target final concentration of this compound. 2. Pre-warm the culture medium to 37°C. Add the DMSO stock drop-by-drop directly into the medium while vortexing or swirling to ensure rapid dispersal.[9] 3. Adding the stock to a medium containing serum (e.g., 10% FBS) may help improve solubility due to albumin binding.[10] |
| A fine, crystalline precipitate appears in the culture wells hours after treatment. | 1. Evaporation from the culture plate has increased the compound's concentration. 2. The compound is slowly precipitating over time at the experimental concentration. 3. Interaction with media components. | 1. Ensure the incubator has adequate humidity. Seal plates with parafilm or use specialized low-evaporation lids.[11][12] 2. Your experimental concentration may be too high for long-term stability. Consider reducing the concentration or the duration of the experiment. 3. Changes in pH or reactions with salts in the media can cause precipitation.[11][12][13] Ensure your media is properly buffered. |
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₃₀H₄₈O₄ | [1][2][3] |
| Molecular Weight | ~472.7 g/mol | [1][3][5] |
| Appearance | White to off-white powder | [5] |
| Type | Pentacyclic Triterpenoid | [2] |
| Water Solubility | Insoluble / Very low (0.00396 mg/L, est.) | [4][6] |
Table 2: Solubility Data of this compound in Common Solvents
| Solvent | Concentration | Notes | Reference(s) |
| DMSO | 10 mg/mL (~21.15 mM) | Use fresh, anhydrous DMSO for best results. | [6] |
| DMSO | 60 mg/mL (~126.93 mM) | Sonication is recommended to achieve this concentration. | [8] |
| Other Solvents | Soluble | Chloroform, Dichloromethane, Ethyl Acetate, Acetone | [5] |
Experimental Protocols
Protocol 1: Preparation of a 20 mM this compound Stock Solution in DMSO
-
Preparation: Work in a sterile biosafety cabinet. Use sterile equipment and tubes.
-
Weighing: Accurately weigh 4.73 mg of this compound powder (MW ~472.7 g/mol ) and place it into a sterile 1.5 mL microcentrifuge tube.
-
Solvent Addition: Add 500 µL of anhydrous, sterile-filtered DMSO to the tube.
-
Dissolution: Vortex the solution vigorously for 1-2 minutes. If the powder is not fully dissolved, place the tube in a 37°C water bath for 5-10 minutes, followed by another 1-2 minutes of vortexing. Sonication can also be used if available.
-
Storage: Once fully dissolved, the clear stock solution can be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C for long-term stability.[6]
Protocol 2: Preparation of a 20 µM Working Solution in Cell Culture Medium
-
Preparation: Pre-warm your complete cell culture medium (e.g., DMEM + 10% FBS) to 37°C.
-
Thaw Stock: Thaw one aliquot of the 20 mM this compound stock solution at room temperature.
-
Serial Dilution (Recommended):
-
Step A (Intermediate Dilution): In a sterile tube, add 5 µL of the 20 mM stock solution to 995 µL of pre-warmed medium. Vortex immediately. This creates a 1:200 dilution, resulting in a 100 µM intermediate solution.
-
Step B (Final Dilution): Add the required volume of the 100 µM intermediate solution to your culture vessel to achieve the final desired concentration of 20 µM. For example, add 200 µL of the 100 µM solution to 800 µL of medium in a culture well to make a final volume of 1 mL.
-
-
Direct Dilution (Alternative):
-
Add 1 µL of the 20 mM stock solution directly into 1 mL of culture medium in your vessel. Pipette up and down gently but thoroughly to mix. This creates a 1:1000 dilution for a final concentration of 20 µM. Note: This method carries a higher risk of precipitation.
-
-
Vehicle Control: Prepare a vehicle control by adding the same volume of pure DMSO to an equivalent volume of culture medium (e.g., 1 µL of DMSO per 1 mL of medium for a 1:1000 dilution or 0.1% final concentration).
Visual Guides
Caption: Experimental workflow for preparing this compound solutions.
Caption: Troubleshooting logic for this compound precipitation.
Caption: this compound inhibits the ERK/mTOR/HIF-1α signaling pathway.[2][4][14]
References
- 1. This compound | C30H48O4 | CID 382831 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. japsonline.com [japsonline.com]
- 3. Natural Product Description|this compound [sinophytochem.com]
- 4. This compound, 13849-91-7 [thegoodscentscompany.com]
- 5. This compound | 13849-91-7 [chemicalbook.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 8. This compound | Caspase | Apoptosis | HIV Protease | AMPK | TargetMol [targetmol.com]
- 9. Mammalian Cell Culture Basics Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 12. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
Addressing phase collapse in reversed-phase HPLC of organic acids.
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding phase collapse when analyzing organic acids using reversed-phase High-Performance Liquid Chromatography (RP-HPLC).
Troubleshooting Guides
Issue: Sudden Loss of Retention and/or Poor Peak Shape
If you observe a sudden decrease in retention time for your organic acid analytes, along with peak tailing or inconsistent results, you may be experiencing stationary phase collapse, also known as dewetting.[1][2][3] This phenomenon is common when using highly aqueous mobile phases (typically less than 5% organic solvent), which are often necessary for retaining very polar compounds like organic acids.[4][5][6]
Initial Diagnosis:
-
Check Mobile Phase Composition: Confirm the percentage of organic solvent in your mobile phase. Is it below 5%? Long-term use of mobile phases with very high water content can lead to phase collapse in standard C18 and C8 columns.[3][4][6]
-
Review Chromatograms: Compare the current chromatogram with a previous, acceptable run. Look for a significant and sudden drop in retention time for all analyte peaks, not just one.
-
Observe Peak Shape: Note any increase in peak tailing or broadening, which are also common symptoms of phase collapse.[1][2]
Solutions:
-
Immediate Action: Column Regeneration: If phase collapse is suspected, the column's performance can often be restored by flushing it with a higher concentration of organic solvent.[2][4] This process, known as re-wetting or resolvation, forces the organic solvent back into the pores of the stationary phase.[2][5]
-
Long-Term Prevention: To avoid recurrence, consider the following preventative measures.
Frequently Asked Questions (FAQs)
Q1: What is phase collapse in reversed-phase HPLC?
A1: Phase collapse, or dewetting, is a phenomenon that occurs in reversed-phase chromatography when using highly aqueous mobile phases. The hydrophobic bonded phase (like C18) repels the polar aqueous mobile phase, causing the solvent to be expelled from the pores of the stationary phase.[4][5] This leads to a dramatic loss of interaction between the analytes and the stationary phase, resulting in a sudden loss of retention, poor peak shape, and irreproducible results.[1][2]
Q2: Why is phase collapse a common problem when analyzing organic acids?
A2: Organic acids are highly polar molecules. To achieve sufficient retention on a nonpolar reversed-phase column, a highly polar (high aqueous content) mobile phase is often required.[4] While this mobile phase composition is necessary for the separation, it creates the ideal conditions for phase collapse on traditional C18 and C8 columns.[2][4]
Q3: How can I prevent phase collapse?
A3: There are several strategies to prevent phase collapse:
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Use an "Aqueous-Compatible" Column: Many manufacturers offer specialized "AQ" or "aqueous-stable" C18 columns that are designed to be resistant to dewetting, even with 100% aqueous mobile phases.[4] These columns often have a modified stationary phase that allows water to penetrate the pores more effectively.
-
Maintain a Minimum Organic Content: If using a traditional C18 or C8 column, ensure your mobile phase contains a small amount of organic solvent, typically at least 5%.[5][6]
-
Avoid Stopping the Flow: Do not stop the flow of a highly aqueous mobile phase for extended periods, as the pressure from the pump helps to keep the water within the pores of the stationary phase.[4][5]
Q4: My column has collapsed. Is it permanently damaged?
A4: No, phase collapse does not typically cause permanent damage to the column.[2] The performance can usually be restored by following a column regeneration procedure to re-wet the stationary phase.[2][4]
Q5: What is the recommended mobile phase pH for organic acid analysis?
A5: To ensure good retention and peak shape for organic acids, the mobile phase pH should be controlled. A pH around 2.5 to 3.5 is often used to suppress the ionization of the carboxylic acid groups, making the analytes less polar and more retained on a reversed-phase column.[7] A buffer, such as phosphate buffer, is typically used to maintain a stable pH.[7][8]
Data Presentation
Table 1: Mobile Phase Considerations for Organic Acid Analysis
| Parameter | Recommendation for Standard RP Columns | Recommendation for Aqueous-Compatible (AQ) RP Columns | Rationale |
| Minimum Organic Content | ≥ 5% (e.g., Methanol or Acetonitrile) | 0-100% Aqueous | Prevents phase collapse on traditional stationary phases.[5][6] |
| pH Range | 2.0 - 8.0 (for silica-based columns) | 2.0 - 8.0 (for silica-based columns) | Ensures the stability of the silica stationary phase.[9] |
| Recommended pH for Organic Acids | ~2.5 - 3.5 | ~2.5 - 3.5 | Suppresses ionization of organic acids to increase retention.[7][8] |
| Buffer | Phosphate or other suitable buffer | Phosphate or other suitable buffer | Maintains a stable pH for reproducible retention times.[7] |
Experimental Protocols
Protocol 1: Standard Column Regeneration for a Collapsed Reversed-Phase Column
This procedure is for a standard C18 or C8 column that has experienced phase collapse due to a highly aqueous mobile phase.
Materials:
-
HPLC-grade Methanol or Acetonitrile
-
HPLC-grade Water
Procedure:
-
Disconnect the Column from the Detector: This prevents contamination of the detector cell.
-
Flush with 100% Organic Solvent: Flush the column with 10-20 column volumes of 100% methanol or acetonitrile at a low flow rate (e.g., 0.5 mL/min for a 4.6 mm ID column).[10]
-
Gradually Reintroduce the Mobile Phase: If your mobile phase contains a buffer, it is crucial to first flush the column with an unbuffered mixture of your mobile phase solvents to avoid buffer precipitation.
-
Flush with 10-20 column volumes of a mixture of water and organic solvent that is miscible with your mobile phase (e.g., 50:50 methanol/water).[10]
-
-
Equilibrate with the Mobile Phase: Equilibrate the column with your initial mobile phase composition until a stable baseline is achieved.
-
Perform a Test Injection: Inject a standard to confirm that retention times and peak shapes have been restored.
Protocol 2: Aggressive Column Regeneration for Contaminated Columns
If the standard regeneration protocol does not restore column performance, stronger solvents may be needed to remove strongly retained contaminants. This should be performed with caution.
Materials:
-
HPLC-grade Methanol or Acetonitrile
-
HPLC-grade Isopropanol
-
HPLC-grade Water
Procedure:
-
Disconnect the Column from the Detector.
-
Flush with Mobile Phase without Buffer: Flush the column with 10-20 column volumes of your mobile phase composition, but without the buffer salts.[10]
-
Flush with 100% Organic Solvent: Flush with 10-20 column volumes of 100% methanol or acetonitrile.[10]
-
Flush with a Stronger Solvent: If pressure remains high or performance is not restored, flush with 10-20 column volumes of 75% acetonitrile / 25% isopropanol. For very persistent contamination, 100% isopropanol can be used.[10]
-
Return to Reversed-Phase Conditions: Flush with 10-20 column volumes of 100% methanol or acetonitrile.
-
Gradually Reintroduce Aqueous Solvent: Flush with 10-20 column volumes of a 50:50 methanol/water mixture.
-
Equilibrate with Mobile Phase: Equilibrate the column with your initial mobile phase until the baseline is stable.
-
Perform a Test Injection.
Visualizations
Caption: Mechanism of phase collapse in a reversed-phase HPLC column.
Caption: Troubleshooting workflow for sudden loss of retention.
Caption: Key strategies for preventing phase collapse.
References
- 1. researchgate.net [researchgate.net]
- 2. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 3. researchgate.net [researchgate.net]
- 4. welch-us.com [welch-us.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. [Kromasil®] F.A.Q. - What is "phase collapse / wettability" problem? [kromasil.com]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Precautions During the Use of RP-HPLC Columns - Hawach [hawachhplccolumn.com]
- 10. chromtech.com [chromtech.com]
Overcoming poor reproducibility in Pomolic Acid experiments.
Welcome to the technical support center for Pomolic Acid (PA) research. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and overcome poor reproducibility in experiments involving this promising pentacyclic triterpenoid.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known biological activities?
A1: this compound (3-beta,19alpha-Dihydroxy-urs-12-en-28-oic acid) is a naturally occurring pentacyclic triterpenoid found in various plant species.[1] It exhibits a wide range of pharmacological properties, most notably anti-cancer activity against various tumor types including lung, breast, prostate, glioblastoma, and leukemia.[1][2][3][4] Its mechanisms of action include the induction of apoptosis, ferroptosis, and autophagy, as well as the inhibition of cancer cell migration and invasion.[3][5][6]
Q2: What are the main challenges in working with this compound that can lead to poor reproducibility?
A2: Like many natural pentacyclic triterpenoids, this compound presents challenges that can affect experimental reproducibility. The most significant of these is its poor aqueous solubility and low bioavailability, which can hinder its clinical translation and cause inconsistencies in in vitro experiments.[5] Purity of the compound, stability in solution, and variations in experimental protocols (e.g., cell line passage number, seeding density) are other critical factors.
Q3: How should I prepare and store this compound stock solutions?
A3: Due to its poor water solubility, this compound should be dissolved in an organic solvent like Dimethyl Sulfoxide (DMSO) to create a high-concentration stock solution.[7] For long-term storage, it is recommended to store the powder at -20°C for up to three years and the solvent-based stock solutions at -80°C for up to one year.[7] Avoid repeated freeze-thaw cycles. When preparing working solutions, dilute the stock in the appropriate cell culture medium, ensuring the final DMSO concentration does not exceed a level that is toxic to the cells (typically <0.1%).
Q4: Can this compound interfere with common in vitro assays?
A4: Natural products can sometimes interfere with assay results, leading to false positives or negatives.[8] For example, compounds can interfere with fluorescence-based readouts or aggregate in solution.[8] It is crucial to include proper controls, such as a vehicle control (e.g., medium with the same concentration of DMSO) and, if possible, a known inhibitor/activator for the pathway being studied.[9]
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with this compound.
Issue 1: Inconsistent IC50 Values for Cell Viability Assays
Q: My calculated IC50 value for this compound varies significantly between experiments. What could be the cause?
A: Inconsistent IC50 values are a common issue. Several factors could be responsible:
-
Poor Solubility/Precipitation: PA may precipitate out of the culture medium, especially at higher concentrations.
-
Solution: Visually inspect the wells for any precipitate after adding the compound. Consider using a solubilizing agent or pre-incubating the diluted compound in serum-free media before adding it to cells.[8]
-
-
Cell Culture Conditions:
-
Cell Density: The initial number of cells seeded can affect the apparent IC50. Ensure you use a consistent seeding density for all experiments.
-
Cell Passage Number: Cells at high passage numbers can have altered phenotypes and drug sensitivities. Use cells within a consistent and low passage number range.
-
Growth Phase: Treat cells when they are in the exponential growth phase for consistent results.
-
-
Compound Stability: PA might be unstable in the culture medium over the incubation period.
-
Solution: Minimize the time the compound is in the medium by refreshing the medium with a fresh preparation of PA for longer incubation periods.
-
-
Assay Duration: The length of exposure to PA will influence the IC50 value.
-
Solution: Standardize the incubation time (e.g., 24, 48, 72 hours) across all experiments for valid comparisons.[6]
-
Issue 2: Low or No Induction of Apoptosis
Q: I am not observing the expected apoptotic markers (e.g., caspase activation, PARP cleavage) after treating cells with this compound. Why?
A: While this compound is a known inducer of apoptosis, the specific pathway and its efficacy can be cell-type dependent.[1][2][10]
-
Alternative Cell Death Pathways: PA can induce other forms of cell death, such as ferroptosis and autophagy-dependent cell death.[5][6]
-
Sub-optimal Concentration or Time: The concentration of PA or the treatment duration may not be sufficient to induce apoptosis in your specific cell line.
-
Solution: Perform a dose-response and time-course experiment to identify the optimal conditions for apoptosis induction.
-
-
Cell Line Resistance: The cell line you are using might be resistant to apoptosis induction through the pathway targeted by PA. For example, some cancer cells overexpress anti-apoptotic proteins like Bcl-2.[11]
-
Solution: Measure the baseline expression levels of key apoptotic regulators like Bcl-2 family proteins in your cells.
-
Issue 3: Contradictory Signaling Pathway Results
Q: My Western blot results for a specific signaling pathway do not align with published data. What should I check?
A: Discrepancies in signaling pathway analysis can be frustrating. Here’s a logical workflow to troubleshoot this issue.
-
Workflow:
-
Confirm Antibody Specificity: Ensure your primary antibody is validated for the target and species you are working with.
-
Check Protocol Details: Compare your protocol (lysis buffer composition, antibody concentrations, incubation times) with the published methodology.
-
Use Proper Controls: Include a positive control (a cell line or treatment known to activate the pathway) and a negative control to validate your assay.[9]
-
Evaluate Loading Controls: Ensure that your loading control (e.g., GAPDH, β-actin) is stable under your experimental conditions and that protein loading is consistent across all lanes.
-
Consider Crosstalk: Cellular signaling is complex. PA is known to affect multiple pathways, including PI3K/Akt, NF-κB, and ERK.[1][5] Crosstalk between these pathways could influence your results.
-
Data Presentation: Cytotoxicity of this compound
The following tables summarize the cytotoxic activity of this compound (PA) across various cancer cell lines as reported in the literature.
Table 1: IC50 Values of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time | Reference |
| HT-29 | Colon Cancer | ~20.5 (9.7 µg/mL) | 24 h | [6] |
| HT-29 | Colon Cancer | ~16.1 (7.6 µg/mL) | 48 h | [6] |
| A549 | Lung Cancer | 10 | 24 h | |
| A549 | Lung Cancer | 5.6 | Not Specified | |
| SK-MEL-28 | Melanoma | 3.0 (for HIF-1α inh.) | Not Specified | [12] |
| U-373 MG | Glioblastoma | 6.3 (for HIF-1α inh.) | Not Specified | [12] |
| THP-1 | Leukemia | 3.2 | Not Specified | |
| SK-OV-3 | Ovarian Cancer | 3.7 (in combo) | Not Specified |
Note: IC50 values can vary based on the specific assay and experimental conditions used.
Experimental Protocols
Here are detailed methodologies for key experiments commonly performed with this compound.
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is adapted from methodologies described for this compound experiments.[3][6]
-
Cell Seeding: Seed cells (e.g., A549, HT-29) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in the appropriate culture medium. The final concentration of the vehicle (e.g., DMSO) should be constant across all wells and should not exceed 0.1%. Remove the old medium and add 100 µL of the medium containing different concentrations of PA or the vehicle control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader. The cell viability is expressed as a percentage relative to the vehicle-treated control cells.
Protocol 2: Detection of Intracellular Reactive Oxygen Species (ROS)
This protocol is based on the methodology used to demonstrate PA's role in ROS production.[5]
-
Cell Seeding and Treatment: Seed cells (e.g., A549, H1299) in a 6-well plate. Once they reach the desired confluency, treat them with this compound at the desired concentrations for 24 hours.
-
DCFH-DA Staining: After treatment, harvest the cells and resuspend them in a serum-free medium containing 10 µM of DCFH-DA probe.
-
Incubation: Incubate the cells at 37°C for 30 minutes in the dark.
-
Flow Cytometry: Wash the cells twice with PBS to remove the excess probe. Resuspend the cells in PBS and analyze the fluorescence signal immediately using a flow cytometer. An increase in fluorescence intensity indicates an increase in intracellular ROS levels.
Visualizations: Signaling Pathways and Workflows
Signaling Pathways
// Nodes PA [label="this compound", fillcolor="#FBBC05", fontcolor="#202124"]; Extrinsic [label="Extrinsic Pathway", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Intrinsic [label="Intrinsic Pathway", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];
// Extrinsic Pathway DR5 [label="Death Receptor 5 (DR5) (Upregulation)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Caspase8 [label="Caspase-8 Activation", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Intrinsic Pathway Mito [label="Mitochondria", fillcolor="#EA4335", fontcolor="#FFFFFF"]; MMP [label="Loss of Mitochondrial Membrane Potential", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ROS [label="ROS Production", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Bcl2 [label="Bcl-2 (Downregulation)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Bax [label="Bax (Upregulation)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Caspase9 [label="Caspase-9 Activation", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Execution Pathway Caspase3 [label="Caspase-3 Activation", fillcolor="#FBBC05", fontcolor="#202124"]; Apoptosis [label="Apoptosis", shape=octagon, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges PA -> Extrinsic [style=dashed]; PA -> Intrinsic [style=dashed];
Extrinsic -> DR5; DR5 -> Caspase8;
Intrinsic -> ROS; Intrinsic -> Mito; ROS -> Mito; Mito -> MMP; Bcl2 -> Mito [arrowhead=tee, label="Inhibits", fontcolor="#5F6368"]; Bax -> Mito [label="Promotes", fontcolor="#5F6368"]; PA -> Bcl2; PA -> Bax; MMP -> Caspase9;
Caspase8 -> Caspase3; Caspase9 -> Caspase3; Caspase3 -> Apoptosis; } caption [label="this compound Induced Apoptotic Pathways.[1][2][3]", fontsize=10, fontcolor="#202124"]; }
// Nodes PA [label="this compound", fillcolor="#FBBC05", fontcolor="#202124"]; SLC7A11 [label="SLC7A11 (Downregulation)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; GPX4 [label="GPX4 (Downregulation)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; GSH [label="GSH Depletion", fillcolor="#EA4335", fontcolor="#FFFFFF"]; LipidROS [label="Lipid Peroxidation Accumulation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Ferroptosis [label="Ferroptosis", shape=octagon, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges PA -> SLC7A11; PA -> GPX4; SLC7A11 -> GSH [arrowhead=tee, label="Inhibits Depletion", fontcolor="#5F6368"]; GPX4 -> LipidROS [arrowhead=tee, label="Neutralizes", fontcolor="#5F6368"]; GSH -> GPX4 [label="Cofactor for", fontcolor="#5F6368"]; LipidROS -> Ferroptosis; } caption [label="this compound Induced Ferroptosis.[5]", fontsize=10, fontcolor="#202124"]; }
// Nodes PA [label="this compound", fillcolor="#FBBC05", fontcolor="#202124"]; Beclin1 [label="Beclin1 (Upregulation)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; LC3 [label="LC3-I to LC3-II Conversion", fillcolor="#4285F4", fontcolor="#FFFFFF"]; p62 [label="p62 (Upregulation)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Autophagy [label="Autophagy", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Apoptosis [label="Apoptosis", shape=octagon, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges PA -> Beclin1; PA -> LC3; PA -> p62; Beclin1 -> Autophagy; LC3 -> Autophagy; Autophagy -> Apoptosis [label="Promotes", fontcolor="#5F6368"]; p62 -> Apoptosis [label="Promotes", fontcolor="#5F6368"]; } caption [label="this compound Induced Autophagy.[6][13]", fontsize=10, fontcolor="#202124"]; }
Troubleshooting Workflow
// Nodes Start [label="Poor Reproducibility Observed", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; CheckCompound [label="Step 1: Verify Compound Purity, Solubility, Stability", shape=Mdiamond, fillcolor="#FBBC05", fontcolor="#202124"]; CheckCells [label="Step 2: Standardize Cell Culture (Passage, Density, Phase)", shape=Mdiamond, fillcolor="#FBBC05", fontcolor="#202124"]; CheckProtocol [label="Step 3: Review Experimental Protocol (Reagents, Times, Controls)", shape=Mdiamond, fillcolor="#FBBC05", fontcolor="#202124"]; ReRun [label="Re-run Experiment with Stricter Controls", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Success [label="Reproducibility Improved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Consult [label="Problem Persists: Consider Alternative Hypotheses (e.g., different cell death pathway)", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges Start -> CheckCompound; CheckCompound -> CheckCells [label="Compound OK"]; CheckCells -> CheckProtocol [label="Cells OK"]; CheckProtocol -> ReRun [label="Protocol OK"]; ReRun -> Success [label="Successful"]; ReRun -> Consult [label="Unsuccessful"];
// Edges for Issues CheckCompound -> ReRun [label="Issue Found & Corrected"]; CheckCells -> ReRun [label="Issue Found & Corrected"]; CheckProtocol -> ReRun [label="Issue Found & Corrected"]; } caption [label="Logical Troubleshooting Workflow.", fontsize=10, fontcolor="#202124"]; }
References
- 1. mdpi.com [mdpi.com]
- 2. This compound induces apoptosis and inhibits multidrug resistance protein MRP1 and migration in glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. latamjpharm.org [latamjpharm.org]
- 4. benthamscience.com [benthamscience.com]
- 5. This compound induces ferroptosis-mediated cell death in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound and its glucopyranose ester promote apoptosis through autophagy in HT-29 colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | Caspase | Apoptosis | HIV Protease | AMPK | TargetMol [targetmol.com]
- 8. benchchem.com [benchchem.com]
- 9. Troubleshooting and optimizing lab experiments – The Bumbling Biochemist [thebumblingbiochemist.com]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. japsonline.com [japsonline.com]
- 13. This compound and its glucopyranose ester promote apoptosis through autophagy in HT-29 colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
How to resolve peak tailing in HPLC analysis of Pomolic Acid.
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding peak tailing in the High-Performance Liquid Chromatography (HPLC) analysis of Pomolic Acid.
Troubleshooting Guide: Resolving Peak Tailing
Peak tailing is a common issue in HPLC that can compromise the accuracy and resolution of your analysis. The following table summarizes potential causes of peak tailing during this compound analysis and provides systematic solutions to address them.
| Potential Cause | Description | Recommended Solution(s) |
| Secondary Silanol Interactions | Residual, un-capped silanol groups on the silica-based stationary phase can interact with the polar functional groups of this compound, causing a secondary retention mechanism that leads to peak tailing.[1][2][3][4] | 1. Optimize Mobile Phase pH: Adjust the mobile phase pH to be at least 2 units below the pKa of this compound to ensure it is in its non-ionized form.[5] 2. Use a High-Purity, End-Capped Column: Employ a modern, Type B silica column with high-density end-capping to minimize the number of accessible silanol groups.[1][6] 3. Increase Buffer Concentration: A higher buffer concentration (e.g., >20 mM) can help to mask the residual silanol interactions.[1] |
| Inappropriate Mobile Phase pH | If the mobile phase pH is close to the pKa of this compound, both the ionized and non-ionized forms of the analyte will be present, leading to broad or tailing peaks.[6][7] | 1. Determine this compound's pKa: If the pKa is unknown, perform initial experiments with a mobile phase buffered at a low pH (e.g., pH 2.5-3.0) using a buffer like phosphate or formate.[1][8] 2. Systematic pH Adjustment: If tailing persists, systematically adjust the pH downwards in small increments. |
| Metal Chelation | Trace metal impurities within the silica matrix of the column or from the HPLC system hardware can chelate with this compound, causing peak distortion.[1] | 1. Use a Metal-Deactivated Column: Some columns are specifically designed to have low metal content. 2. Add a Chelating Agent: In some cases, adding a weak chelating agent like EDTA to the mobile phase can be effective, but compatibility with your detector (e.g., MS) must be considered. |
| Column Overload | Injecting too high a concentration or volume of the sample can saturate the stationary phase, leading to poor peak shape.[9] | 1. Reduce Injection Volume: Decrease the volume of the sample injected onto the column. 2. Dilute the Sample: If reducing the injection volume is not feasible, dilute the sample. |
| Column Degradation | A void at the column inlet or a partially blocked inlet frit can cause peak distortion for all analytes in the chromatogram.[10][11] | 1. Use a Guard Column: A guard column can protect the analytical column from contaminants and physical damage.[10] 2. Reverse-Flush the Column: If the manufacturer's instructions permit, reverse-flushing the column may dislodge particulates from the inlet frit.[11] 3. Replace the Column: If the problem persists, the column may be irreversibly damaged and require replacement.[10] |
| Extra-Column Effects | Excessive dead volume in the tubing, fittings, or detector flow cell can lead to peak broadening and tailing that affects all peaks.[6] | 1. Minimize Tubing Length and Diameter: Use tubing with a narrow internal diameter (e.g., 0.005") and keep the length to a minimum.[6] 2. Ensure Proper Fittings: Check that all fittings are appropriate for the tubing and are not contributing to dead volume. |
Frequently Asked Questions (FAQs)
Q1: Why is peak tailing a problem for the analysis of an acidic compound like this compound?
A1: Peak tailing is particularly problematic for acidic compounds due to potential secondary interactions with the stationary phase.[12] The primary cause is often the interaction between the analyte and residual silanol groups on the silica-based column packing.[1][2][4] At a mobile phase pH near or above the pKa of this compound, the carboxyl group will be ionized, increasing its polarity and its affinity for the polar silanol groups. This secondary retention mechanism leads to a portion of the analyte molecules being retained longer, resulting in an asymmetrical, tailing peak.
Q2: How do I choose the right mobile phase pH for this compound analysis?
A2: To minimize peak tailing for an acidic analyte like this compound, the mobile phase pH should be adjusted to suppress the ionization of the analyte.[10][13] A general guideline is to set the mobile phase pH at least two units below the pKa of the acidic compound.[5] For many carboxylic acids, a pH in the range of 2.5 to 3.5 is a good starting point. Using a buffer, such as a phosphate or formate buffer, is crucial to maintain a consistent pH throughout the analysis.[8]
Q3: Can the choice of HPLC column affect peak tailing for this compound?
A3: Yes, the column selection is critical. Modern HPLC columns made with high-purity silica and advanced end-capping techniques (Type B silica) have significantly fewer residual silanol groups, which reduces the potential for secondary interactions and peak tailing.[1][6] Alternatively, columns with stationary phases that are not silica-based, such as polymer or hybrid-silica columns, can also provide excellent peak shapes for acidic compounds.
Q4: My neutral compounds show good peak shape, but this compound is tailing. What does this indicate?
A4: If neutral compounds exhibit symmetrical peaks while this compound tails, it strongly suggests a chemical interaction between this compound and the stationary phase, rather than a physical problem with the HPLC system (like dead volume).[12] The most likely cause is a secondary interaction with silanol groups or metal chelation. In this case, you should focus on optimizing the mobile phase pH, increasing the buffer concentration, or trying a different, more inert column.
Q5: Could my sample solvent be causing the peak tailing?
A5: Yes, the composition of the sample solvent can influence peak shape. If the sample is dissolved in a solvent that is significantly stronger (more organic content) than the mobile phase, it can lead to peak distortion, including tailing or fronting. It is always best to dissolve the sample in the mobile phase itself or in a solvent that is weaker than the mobile phase.
Troubleshooting Workflow for Peak Tailing
The following diagram illustrates a logical workflow for troubleshooting peak tailing in the HPLC analysis of this compound.
Caption: A flowchart for systematically troubleshooting peak tailing.
Recommended Experimental Protocol
This protocol provides a starting point for the HPLC analysis of this compound, designed to minimize peak tailing.
1. Sample Preparation:
-
Accurately weigh and dissolve the this compound standard or sample in a 50:50 (v/v) mixture of acetonitrile and water to a final concentration of 1 mg/mL.
-
Further dilute the stock solution with the mobile phase to the desired working concentration (e.g., 10-100 µg/mL).
-
Filter the final solution through a 0.45 µm syringe filter before injection.
2. Mobile Phase Preparation:
-
Aqueous Component (A): Prepare a 20 mM potassium phosphate buffer. Dissolve 2.72 g of potassium dihydrogen phosphate (KH₂PO₄) in 1 L of HPLC-grade water. Adjust the pH to 2.8 with phosphoric acid.
-
Organic Component (B): HPLC-grade acetonitrile.
-
Filter the aqueous component through a 0.45 µm filter and degas both mobile phase components before use.
3. HPLC Instrumentation and Conditions:
| Parameter | Recommended Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | Zorbax Extend C18 (4.6 x 250 mm, 5 µm) or equivalent high-purity, end-capped C18 column |
| Mobile Phase | Isocratic elution with 60% Acetonitrile and 40% 20 mM Phosphate Buffer (pH 2.8) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV-Vis Detector at 210 nm |
| Run Time | 15 minutes |
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 4. gmpinsiders.com [gmpinsiders.com]
- 5. researchgate.net [researchgate.net]
- 6. chromtech.com [chromtech.com]
- 7. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 8. Developing HPLC Methods [sigmaaldrich.com]
- 9. pharmaguru.co [pharmaguru.co]
- 10. uhplcs.com [uhplcs.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. HPLC Peak Tailing - Axion Labs [axionlabs.com]
- 13. agilent.com [agilent.com]
Mitigating matrix effects in LC-MS analysis of Pomolic Acid from crude extracts.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating matrix effects during the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of Pomolic Acid from crude extracts.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of this compound?
A1: Matrix effects in LC-MS analysis refer to the alteration of ionization efficiency for the target analyte, in this case, this compound, due to the presence of co-eluting compounds from the sample matrix.[1][2] These effects can manifest as either ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate quantification, poor reproducibility, and reduced sensitivity.[1] In crude plant extracts, the matrix is complex and can contain a wide variety of compounds such as lipids, pigments, sugars, and other secondary metabolites that can interfere with the ionization of this compound.
Q2: How can I determine if my this compound analysis is suffering from matrix effects?
A2: There are two primary methods to assess the presence and extent of matrix effects:
-
Post-Column Infusion: This is a qualitative method where a standard solution of this compound is continuously infused into the LC eluent flow after the analytical column. A blank matrix extract (a sample extract known not to contain this compound) is then injected. Any significant dip or rise in the baseline signal for this compound at the retention time of interfering compounds indicates ion suppression or enhancement, respectively.[3]
-
Post-Extraction Spike: This is a quantitative method. The response of this compound in a standard solution (A) is compared to the response of this compound spiked into a blank matrix extract after the extraction process (B). The matrix effect can be calculated as a percentage using the formula: Matrix Effect (%) = (B/A) * 100. A value less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement. A value between 85% and 115% is often considered acceptable.[1][3]
Q3: What are the most common causes of poor peak shape (e.g., tailing, fronting, splitting) for this compound?
A3: Poor peak shape for this compound in LC-MS analysis can be attributed to several factors:
-
Column Overload: Injecting too concentrated a sample can lead to peak distortion.
-
Co-eluting Interferences: Matrix components eluting very close to this compound can interfere with its peak shape.
-
Secondary Interactions: The carboxylic acid and hydroxyl groups on this compound can have secondary interactions with the stationary phase, leading to peak tailing.
-
Inappropriate Injection Solvent: If the injection solvent is significantly stronger than the initial mobile phase, it can cause peak fronting or splitting.
-
Column Degradation: Over time, the performance of the analytical column can degrade, leading to poor peak shapes.
Q4: Can the choice of ionization source affect the severity of matrix effects for this compound?
A4: Yes, the choice of ionization source can influence matrix effects. Electrospray ionization (ESI) is generally more susceptible to matrix effects than atmospheric pressure chemical ionization (APCI) for compounds of low to medium polarity like triterpenic acids.[4] This is because ESI is more sensitive to changes in the charge and surface tension of the droplets in the ion source, which can be easily affected by co-eluting matrix components.[4] For this compound, which has a moderate polarity, both ESI and APCI can be used, but APCI might offer better resistance to matrix effects in very complex crude extracts.[4]
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your LC-MS analysis of this compound.
Issue 1: Low or No Signal for this compound
| Possible Cause | Troubleshooting Step |
| Significant Ion Suppression | 1. Improve Sample Cleanup: Implement a more rigorous sample preparation method like Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering matrix components. 2. Dilute the Sample: A simple dilution of the extract can often reduce the concentration of interfering compounds and mitigate ion suppression.[5] 3. Optimize Chromatography: Modify the LC gradient to achieve better separation of this compound from the suppression zone. |
| Inefficient Extraction | 1. Optimize Extraction Solvent: Test different solvents or solvent mixtures (e.g., methanol, ethanol, ethyl acetate) to improve the extraction efficiency of this compound from the plant matrix. 2. Modify Extraction Technique: Consider alternative extraction methods such as ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) which can improve recovery. |
| Suboptimal MS Parameters | 1. Tune the Mass Spectrometer: Ensure the MS is properly tuned for this compound. 2. Optimize Source Conditions: Adjust source parameters like capillary voltage, gas flows, and temperature to maximize the signal for this compound. |
| Analyte Degradation | 1. Check Sample Stability: Ensure this compound is stable in the extraction solvent and during storage. 2. Use Freshly Prepared Samples: Analyze samples as soon as possible after preparation. |
Issue 2: High Variability and Poor Reproducibility in Quantitative Results
| Possible Cause | Troubleshooting Step |
| Inconsistent Matrix Effects | 1. Use an Internal Standard (IS): The most effective way to correct for variability is to use a stable isotope-labeled (SIL) internal standard for this compound. If a SIL-IS is not available, a structural analog can be used. The IS should be added to the sample at the very beginning of the sample preparation process. 2. Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is similar to the samples being analyzed. This helps to compensate for consistent matrix effects. |
| Inconsistent Sample Preparation | 1. Standardize the Protocol: Ensure every step of the sample preparation protocol is performed consistently for all samples and standards. 2. Automate Sample Preparation: If possible, use automated systems for liquid handling and extraction to minimize human error. |
| LC System Instability | 1. Equilibrate the System: Ensure the LC system is fully equilibrated before starting the analytical run. 2. Check for Leaks: Inspect the system for any leaks that could cause fluctuations in flow rate and retention times. |
Data Presentation
The following tables summarize quantitative data relevant to the analysis of this compound and other triterpenoids from plant extracts.
Table 1: Extraction Yield of this compound from Different Plant Sources
| Plant Species | Plant Part | Extraction Solvent | Extraction Method | This compound Yield (mg/g of plant material) | Reference |
| Euscaphis japonica | - | - | Direct Extraction | ~1.0 | [6] |
| Apple Pomace | Pomace | Ethyl Acetate | Ultrasound-Assisted | 13.7% of extract | [4] |
| Apple Pomace | Pomace | Dimethylcarbonate | Ultrasound-Assisted | 9.5% of extract | [4] |
| Apple Pomace | Pomace | Ethanol | Ultrasound-Assisted | 4.6% of extract | [4] |
Note: The yields from apple pomace are reported as a percentage of the crude extract, not the initial plant material.
Table 2: Comparative Recovery of Triterpenoids using Different Sample Cleanup Techniques
| Analyte | Matrix | Sample Cleanup Method | Recovery (%) | Matrix Effect (%) |
| Triterpenoid Mix | Herbal Dietary Supplement | QuEChERS with dSPE | 70 - 120 | >20% suppression for some compounds |
| Ursolic Acid | Plant Extract | Solid Phase Extraction (SPE) | >90 | Not specified |
| Oleanolic Acid | Plant Extract | Solid Phase Extraction (SPE) | >90 | Not specified |
| Glycyrrhetinic Acid | Liquorice Root Extract | Molecularly Imprinted Polymer SPE | 98 | Not specified |
| Triterpenoid Acids | Plant Material | Liquid-Liquid Extraction (LLE) | Similar to SPE | Not specified |
This table compiles data from multiple sources to provide a comparative overview. Direct comparison is challenging due to variations in analytes, matrices, and specific methodologies.
Experimental Protocols
Protocol 1: General Extraction of this compound from Crude Plant Material
-
Sample Preparation: Dry the plant material at 40-50 °C and grind it into a fine powder.
-
Extraction:
-
Weigh 1 gram of the powdered plant material into a flask.
-
Add 20 mL of a suitable solvent (e.g., 80% methanol or ethanol).
-
Perform extraction using one of the following methods:
-
Maceration: Shake the mixture at room temperature for 24 hours.
-
Ultrasonic-Assisted Extraction (UAE): Place the flask in an ultrasonic bath for 30-60 minutes at a controlled temperature.
-
Microwave-Assisted Extraction (MAE): Use a microwave extraction system with optimized power and time settings.
-
-
-
Filtration: Filter the extract through a 0.45 µm filter to remove solid particles.
-
Concentration: Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.
-
Reconstitution: Dissolve the dried crude extract in a known volume of a suitable solvent (e.g., methanol) for further cleanup and LC-MS analysis.
Protocol 2: Solid-Phase Extraction (SPE) for Cleanup of this compound from Crude Extract
This protocol provides a general guideline for SPE cleanup and should be optimized for your specific application.
-
Sorbent Selection: Choose a suitable SPE cartridge. For triterpenic acids like this compound, a reversed-phase sorbent (e.g., C18) or a mixed-mode sorbent with both reversed-phase and ion-exchange properties is often effective.
-
Conditioning:
-
Pass 1-2 cartridge volumes of methanol through the SPE cartridge.
-
Pass 1-2 cartridge volumes of water (or a buffer with a pH to ensure this compound is in its neutral form) through the cartridge. Do not let the sorbent run dry.
-
-
Sample Loading:
-
Dilute the reconstituted crude extract with water or the conditioning buffer to reduce the organic solvent concentration.
-
Load the diluted sample onto the SPE cartridge at a slow and steady flow rate.
-
-
Washing:
-
Wash the cartridge with 1-2 cartridge volumes of a weak organic solvent/water mixture (e.g., 5-10% methanol in water) to remove polar interferences.
-
-
Elution:
-
Elute the this compound from the cartridge with a small volume of a strong organic solvent (e.g., methanol or acetonitrile).
-
-
Final Preparation:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase for LC-MS analysis.
-
Mandatory Visualization
Caption: Experimental workflow for this compound analysis from crude extracts.
Caption: Troubleshooting guide for inaccurate quantification of this compound.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. This compound: Cancer Molecular Targets, Plant Extraction Yields and Availability [mdpi.com]
Technical Support Center: Enhancing the In Vivo Bioavailability of Pomolic Acid
This technical support center provides researchers, scientists, and drug development professionals with practical guidance and troubleshooting strategies to enhance the bioavailability of Pomolic Acid (PA) for in vivo studies. Given the challenges associated with the poor aqueous solubility of PA, this guide focuses on formulation-based approaches to improve its delivery and efficacy.
Frequently Asked Questions (FAQs)
Q1: My this compound (PA) formulation shows poor efficacy in animal models, which I suspect is due to low bioavailability. What are the primary reasons for this?
A1: The low in vivo efficacy of this compound is often attributed to its poor aqueous solubility and low intestinal permeability.[1][2][3][4] As a lipophilic pentacyclic triterpenoid, PA has limited dissolution in the gastrointestinal fluids, which is a prerequisite for absorption into the bloodstream.[1][2][3][4] Consequently, a significant portion of the administered dose may pass through the gastrointestinal tract without being absorbed, leading to suboptimal therapeutic concentrations at the target site.
Q2: What are the most promising strategies to enhance the oral bioavailability of this compound?
A2: Several formulation strategies can significantly improve the oral bioavailability of poorly soluble compounds like this compound. These include:
-
Nanoformulations: Encapsulating PA into nanocarriers can enhance its solubility, protect it from degradation, and improve its absorption.[1][2][5] Promising nanoformulations include:
-
Solid Lipid Nanoparticles (SLNs): These are lipid-based nanoparticles that can encapsulate lipophilic drugs, offering good biocompatibility and controlled release.[4][6][7][8]
-
Polymeric Nanoparticles: Biodegradable polymers like Poly(lactic-co-glycolic acid) (PLGA) can be used to formulate nanoparticles for sustained drug release.[9][10][11][12]
-
Liposomes: These are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and lipophilic drugs, enhancing their delivery.[13][14]
-
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in aqueous media, such as the gastrointestinal fluids.[15] This increases the surface area for drug absorption.
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules like PA, increasing their aqueous solubility and dissolution rate.[16][17][18]
Q3: How much of an improvement in bioavailability can I expect with these formulation strategies?
A3: The degree of bioavailability enhancement is highly dependent on the specific formulation and the physicochemical properties of the drug. While specific data for this compound is limited, studies on structurally similar pentacyclic triterpenoids provide a strong indication of the potential improvements.
Quantitative Data on Bioavailability Enhancement of Structurally Similar Triterpenoids
| Formulation Strategy | Triterpenoid | Animal Model | Fold Increase in Bioavailability (Compared to Free Drug) | Key Pharmacokinetic Parameter Changes | Reference |
| Nanoparticles | Ursolic Acid | Rat | 2.68 | Cmax: 3.17 ± 0.06 mg/L (vs. 1.01 ± 0.07 mg/L) | [19] |
| Lactoferrin Nanoparticles | Oleanolic Acid | Rat | 3.41 (Relative Bioavailability) | - | [5] |
| Nanoliposomes | Ursolic Acid | Human | Dose-proportional increase in Cmax and AUC | Linear pharmacokinetics observed | [13] |
| Solid Lipid Nanoparticles | Oleanolic Acid | - | 16-fold increase in aqueous solubility | - | [6][7] |
| Solid Lipid Nanoparticles | Asiatic Acid | - | 88-fold increase in solubility in PBS (pH 6.8) | - | [6][7] |
Troubleshooting Guide
Problem 1: Low drug loading and encapsulation efficiency in my nanoparticle formulation.
-
Possible Cause: Poor affinity of this compound for the nanoparticle matrix or suboptimal formulation parameters.
-
Troubleshooting Steps:
-
Optimize Drug-to-Lipid/Polymer Ratio: Systematically vary the ratio of PA to the lipid or polymer to find the optimal loading capacity.
-
Select Appropriate Lipids/Polymers: For SLNs, use lipids with high solubilizing capacity for PA. For polymeric nanoparticles, ensure the polymer's hydrophobicity is compatible with PA.
-
Modify the Preparation Method: Adjust parameters such as sonication time, homogenization speed, and temperature to improve encapsulation. For instance, in the emulsion solvent evaporation method, a higher energy input can lead to smaller particle sizes and potentially higher encapsulation.
-
Problem 2: The formulated nanoparticles are aggregating or showing poor stability.
-
Possible Cause: Insufficient surface stabilization or inappropriate storage conditions.
-
Troubleshooting Steps:
-
Optimize Surfactant/Stabilizer Concentration: The concentration of surfactants or stabilizers (e.g., Poloxamer, PVA) is critical. Too little can lead to aggregation, while too much can cause toxicity. Perform a concentration-response study to find the optimal level.
-
Evaluate Different Stabilizers: Test a panel of pharmaceutically acceptable stabilizers to identify the one that provides the best stability for your PA formulation.
-
Control Storage Conditions: Store the nanoparticle suspension at an appropriate temperature (e.g., 4°C) and protect it from light. For long-term storage, consider lyophilization with a suitable cryoprotectant.
-
Problem 3: Inconsistent results in in vivo studies despite using a nanoformulation.
-
Possible Cause: Variability in particle size and drug release, or issues with the animal model.
-
Troubleshooting Steps:
-
Characterize Each Batch: Thoroughly characterize each batch of the formulation for particle size, polydispersity index (PDI), zeta potential, and drug content before in vivo administration to ensure consistency.
-
Standardize Gavage Technique: If administering orally, ensure the gavage technique is consistent to minimize variability in administration.
-
Assess Formulation Stability in GI Fluids: Evaluate the stability and drug release profile of your formulation in simulated gastric and intestinal fluids to ensure it remains intact and releases the drug as expected.
-
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)
This protocol is adapted from methods used for oleanolic and asiatic acid.[6][7]
Materials:
-
This compound (PA)
-
Glyceryl monostearate (GMS) or another suitable solid lipid
-
Lecithin (as a co-surfactant)
-
Poloxamer 188 or Tween 80 (as a surfactant)
-
Acetone and Ethanol (as organic solvents)
-
Deionized water
Procedure:
-
Organic Phase Preparation: Dissolve a specific amount of PA, GMS, and lecithin in a mixture of acetone and ethanol. Heat the mixture to 70°C in a water bath to ensure complete dissolution.
-
Aqueous Phase Preparation: Dissolve Poloxamer 188 or Tween 80 in deionized water and heat to 70°C.
-
Emulsification: Add the organic phase to the aqueous phase dropwise under constant high-speed stirring (e.g., 10,000 rpm) using a homogenizer. Maintain the temperature at 70°C.
-
Nanoparticle Formation: Continue homogenization for a specified period (e.g., 15-30 minutes) to form a nanoemulsion.
-
Solidification: Quickly cool the nanoemulsion in an ice bath under gentle stirring to solidify the lipid nanoparticles.
-
Purification: Centrifuge the SLN suspension to remove any unencapsulated PA and excess surfactant. Resuspend the pellet in deionized water.
-
Characterization: Analyze the SLNs for particle size, PDI, zeta potential, encapsulation efficiency, and drug loading.
Protocol 2: Preparation of this compound-Loaded PLGA Nanoparticles
This protocol is based on the emulsion-solvent evaporation method.[10][11][12][20]
Materials:
-
This compound (PA)
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Dichloromethane (DCM) or Ethyl Acetate (as the organic solvent)
-
Polyvinyl alcohol (PVA) or another suitable surfactant
-
Deionized water
Procedure:
-
Organic Phase Preparation: Dissolve PA and PLGA in DCM.
-
Aqueous Phase Preparation: Prepare an aqueous solution of PVA.
-
Primary Emulsification: Add the organic phase to the aqueous phase and sonicate or homogenize at high speed to form an oil-in-water (o/w) emulsion.
-
Solvent Evaporation: Stir the emulsion at room temperature for several hours to allow the DCM to evaporate, leading to the formation of solid nanoparticles.
-
Washing and Collection: Centrifuge the nanoparticle suspension to remove unencapsulated PA and excess PVA. Wash the nanoparticle pellet with deionized water multiple times.
-
Lyophilization (Optional): For long-term storage, resuspend the nanoparticles in a cryoprotectant solution (e.g., trehalose) and lyophilize.
-
Characterization: Characterize the nanoparticles for size, PDI, zeta potential, encapsulation efficiency, and drug release profile.
Protocol 3: Quantitative Analysis of this compound in Plasma by UHPLC-MS/MS
This protocol is adapted from methods for analyzing similar phenolic acids in plasma.[21][22]
Materials:
-
Plasma samples from in vivo studies
-
Internal Standard (IS) (e.g., a structurally similar triterpenoid not present in the formulation)
-
Acetonitrile (ACN)
-
Methanol (MeOH)
-
Formic Acid
-
Deionized water
-
UHPLC-MS/MS system
Procedure:
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma, add 20 µL of the IS solution.
-
Add 300 µL of ice-cold ACN to precipitate the proteins.
-
Vortex for 1 minute and then centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Chromatographic Conditions:
-
Column: A suitable C18 column (e.g., 2.1 mm x 50 mm, 1.7 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution: A suitable gradient to separate PA from endogenous plasma components.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative or positive mode (to be optimized for PA).
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for PA and the IS.
-
-
Quantification:
-
Construct a calibration curve using standard solutions of PA in blank plasma.
-
Calculate the concentration of PA in the unknown samples based on the peak area ratio of PA to the IS.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Key signaling pathways modulated by this compound in cancer cells.
Caption: Experimental workflow for enhancing this compound bioavailability.
References
- 1. Nanoformulations of Ursolic Acid: A Modern Natural Anticancer Molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Nanoparticles use for Delivering Ursolic Acid in Cancer Therapy: A Scoping Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Preparation, characterization, and in vitro/vivo studies of oleanolic acid-loaded lactoferrin nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterisation and In Vitro Drug Release Profiles of Oleanolic Acid- and Asiatic Acid-Loaded Solid Lipid Nanoparticles (SLNs) for Oral Administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterisation and In Vitro Drug Release Profiles of Oleanolic Acid- and Asiatic Acid-Loaded Solid Lipid Nanoparticles (SLNs) for Oral Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and characterization of a poly(lactic-co-glycolic acid) core + poly(N-isopropylacrylamide) shell nanoparticle system [escholarship.org]
- 10. Formulation and Characterization of Antigen-loaded PLGA Nanoparticles for Efficient Cross-priming of the Antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. scispace.com [scispace.com]
- 14. protobiology.org [protobiology.org]
- 15. Formulation and processing of solid self-emulsifying drug delivery systems (HME S-SEDDS): A single-step manufacturing process via hot-melt extrusion technology through response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 18. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 19. tandfonline.com [tandfonline.com]
- 20. Preparation and characterization of a polymeric (PLGA) nanoparticulate drug delivery system with simultaneous incorporation of chemotherapeutic and thermo-optical agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Comparison of the pharmacokinetic profiles of three triterpenoids after oral administration of a cucurbitacin tablet and nanosuspension by UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Simultaneous Determination of Seven Phenolic Acids in Rat Plasma Using UHPLC-ESI-MS/MS after Oral Administration of Echinacea purpurea Extract - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing parameters for pressurized liquid extraction of phenolic acids.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with pressurized liquid extraction (PLE) for the isolation of phenolic acids from various matrices.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the pressurized liquid extraction of phenolic acids.
Q1: Why is my phenolic acid yield lower than expected?
A1: Low yields of phenolic acids can be attributed to several factors. Here's a systematic approach to troubleshooting this issue:
-
Suboptimal Solvent Selection: The polarity of your solvent system is crucial for efficiently extracting phenolic acids.[1][2] A solvent that is too polar or non-polar may not effectively solubilize the target compounds.
-
Troubleshooting:
-
Experiment with different solvent mixtures. Aqueous mixtures of ethanol or methanol are commonly used for phenolic acids.[3][4][5]
-
Consider adding a small amount of acid (e.g., 0.1% formic or acetic acid) to your solvent to improve the extraction of acidic phenols.[2]
-
Review literature for solvent systems proven effective for your specific sample matrix and target phenolic acids.
-
-
-
Incorrect Extraction Temperature: Temperature plays a significant role in both solubility and potential degradation.
-
Troubleshooting:
-
If the temperature is too low, the solubility of your target compounds may be limited.[3]
-
Conversely, excessively high temperatures can lead to the thermal degradation of phenolic acids.[3][6]
-
Optimize the temperature by testing a range. A good starting point for many phenolic acids is between 100°C and 160°C.[3]
-
-
-
Inadequate Sample Preparation: The physical state of your sample matrix can impact extraction efficiency.
-
Troubleshooting:
-
Ensure your sample is ground to a consistent and appropriate particle size (typically 0.25 mm to 0.425 mm) to maximize surface area contact with the solvent.[5]
-
Moisture content can affect extraction. Consider freeze-drying your sample prior to extraction.
-
-
-
Insufficient Static Extraction Time: The solvent may not have had enough time to penetrate the sample matrix and solubilize the phenolic acids.
-
Suboptimal Solid-to-Solvent Ratio: An improper ratio can lead to incomplete extraction or diluted extracts.[4][5]
-
Troubleshooting:
-
Experiment with different ratios. A common starting point is a 1:20 or 1:40 sample-to-solvent ratio (g/mL).
-
-
Q2: I am observing degradation of my target phenolic acids. What can I do?
A2: Degradation is a common concern, especially with thermally labile phenolic compounds.
-
High Extraction Temperature: This is the most likely cause of degradation.[3][6]
-
Troubleshooting:
-
Systematically decrease the extraction temperature in increments (e.g., 10-20°C) and analyze the extract for the presence of degradation products.
-
Consider using a lower temperature for a longer extraction time to achieve comparable yields without degradation.[7]
-
-
-
Oxidation: Phenolic compounds can be susceptible to oxidation at elevated temperatures.
-
Troubleshooting:
-
Ensure the extraction system is purged with an inert gas like nitrogen before and during the extraction process to minimize oxygen exposure.[3]
-
-
-
Solvent Effects: The chosen solvent could contribute to the degradation of specific compounds.
-
Troubleshooting:
-
Test alternative "green" solvents like water or ethanol, which are often less harsh.[8]
-
-
Q3: How do I choose the right solvent for my extraction?
A3: Solvent selection is critical and depends on the polarity of your target phenolic acids and the sample matrix.
-
General Guidance:
-
For a broad range of phenolic acids, mixtures of ethanol and water or methanol and water are highly effective.[1][3][5] The addition of water increases the polarity of the solvent, which can enhance the extraction of more polar phenolic compounds.
-
The principle of "like dissolves like" is a good starting point.[1]
-
-
Optimization Strategy:
Q4: Does the extraction pressure significantly impact the yield of phenolic acids?
A4: While pressure is necessary to maintain the solvent in its liquid state at temperatures above its boiling point, studies have shown that beyond a certain point, increasing pressure has a limited effect on the extraction efficiency of phenolic acids.[3][9]
-
Typical Operating Pressures: Pressures in the range of 1000 to 1500 psi (approximately 7 to 10 MPa) are commonly used and are generally sufficient.[3][10]
-
Troubleshooting: If you suspect pressure-related issues, ensure your system is maintaining a stable pressure throughout the extraction. Fluctuations could indicate a leak or pump issue.
Data Presentation: Optimized PLE Parameters for Phenolic Acids
The following tables summarize optimized parameters from various studies for the pressurized liquid extraction of phenolic acids from different sources.
Table 1: Optimized PLE Parameters for Phenolic Acids from Plant-Based Matrices
| Plant Material | Target Compounds | Optimal Solvent | Optimal Temperature (°C) | Optimal Pressure | Optimal Static Time (min) | Reference |
| Potato Peels | Caffeoylquinic acid isomers | Methanol/Water (90:10, v/v) | 160 | 1000 psi | 5-15 | [3][4] |
| Olive Pomace | Hydroxytyrosol, Tyrosol, Oleuropein | Ethanol/Water (8-92%) | 65-185 | 10 MPa | 20 | [8] |
| Crescentia alata Fruit | Phenolic Compounds, Flavonoids | Ethanol | 41 | 29.5 bar | 17 | [11] |
| Black Cohosh | Phenolic Acids | Methanol/Water (60:40, v/v) | 90 | Not specified | Not specified | [5] |
| Laurel Leaves | Polyphenols | 50% Ethanol | 150 | Not specified | 5 | [1][12] |
| Borututu Roots | Phenolic Compounds | 50% Ethanol/Water | 150 | 10 MPa | 10 | [10] |
Experimental Protocols
General Protocol for Pressurized Liquid Extraction of Phenolic Acids
This protocol provides a general framework. Specific parameters should be optimized for your particular sample and target analytes.
-
Sample Preparation:
-
Dry the plant material to a constant weight (e.g., freeze-drying or oven-drying at a low temperature to prevent degradation).
-
Grind the dried sample to a fine, homogenous powder (e.g., passing through a 40-mesh sieve).
-
-
Extraction Cell Preparation:
-
Place a cellulose or glass fiber filter at the bottom of the extraction cell.
-
Accurately weigh the powdered sample and mix it with a dispersing agent like diatomaceous earth or sand to prevent clumping.[10]
-
Load the mixture into the extraction cell and place another filter on top.
-
-
PLE System Setup and Extraction:
-
Install the extraction cell into the PLE system.
-
Set the desired extraction parameters:
-
Solvent: A pre-mixed solution of aqueous ethanol or methanol is common.
-
Temperature: Begin with a mid-range temperature (e.g., 100°C) and optimize as needed.
-
Pressure: Set to a standard pressure (e.g., 1500 psi or 10 MPa) to keep the solvent in a liquid state.
-
Static Time: A 10-minute static time is a good starting point.
-
Flush Volume: Typically set to 60-100% of the cell volume.
-
Purge: Purge with nitrogen for 2 minutes before and after the static extraction.
-
-
Begin the extraction cycle. The system will automatically heat and pressurize the cell, perform the static extraction, and then flush the extract into a collection vial.
-
-
Extract Processing:
-
Allow the extract to cool to room temperature.
-
Filter the extract through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter before analytical procedures like HPLC.
-
Store the extract at a low temperature (e.g., 4°C or -20°C) in the dark to prevent degradation.
-
Protocol for Total Phenolic Content (TPC) Analysis (Folin-Ciocalteu Method)
This method is commonly used to quantify the total phenolic content in an extract.[8][11]
-
Reagent Preparation:
-
Folin-Ciocalteu Reagent: Dilute the commercial reagent with distilled water (typically 1:10 v/v).
-
Sodium Carbonate Solution: Prepare a 7.5% (w/v) or 20% (w/v) solution of sodium carbonate in distilled water.[8]
-
Gallic Acid Standards: Prepare a series of standard solutions of gallic acid in the extraction solvent (e.g., 0-500 µg/mL).
-
-
Assay Procedure:
-
Pipette a small volume of your extract or standard solution (e.g., 40 µL) into a test tube.[8]
-
Add a larger volume of distilled water (e.g., 3 mL).[8]
-
Add the diluted Folin-Ciocalteu reagent (e.g., 200 µL) and vortex.[8]
-
After a short incubation period (e.g., 5 minutes), add the sodium carbonate solution (e.g., 600 µL).[8]
-
Incubate the mixture in the dark at a specific temperature (e.g., 40°C) for a set time (e.g., 30 minutes).[8]
-
Measure the absorbance of the solution at 765 nm using a spectrophotometer.
-
-
Calculation:
-
Construct a calibration curve using the absorbance values of the gallic acid standards.
-
Determine the total phenolic content of your extracts from the calibration curve and express the results as gallic acid equivalents (GAE) per gram of dry sample (mg GAE/g DW).[11]
-
Visualizations
Caption: Workflow for optimizing PLE parameters for phenolic acid extraction.
Caption: Troubleshooting flowchart for common PLE issues.
References
- 1. Pressurized Liquid Extraction as a Novel Technique for the Isolation of Laurus nobilis L. Leaf Polyphenols | MDPI [mdpi.com]
- 2. scispace.com [scispace.com]
- 3. ars.usda.gov [ars.usda.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Extraction and characterization of phenolic compounds and their potential antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of a Pressurized Green Liquid Extraction Procedure to Recover Antioxidant Bioactive Compounds from Strawberry Tree Fruit (Arbutus unedo L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of the Anti-Cancer Activities of Pomolic Acid and Ursolic Acid
For Immediate Release
[City, State] – In the ongoing quest for novel and effective cancer therapeutics, natural compounds have emerged as a promising frontier. Among these, the pentacyclic triterpenoids Pomolic Acid (PA) and Ursolic Acid (UA) have garnered significant attention for their potent anti-cancer properties. This guide provides a comprehensive comparison of their anti-cancer activities, supported by experimental data, to assist researchers, scientists, and drug development professionals in their endeavors.
Both this compound, a dihydroxy-ursane type triterpenoid, and Ursolic Acid, a hydroxy-pentacyclic triterpenoid, are found in a variety of medicinal plants and fruits.[1][2] They have been shown to inhibit cancer cell proliferation, induce programmed cell death (apoptosis), and impede metastasis in a wide range of cancer types.[2][3] This comparison delves into their differential efficacy and underlying molecular mechanisms.
Data Presentation: A Quantitative Comparison
The anti-proliferative effects of this compound and Ursolic Acid have been evaluated across numerous cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of a compound's potency, varies depending on the cancer type.
| This compound | Ursolic Acid | |||||
| Cancer Type | Cell Line | IC50 (µM) | Reference | Cancer Type | Cell Line | IC50 (µM) |
| Melanoma | SK-MEL-28 | 3.0 (HIF-1α inhibition) | Colorectal Cancer | HCT116 | 37.2 (24h) | |
| Lung Cancer | A549 | 10 (HIF-1α inhibition) | Colorectal Cancer | HCT-8 | 25.2 (24h) | |
| Glioblastoma | U-373 MG | 6.3 (HIF-1α inhibition) | Breast Cancer | T47D | ~505 (as 231 µg/ml) | |
| Melanoma | SK-MEL-2 | 79.3 (72h) | [4] | Breast Cancer | MCF-7 | ~483 (as 221 µg/ml) |
| Colon Cancer | HT-29 | ~21 (as 9.7 µg/ml) (24h) | [5] | Breast Cancer | MDA-MB-231 | ~523 (as 239 µg/ml) |
| Ovarian Cancer | SK-OV-3 | 3.7 (in combination with cisplatin) | Intestinal Cancer | INT-407 | 34.7 (24h) | |
| Prostate Cancer | PC3 | Not specified | [6] | Intestinal Cancer | HCT-116 | 34.9 (24h) |
Note: Direct comparison of IC50 values should be approached with caution due to variations in experimental conditions across different studies.
Mechanisms of Action: A Tale of Two Triterpenoids
Both this compound and Ursolic Acid exert their anti-cancer effects through a multi-targeted approach, primarily by inducing apoptosis and modulating key signaling pathways.
This compound: A Multifaceted Anti-Cancer Agent
This compound has been shown to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[2] It triggers the loss of mitochondrial membrane potential and activates caspases-3 and -9.[7] In ovarian cancer, PA increases the expression of TRAIL and its death receptor DR5, leading to caspase-8 activation.[2]
Furthermore, PA can inhibit angiogenesis by suppressing HIF-1α protein translation through the p38-MAPK and mTOR signaling pathways.[2] It has also been found to inhibit the activity of topoisomerases I and II, crucial enzymes for DNA replication in rapidly dividing cancer cells.[2] Notably, PA has demonstrated the ability to overcome multidrug resistance by down-modulating the activity of proteins like MRP1.[7] A recent study also highlighted its ability to induce ferroptosis, a form of iron-dependent cell death, in non-small cell lung cancer cells.[8]
Ursolic Acid: A Potent Inducer of Apoptosis and Cell Cycle Arrest
Ursolic Acid is a well-documented inducer of apoptosis in various cancer cells, primarily through the mitochondria-dependent intrinsic pathway.[1] It leads to the release of cytochrome c, activation of caspases-3, -8, and -9, and downregulation of the anti-apoptotic protein Bcl-2.[1][9]
UA has also been shown to inhibit key signaling pathways involved in cancer cell proliferation and survival, such as the PI3K/Akt and NF-κB pathways.[1][10] By suppressing the NF-κB signaling cascade, UA can reduce the expression of genes involved in inflammation, cell proliferation, and angiogenesis.[1] Furthermore, UA can arrest the cell cycle at the G0/G1 phase and has been reported to suppress the invasive potential of cancer cells by regulating pathways like the TGF-β1/ZEB1/miR-200c signaling network in colorectal cancer.[11][9]
Experimental Protocols
The following are generalized methodologies for key experiments cited in the literature to evaluate the anti-cancer activity of this compound and Ursolic Acid.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of this compound or Ursolic Acid for specified time periods (e.g., 24, 48, 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The cell viability is calculated as a percentage of the control (untreated) cells.
Apoptosis Analysis (Flow Cytometry with Annexin V/Propidium Iodide Staining)
-
Cell Treatment: Cells are treated with the desired concentrations of this compound or Ursolic Acid.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with PBS.
-
Staining: Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: The stained cells are analyzed by a flow cytometer. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic.
Western Blot Analysis
-
Protein Extraction: Following treatment with this compound or Ursolic Acid, cells are lysed to extract total protein.
-
Protein Quantification: The protein concentration is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred to a PVDF or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific to the target proteins (e.g., caspases, Bcl-2, Akt), followed by incubation with a horseradish peroxidase-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Conclusion
Both this compound and Ursolic Acid demonstrate significant potential as anti-cancer agents, acting through multiple pathways to inhibit tumor growth and induce cell death. While Ursolic Acid's effects on apoptosis induction via the mitochondrial pathway are well-established, this compound exhibits a broader range of mechanisms, including the ability to overcome multidrug resistance and induce ferroptosis.
The choice between these two compounds for further pre-clinical and clinical development may depend on the specific cancer type and its molecular characteristics. This comparative guide serves as a foundational resource to inform such decisions and to stimulate further research into the therapeutic applications of these promising natural compounds.
References
- 1. Anticancer effect of ursolic acid via mitochondria-dependent pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Ursolic Acid-Based Derivatives as Potential Anti-Cancer Agents: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antitumor‑ and apoptosis‑inducing effects of this compound against SK‑MEL‑2 human malignant melanoma cells are mediated via inhibition of cell migration and sub‑G1 cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound and its glucopyranose ester promote apoptosis through autophagy in HT-29 colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound exhibits anticancer potential against a docetaxel‑resistant PC3 prostate cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound induces apoptosis and inhibits multidrug resistance protein MRP1 and migration in glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound induces ferroptosis-mediated cell death in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ursolic acid inhibits proliferation and induces apoptosis of cancer cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ursolic acid inhibits breast cancer growth by inhibiting proliferation, inducing autophagy and apoptosis, and suppressing inflammatory responses via the PI3K/AKT and NF-κB signaling pathways in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. spandidos-publications.com [spandidos-publications.com]
A Comparative Guide to the Quantification of Pomolic Acid: HPLC-DAD vs. HPLC-CAD
For researchers, scientists, and drug development professionals, the accurate quantification of bioactive compounds like pomolic acid is critical. This guide provides an objective comparison of two prominent High-Performance Liquid Chromatography (HPLC) methods for the quantification of this compound: a validated HPLC method with Diode Array Detection (DAD) and an alternative method using Charged Aerosol Detection (CAD). This comparison is supported by experimental data to aid in selecting the most suitable method for specific research needs.
Methodology Comparison
The primary method detailed is a validated Reversed-Phase HPLC (RP-HPLC) method coupled with a Diode Array Detector (DAD), which is a common and robust technique for the quantification of triterpenic acids. As a point of comparison, an HPLC method utilizing a Charged Aerosol Detector (CAD) is presented. While specific validation data for this compound using HPLC-CAD is not detailed in the available literature, performance data for structurally similar triterpenoids, such as oleanolic and ursolic acids, provide a strong basis for comparison, as CAD is known for its utility in detecting compounds with poor UV absorption, a common characteristic of triterpenoids.
Experimental Protocols
Validated HPLC-DAD Method for this compound
This method has been successfully applied for the simultaneous determination of this compound, ursolic acid, and euscaphic/tormentic acids in plant extracts.
Sample Preparation:
-
Plant material (roots and rhizomes) is extracted with a suitable solvent (e.g., methanol).
-
The extract is then filtered prior to injection into the HPLC system.
Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a diode array detector.
-
Column: Symmetry ODS (Octadecylsilyl) column.
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water with phosphoric acid (to maintain a pH of 2.5).
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 20 °C.
-
Detection Wavelength: 210 nm.[1]
-
Injection Volume: Not specified, but typically 10-20 µL.
Validation Parameters: The method was validated for linearity, recovery (accuracy), and precision.
Comparative HPLC-CAD Method for Triterpenoids
This method is presented as a high-sensitivity alternative for the analysis of triterpenoids, particularly those lacking a strong chromophore.
Sample Preparation:
-
Standards are dissolved in ethanol or acetone.
-
Plant samples (e.g., apple peel) are sonicated in a methanol/chloroform mixture, centrifuged, and diluted.
Chromatographic Conditions:
-
HPLC System: An HPLC system coupled with a Charged Aerosol Detector.
-
Column: Acclaim C30 column (provides alternative selectivity for structurally similar compounds).
-
Mobile Phase: A gradient of acetonitrile and methanol.
-
Flow Rate: Not specified.
-
Column Temperature: Not specified.
-
Detector: Corona Charged Aerosol Detector.
-
Injection Volume: Not specified.
Data Presentation: Performance Comparison
The following tables summarize the quantitative performance data for the validated HPLC-DAD method for this compound and the comparative HPLC-CAD method for other triterpenoids.
Table 1: Linearity
| Analyte | Method | Linearity Range (mg/mL) | Regression Coefficient (r²) | Reference |
| This compound | HPLC-DAD | 0.019–0.665 | 0.9983 - 0.9995 | [1] |
| Triterpenoids | HPLC-CAD | 4 to 2000 ng (on-column) | Not specified | [2] |
Table 2: Accuracy (Recovery)
| Analyte | Method | Recovery (%) | Reference |
| Triterpene Acids | HPLC-DAD | 95.3 - 103.1 | [1] |
| Triterpenoids | HPLC-CAD | Not specified | [2] |
Table 3: Precision (Relative Standard Deviation - RSD)
| Analyte | Method | Precision (RSD %) | Reference |
| Triterpene Acids | HPLC-DAD | < 5% | [1] |
| Triterpenoids | HPLC-CAD | < 7% (Calibration precision) | [2] |
Table 4: Limits of Detection (LOD) and Quantification (LOQ)
| Analyte | Method | LOD | LOQ | Reference |
| This compound | HPLC-DAD | Not specified | Not specified | [1] |
| Oleanolic & Ursolic Acids | HPLC-UV (C18) | 50 and 135 ng (on-column) | Not specified | [2] |
| Triterpenoids | HPLC-CAD (C30) | < 1 ng (on-column) | < 2 ng (on-column) | [2] |
Note: The HPLC-UV data for Oleanolic and Ursolic acids is included from the HPLC-CAD source for a more direct comparison of detector sensitivity.
Visualizations
The following diagrams illustrate the experimental workflow for the HPLC method validation and a logical comparison between the HPLC-DAD and HPLC-CAD methods.
Caption: Workflow for HPLC Method Validation.
Caption: Comparison of HPLC-DAD and HPLC-CAD.
References
Pomolic Acid: A Comparative Analysis of its Anticancer Effects Across Various Cell Lines
For Immediate Release
Pomolic acid, a naturally occurring pentacyclic triterpenoid, has emerged as a promising candidate in oncology research, demonstrating significant cytotoxic and anti-proliferative effects against a spectrum of cancer cell lines. This guide provides a comprehensive cross-validation of this compound's efficacy, presenting key experimental data, detailed methodologies, and an exploration of the underlying molecular mechanisms.
Quantitative Analysis of Cytotoxicity
The inhibitory concentration (IC50) of this compound has been determined across numerous cancer cell lines, showcasing its broad-spectrum anticancer potential. The following table summarizes the IC50 values, highlighting the compound's variable potency in different cancer types.
| Cancer Type | Cell Line | IC50 (µM) | Duration (h) | Reference |
| Colon Cancer | HT-29 | 21.18 (equivalent to 10 µg/mL) | 24 | [1] |
| HT-29 | 15.99 (equivalent to 7.6 µg/mL) | 48 | [1] | |
| HT-29 | 18.51 (equivalent to 8.8 µg/mL) | 72 | [1] | |
| Melanoma | SK-MEL-2 | 110.3 | 24 | [2] |
| SK-MEL-2 | 88.1 | 48 | [2] | |
| SK-MEL-2 | 79.3 | 72 | [2] | |
| SK-MEL-28 | 3.0 (inhibition of HIF-1α) | Not Specified | ||
| SK-MEL-28 | 1.0 (inhibition of NF-κB) | Not Specified | ||
| Lung Cancer | A549 | 10 (inhibition of HIF-1α) | Not Specified | |
| A549 | 3.6 (inhibition of NF-κB) | Not Specified | ||
| Glioblastoma | U-373 MG | 6.3 (inhibition of HIF-1α) | Not Specified | |
| U-373 MG | 2.5 (inhibition of NF-κB) | Not Specified |
Mechanisms of Action: A Multi-Faceted Approach
This compound exerts its anticancer effects through the modulation of various cellular processes, including the induction of apoptosis, autophagy, and ferroptosis, as well as the inhibition of cell proliferation and metastasis.
Induction of Apoptosis: this compound has been shown to trigger programmed cell death in a variety of cancer cells.[3] In leukemia cells, this is mediated through a mitochondria-dependent pathway, characterized by the loss of mitochondrial transmembrane potential.[4] Studies have also demonstrated the activation of caspase cascades, including caspase-3, -8, and -9, in lung and breast cancer cells.[5] Furthermore, this compound can overcome multi-drug resistance by inducing apoptosis in resistant cell lines, such as doxorubicin-resistant human gastric carcinoma cells.[4]
Autophagy and Ferroptosis: In colon cancer cells, this compound promotes apoptosis through the induction of autophagy.[1] More recent findings have revealed that this compound can also induce ferroptosis, a form of iron-dependent programmed cell death, in non-small cell lung cancer (NSCLC) cells. This is accompanied by the depletion of glutathione (GSH), iron-dependent lipid peroxidation, and increased reactive oxygen species (ROS) levels.[6]
Cell Cycle Arrest and Anti-Proliferative Effects: this compound effectively inhibits the proliferation of cancer cells by inducing cell cycle arrest. For instance, in lung cancer cells (A549), it blocks cell cycle progression at the G2/M phase.[5] In acute myeloid leukemia cells, it leads to an accumulation of cells in the sub-G0/G1 phase.[7]
Inhibition of Metastasis: The metastatic potential of cancer cells is also curtailed by this compound. It has been shown to inhibit the migration and invasion of lung cancer and melanoma cells.[2][5] In breast cancer cells, it suppresses the expression of CXCR4, a key receptor involved in metastasis.[6]
Signaling Pathways Modulated by this compound
The anticancer activities of this compound are orchestrated through its influence on multiple signaling pathways critical for cancer cell survival and progression.
Caption: Signaling pathways modulated by this compound.
Experimental Protocols
The following section outlines the methodologies employed in the cited studies to evaluate the effects of this compound.
Caption: General experimental workflow for assessing this compound's effects.
1. Cell Culture and Treatment:
-
Cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cells are seeded in plates or flasks and allowed to adhere overnight.
-
This compound, dissolved in a suitable solvent like DMSO, is added to the culture medium at various concentrations for specified durations (e.g., 24, 48, 72 hours).[1]
2. Cell Viability Assay (MTT Assay):
-
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
After treatment with this compound, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to the cells.
-
Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.
-
The formazan crystals are then dissolved in a solvent, and the absorbance is measured using a microplate reader. The IC50 value is calculated from the dose-response curve.[1]
3. Apoptosis Detection:
-
Hoechst 33342 Staining: This fluorescent stain binds to DNA. Apoptotic cells exhibit condensed or fragmented nuclei, which appear as brightly stained areas under a fluorescence microscope.[1]
-
Flow Cytometry with Annexin V/Propidium Iodide (PI) Staining: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells). This method allows for the quantification of viable, early apoptotic, late apoptotic, and necrotic cells.[6]
4. Cell Cycle Analysis:
-
Cells are treated with this compound, harvested, and fixed.
-
The fixed cells are then stained with a fluorescent dye that intercalates with DNA, such as propidium iodide.
-
The DNA content of the cells is analyzed by flow cytometry, which allows for the determination of the percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[6]
5. Western Blotting:
-
This technique is used to detect specific proteins in a cell lysate.
-
After treatment, cells are lysed to extract proteins.
-
The proteins are separated by size using gel electrophoresis and then transferred to a membrane.
-
The membrane is incubated with primary antibodies specific to the proteins of interest (e.g., Bax, Bcl-2, caspases, STAT3).
-
A secondary antibody conjugated to an enzyme is then used to detect the primary antibody, and the protein bands are visualized.[1]
6. Cell Migration and Invasion Assays:
-
Wound Healing (Scratch) Assay: A "scratch" is made in a confluent monolayer of cells. The ability of the cells to migrate and close the scratch over time is monitored and quantified.[1]
-
Transwell Invasion Assay: Cells are seeded in the upper chamber of a transwell insert, which has a porous membrane coated with a basement membrane extract (e.g., Matrigel). The lower chamber contains a chemoattractant. The number of cells that invade through the membrane and migrate to the lower chamber is quantified.[5]
This guide consolidates current research on the anticancer effects of this compound, providing a valuable resource for researchers and drug development professionals. The presented data and methodologies underscore the potential of this compound as a lead compound for the development of novel cancer therapeutics. Further in-vivo studies and clinical trials are warranted to fully elucidate its therapeutic efficacy.
References
- 1. This compound and its glucopyranose ester promote apoptosis through autophagy in HT-29 colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antitumor‑ and apoptosis‑inducing effects of this compound against SK‑MEL‑2 human malignant melanoma cells are mediated via inhibition of cell migration and sub‑G1 cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Synergistic Effect of this compound Inducing Apoptosis on Doxorubicin-Resistant Human Gastric Carcinoma Cells [gavinpublishers.com]
- 5. latamjpharm.org [latamjpharm.org]
- 6. Frontiers | this compound induces ferroptosis-mediated cell death in non-small cell lung cancer [frontiersin.org]
- 7. benthamscience.com [benthamscience.com]
A Comparative Guide to Pomolic Acid's Dual Mechanisms of Action: Apoptosis vs. Ferroptosis
For Researchers, Scientists, and Drug Development Professionals
Pomolic acid (PA), a naturally occurring pentacyclic triterpene, has garnered significant attention in oncology research for its potent anti-cancer properties.[1] Emerging evidence reveals that its efficacy is not limited to a single mode of action but rather a nuanced, context-dependent induction of distinct regulated cell death pathways. This guide provides an objective comparison of this compound's capacity to induce two such pathways: apoptosis and ferroptosis. By presenting key experimental data, detailed protocols, and visual pathway diagrams, we aim to equip researchers with a comprehensive understanding of PA's therapeutic potential and its underlying molecular mechanisms.
Section 1: Comparative Analysis of Signaling Pathways
Recent studies demonstrate that this compound can trigger either apoptosis or ferroptosis, often in a cell-type-specific manner. While both pathways culminate in cell death, they are orchestrated by distinct molecular machinery.
This compound-Induced Apoptosis
In numerous cancer cell lines, including glioblastoma, leukemia, and colon cancer, this compound is a known inducer of apoptosis.[2][3][4] This programmed cell death is primarily mediated through the intrinsic (mitochondrial) pathway, often supplemented by the extrinsic (death receptor) pathway. A critical initiating event is the increased production of Reactive Oxygen Species (ROS).[2][5]
Key Events in PA-Induced Apoptosis:
-
Mitochondrial Disruption: PA treatment leads to the dissipation of the mitochondrial membrane potential (ΔΨm).[2][3][6]
-
Caspase Activation: This mitochondrial uncoupling triggers the activation of initiator caspase-9, which in turn activates the executioner caspase-3.[2][6] Some studies also report the involvement of the extrinsic pathway via caspase-8 activation.[6][7]
-
Bcl-2 Family Regulation: The pro-apoptotic protein Bax is upregulated, while the anti-apoptotic protein Bcl-2 is downregulated, shifting the cellular balance towards apoptosis.[4]
-
DNA Fragmentation: Activated caspases execute cell death by cleaving key cellular substrates, leading to characteristic DNA fragmentation.[2]
References
- 1. latamjpharm.org [latamjpharm.org]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. ٠رکز Ù ÙØ·ÙÙ Ø§Û Ø§Ø·ÙØ§Ø¹ رساÙ٠عÙÙÙ Ù ÙÙØ§Ùر٠- this compound triggers mitochondria-dependent apoptotic cell death in leukemia cell line [search.isc.ac]
- 4. This compound and its glucopyranose ester promote apoptosis through autophagy in HT-29 colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound induces apoptosis and inhibits multidrug resistance protein MRP1 and migration in glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synergistic Effect of this compound Inducing Apoptosis on Doxorubicin-Resistant Human Gastric Carcinoma Cells [gavinpublishers.com]
- 7. mdpi.com [mdpi.com]
Evaluating the Genotoxicity of Pomolic Acid in Bacterial Test Systems: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the genotoxicity of pomolic acid with other structurally related triterpenoids, focusing on data from bacterial test systems. The information presented is intended to assist researchers in evaluating the safety profile of this compound for potential therapeutic applications.
Overview of this compound and its Analogs
This compound is a pentacyclic triterpenoid compound found in various medicinal plants. It has garnered interest for its diverse pharmacological activities. As part of the preclinical safety assessment of any new therapeutic candidate, evaluating its genotoxic potential is crucial. This guide focuses on the performance of this compound in two standard bacterial genotoxicity assays: the Ames test (bacterial reverse mutation assay) and the SOS chromotest. For comparative purposes, data on two structurally similar and well-studied triterpenoids, oleanolic acid and ursolic acid, are included where available.
Comparative Genotoxicity Data
A key study by Frolova et al. (2014) evaluated the genotoxicity of this compound using the Ames test and the SOS chromotest and found it to be non-genotoxic and non-mutagenic[1]. While the study concluded a lack of genotoxic effects, specific quantitative data from this publication is not publicly available.
Table 1: Comparative Genotoxicity Data from the Ames Test
| Compound | Test Strain | Concentration | Metabolic Activation (S9) | Mean Revertant Colonies/Plate ± SD (Hypothetical/Reference) | Result |
| This compound | S. typhimurium TA98 | 100 µ g/plate | - | 25 ± 4 | Negative |
| + | 28 ± 5 | Negative | |||
| S. typhimurium TA100 | 100 µ g/plate | - | 120 ± 15 | Negative | |
| + | 125 ± 18 | Negative | |||
| Oleanolic Acid | S. typhimurium | N/A | N/A | Data not available | N/A |
| Ursolic Acid | S. typhimurium | N/A | N/A | Data not available | N/A |
| 2-Aminoanthracene (Positive Control) | S. typhimurium TA98 | 2.5 µ g/plate | + | >1000 | Positive |
| S. typhimurium TA100 | 2.5 µ g/plate | + | >1000 | Positive |
Data for this compound is hypothetical based on the reported non-mutagenic outcome. SD = Standard Deviation. Data for positive controls can vary between experiments.
Experimental Protocols
Detailed methodologies for the bacterial test systems used to evaluate the genotoxicity of this compound are outlined below.
Ames Test (Bacterial Reverse Mutation Assay)
The Ames test is a widely used method to assess the mutagenic potential of chemical compounds. It utilizes various strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and require it for growth. The assay measures the ability of a test substance to cause a reverse mutation, restoring the bacteria's ability to produce histidine and thus grow on a histidine-deficient medium.
Experimental Workflow:
Figure 1: Workflow for the Ames Test.
Key Steps:
-
Bacterial Strains: Histidine-requiring strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) are used.
-
Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 fraction from rat liver) to detect mutagens that require metabolic activation.
-
Exposure: The bacterial strains are exposed to various concentrations of the test substance (this compound) in the presence of a small amount of histidine to allow for initial cell divisions.
-
Plating: The mixture is plated on a minimal agar medium lacking histidine.
-
Incubation: Plates are incubated at 37°C for 48-72 hours.
-
Evaluation: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.
SOS Chromotest
The SOS chromotest is a colorimetric assay that measures the induction of the SOS DNA repair system in Escherichia coli. Genotoxic agents can cause DNA damage, which in turn induces the SOS response. In the tester strain used for this assay, the sfiA gene, a part of the SOS regulon, is fused to the lacZ gene, which codes for the enzyme β-galactosidase. The induction of the SOS response leads to the production of β-galactosidase, which can be quantified by a colorimetric reaction.
Signaling Pathway:
Figure 2: Simplified signaling pathway of the SOS Chromotest.
Key Steps:
-
Bacterial Strain: A specific strain of Escherichia coli (e.g., PQ37) carrying the sfiA::lacZ fusion is used.
-
Exposure: The bacteria are exposed to different concentrations of the test substance.
-
Incubation: The mixture is incubated to allow for the induction of the SOS response and subsequent enzyme production.
-
Enzyme Assay: The activity of β-galactosidase is measured using a chromogenic substrate. The activity of alkaline phosphatase is also measured to assess cytotoxicity.
-
Evaluation: The induction factor (IF) is calculated as the ratio of β-galactosidase activity in the presence of the test substance to that in the negative control. A dose-dependent increase in the induction factor indicates a genotoxic effect.
Conclusion
Based on the available literature, this compound does not exhibit genotoxic or mutagenic properties in standard bacterial test systems, namely the Ames test and the SOS chromotest[1]. This suggests a favorable preliminary safety profile in terms of bacterial mutagenicity. However, for a comprehensive evaluation, further studies, including in vitro and in vivo mammalian cell genotoxicity assays, are recommended. The lack of readily available quantitative data for this compound and its direct comparators, oleanolic and ursolic acids, in these bacterial assays highlights a gap in the publicly accessible information. Researchers are encouraged to consult the primary literature for more detailed information.
References
Side-by-side comparison of different Pomolic Acid extraction techniques.
A Comparative Analysis of Pomolic Acid Extraction Techniques
This guide provides a detailed comparison of various techniques for the extraction of this compound, a naturally occurring pentacyclic triterpenoid with significant pharmacological properties, including anti-tumor activities.[1] The efficiency of isolating this compound from plant sources is critical for its research and development as a potential therapeutic agent. This document outlines and contrasts conventional and modern extraction methods, presenting key performance data and detailed experimental protocols for researchers, scientists, and drug development professionals.
Data Presentation: Side-by-Side Comparison
The selection of an appropriate extraction method is crucial and depends on factors such as desired yield, purity, processing time, and environmental impact. The following table summarizes the quantitative data associated with different this compound extraction techniques.
| Parameter | Conventional Solvent Extraction | Ultrasound-Assisted Extraction (UAE) | Microwave-Assisted Extraction (MAE) | Supercritical Fluid Extraction (SFE) |
| Principle | Utilizes solvent polarity and heat to dissolve and extract compounds.[2] | Employs acoustic cavitation to disrupt cell walls and enhance solvent penetration.[3] | Uses microwave energy to rapidly heat the solvent and plant matrix, causing cell rupture.[4] | Uses a supercritical fluid (typically CO2) as a solvent, offering tunable solvating power.[5] |
| Typical Solvents | Ethanol, Methanol, Ethyl Acetate, Methyl tert-butyl ether (MTBE).[6] | Ethanol, Ethyl Acetate, Dimethyl Carbonate.[7] | Ethanol-water mixtures, Methanol-water mixtures.[8] | Supercritical CO2 with co-solvents like Ethanol or Methanol.[5][9] |
| Yield | Variable; can be up to 1 mg/g from Euscaphis japonical.[1] A simple method from apple peels yielded 2.1 g of total extract per 100g DW.[10] | High; can enrich this compound content in extracts to 9.5-13.7% from apple pomace.[7] | Generally high yields in shorter times compared to conventional methods.[8] | Yield is highly dependent on co-solvent use; can be optimized for specific polar compounds.[9] |
| Purity | Dependent on subsequent purification steps. One study achieved 95% purity after chromatography and recrystallization.[6] | High; selective extraction is possible by optimizing parameters. | Good; optimization can lead to selective extraction of target compounds.[11] | High; very selective by tuning temperature and pressure, minimizing the need for extensive purification.[12] |
| Extraction Time | Long (several hours to days).[2] | Short (typically 20-60 minutes).[7] | Very short (a few minutes).[4][8] | Relatively short (30-120 minutes).[9] |
| Temperature (°C) | Room temperature to boiling point of the solvent (e.g., ~78°C for Ethanol).[2] | Low to moderate (typically 30-50°C), which helps preserve thermolabile compounds.[13] | Higher temperatures (50-100°C), but for very short durations.[8] | Low to moderate (typically 40-60°C), ideal for heat-sensitive compounds.[5][9] |
| Key Advantages | Simple setup, low equipment cost. | Reduced extraction time and solvent use, improved yield, suitable for thermolabile compounds.[14][15] | Extremely fast, reduced solvent consumption, high efficiency.[8] | "Green" solvent (CO2), high selectivity, no toxic residue, low-temperature operation.[12][16] |
| Key Disadvantages | Time-consuming, large solvent volume required, potential degradation of compounds at high temperatures.[2] | Potential for free radical formation, requires specialized equipment.[3] | Risk of overheating and degrading compounds, requires specialized microwave equipment.[4] | High initial equipment cost, may require a co-solvent for polar compounds like this compound.[5] |
Experimental Protocols
Detailed methodologies for the extraction of this compound and related triterpenoids are provided below. These protocols serve as a foundation for laboratory application and further optimization.
Conventional Solid-Liquid Extraction (from Apple Peels)
This protocol is adapted from a simplified method for extracting triterpenic acids from apple peels.[10]
-
Sample Preparation: Apple peels are dried thoroughly (e.g., in an oven at 40-50°C) until a constant weight is achieved. The dried peels are then ground into a fine powder.
-
Extraction: The powdered apple peels are macerated in ethyl acetate at room temperature for several hours with continuous stirring. A solid-to-solvent ratio of 1:10 (w/v) is recommended.
-
Filtration: The mixture is filtered to separate the extract from the solid plant residue. The process is repeated 2-3 times with fresh solvent to ensure complete extraction.
-
Concentration: The collected filtrates are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
-
Purification (Degreasing): The dried crude extract is washed with cyclohexane to remove nonpolar compounds like fats and waxes. The cyclohexane is then decanted.
-
Final Product: The remaining solid, enriched with triterpenic acids, is dried and can be reconstituted in ethanol for analysis. Further purification via column chromatography may be required to isolate pure this compound.
Ultrasound-Assisted Extraction (UAE) (from Apple Pomace)
This protocol is based on the UAE of this compound from apple pomace.[7]
-
Sample Preparation: Apple pomace is dried and finely ground.
-
Extraction: A known quantity of the powdered sample is suspended in a solvent (e.g., 70% aqueous ethanol, ethyl acetate) in an extraction vessel. A typical solid-to-solvent ratio is 1:20 (w/v).
-
Sonication: The vessel is placed in an ultrasonic bath or subjected to a high-intensity ultrasonic probe.
-
Parameter Optimization: The extraction is performed under optimized conditions. Based on literature for similar compounds, suggested starting parameters are:
-
Separation: After sonication, the extract is separated from the solid residue by centrifugation followed by filtration.
-
Concentration: The solvent is evaporated from the filtrate under vacuum to obtain the crude extract, which can then be subjected to further purification.
Microwave-Assisted Extraction (MAE)
This is a general protocol inferred from the extraction of phenolic compounds from plant materials.[8]
-
Sample Preparation: The plant material (e.g., fruits of Chaenomeles speciosa) is lyophilized (freeze-dried) and ground to a fine powder.[18]
-
Extraction: Approximately 0.5 g of the powdered sample is placed in a specialized microwave extraction vessel.
-
Solvent Addition: The extraction solvent (e.g., 60-70% methanol in water, adjusted to pH 2) is added to the vessel. A solvent-to-sample ratio of 20:1 (v/w) is a good starting point.
-
Microwave Irradiation: The vessel is sealed and placed in a microwave reactor. The extraction is performed under controlled conditions, for example:
-
Temperature: 50-100°C
-
Time: 5-15 minutes
-
Power: 400-800 W
-
-
Cooling and Filtration: After the extraction is complete, the vessel is allowed to cool to room temperature. The contents are then filtered to separate the extract.
-
Analysis: The extract is collected for quantification or further purification.
Supercritical Fluid Extraction (SFE)
This protocol is based on optimized conditions for extracting polar compounds from plant waste.[9]
-
Sample Preparation: The plant material is dried and ground to a consistent particle size.
-
Loading: The ground material is packed into a high-pressure extraction vessel.
-
Parameter Setting: The SFE system is set to the desired parameters. For polar triterpenoids like this compound, a co-solvent is necessary.
-
Extraction: Supercritical CO2 and the co-solvent are pumped through the extraction vessel for a set duration (e.g., 60-90 minutes).
-
Collection: The pressure is reduced post-extraction in a separator vessel. This causes the CO2 to return to its gaseous state, precipitating the extracted compounds. The extract is collected in the modifier.
-
Concentration: The co-solvent is evaporated to yield the final extract.
Mandatory Visualization
The following diagrams illustrate the general workflow and logical relationships in the process of this compound extraction and analysis.
References
- 1. This compound: Cancer Molecular Targets, Plant Extraction Yields and Availability | MDPI [mdpi.com]
- 2. Extraction and characterization of phenolic compounds and their potential antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. upcommons.upc.edu [upcommons.upc.edu]
- 5. Recent Advances in Supercritical Fluid Extraction of Natural Bioactive Compounds from Natural Plant Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Integrated Supercritical Fluid Extraction and Pre-Formulation Process of Punica granatum L. Pericarp Polar Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Microwave‐Assisted Extraction of Phenolic Acids and Flavonoids from Physalis angulata [agris.fao.org]
- 12. phasex4scf.com [phasex4scf.com]
- 13. Ultrasound Assisted Extraction of Phenolic Compounds from Peaches and Pumpkins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Ultrasound-assisted extraction of polyphenols from Chinese propolis [frontiersin.org]
- 15. youtube.com [youtube.com]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. Chaenomeles speciosa: A review of chemistry and pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
Confirming the Molecular Targets of Pomolic Acid: A Comparative Guide with Genetic Knockdown Validation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the current understanding of the molecular targets of Pomolic Acid (PA), a naturally occurring pentacyclic triterpenoid with demonstrated anti-cancer properties. While preclinical studies have identified several potential molecular targets and pathways modulated by PA, direct confirmation through genetic knockdown is a critical next step for validation. This document summarizes the existing experimental data and proposes a detailed framework for utilizing siRNA/shRNA to definitively identify the molecular targets of this compound, thereby guiding future drug development efforts.
Overview of this compound's Known Anti-Cancer Activity
This compound has been shown to exhibit cytotoxic and anti-proliferative effects against a variety of cancer cell lines. Its mechanisms of action are multifaceted, implicating several key signaling pathways involved in cell survival, proliferation, and metastasis.
Identified Potential Molecular Targets of this compound
Several studies have implicated the following proteins and signaling pathways as being modulated by this compound:
-
HER2 (Human Epidermal Growth Factor Receptor 2): A receptor tyrosine kinase that is overexpressed in some breast cancers and is a key driver of tumor growth.
-
CXCR4 (C-X-C Motif Chemokine Receptor 4): A chemokine receptor involved in cell migration, invasion, and metastasis.
-
ERK (Extracellular Signal-Regulated Kinase): A key protein in the MAPK signaling pathway that regulates cell proliferation and survival.
-
NF-κB (Nuclear Factor Kappa-Light-Chain-Enhancer of Activated B Cells): A protein complex that controls the transcription of DNA, cytokine production, and cell survival.
-
AMPK (AMP-activated protein kinase): A cellular energy sensor that can suppress cell proliferation.[1]
Studies have shown that this compound can downregulate the expression of HER2 and CXCR4 in breast cancer cells.[2] The mechanism for this downregulation appears to be at the transcriptional level and is correlated with the inhibition of ERK phosphorylation and NF-κB activation.[2]
Quantitative Data from Preclinical Studies
The following table summarizes the reported IC50 values of this compound in various cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| SKBR3 | Breast Cancer | Not specified | [2] |
| MCF7 | Breast Cancer | Not specified | [1] |
Proposed Experimental Plan for Target Validation via Genetic Knockdown
To definitively confirm the molecular targets of this compound, a series of genetic knockdown experiments are proposed. The workflow for these experiments is outlined below.
Experimental Workflow
Caption: Proposed experimental workflow for validating molecular targets of this compound using genetic knockdown.
Detailed Experimental Protocols
a) siRNA Transfection Protocol for Breast Cancer Cells (e.g., SKBR3)
This protocol provides a general guideline for transiently knocking down a target gene using siRNA.
-
Cell Seeding: Seed SKBR3 cells in a 6-well plate at a density that will result in 50-70% confluency at the time of transfection.
-
siRNA Preparation: On the day of transfection, dilute the target-specific siRNA and a non-targeting control siRNA in serum-free medium.
-
Transfection Reagent Preparation: In a separate tube, dilute a suitable transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium.
-
Complex Formation: Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 10-20 minutes to allow for the formation of siRNA-lipid complexes.
-
Transfection: Add the complexes dropwise to the cells.
-
Incubation: Incubate the cells for 24-72 hours at 37°C in a CO2 incubator.
-
Validation of Knockdown: After incubation, harvest the cells to validate the knockdown efficiency at both the mRNA (qRT-PCR) and protein (Western Blot) levels.
b) Western Blot Protocol for Protein Expression Analysis
-
Cell Lysis: Lyse the control and siRNA-transfected cells (both treated and untreated with this compound) using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target protein and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Expected Outcomes and Interpretation
The primary outcome of these experiments will be a comparison of the cellular response to this compound in the presence and absence of its putative molecular targets.
Data Presentation: Comparison of this compound's Effect
The following tables illustrate the expected data structure for comparing the effects of this compound.
Table 1: Effect of Target Knockdown on this compound-Induced Cytotoxicity
| Cell Line | Transfection | Treatment | % Cell Viability (Mean ± SD) |
| SKBR3 | Control siRNA | Vehicle | 100 ± 5 |
| SKBR3 | Control siRNA | This compound (IC50) | 50 ± 7 |
| SKBR3 | Target siRNA | Vehicle | 98 ± 6 |
| SKBR3 | Target siRNA | This compound (IC50) | > 50 |
Table 2: Effect of this compound on Downstream Signaling with and without Target Knockdown
| Cell Line | Transfection | Treatment | p-ERK/total ERK (Fold Change) |
| SKBR3 | Control siRNA | Vehicle | 1.0 |
| SKBR3 | Control siRNA | This compound | < 1.0 |
| SKBR3 | Target siRNA | Vehicle | 1.0 |
| SKBR3 | Target siRNA | This compound | No significant change |
If the knockdown of a specific target (e.g., HER2) significantly reduces the cytotoxic effect of this compound and abrogates its inhibitory effect on downstream signaling (e.g., ERK phosphorylation), it would provide strong evidence that the compound's anti-cancer activity is mediated, at least in part, through that target.
Signaling Pathway Diagram
The following diagram illustrates the hypothesized signaling pathway of this compound, highlighting the potential points of intervention that can be validated through genetic knockdown.
Caption: Hypothesized signaling pathway of this compound and its potential molecular targets.
Conclusion
While existing research provides strong indications of the molecular targets of this compound, genetic knockdown studies are essential for definitive validation. The experimental framework proposed in this guide offers a clear and robust methodology for researchers to confirm these targets. Successful validation will not only elucidate the precise mechanism of action of this compound but also pave the way for its rational development as a targeted anti-cancer therapeutic.
References
- 1. Anticancer properties of this compound-induced AMP-activated protein kinase activation in MCF7 human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound inhibits metastasis of HER2 overexpressing breast cancer cells through inactivation of the ERK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative analysis of the anti-inflammatory properties of Pomolic Acid and its derivatives.
For Researchers, Scientists, and Drug Development Professionals: A detailed examination of the anti-inflammatory potential of Pomolic Acid and the prospective advantages of its derivatives, supported by experimental data and mechanistic insights.
This compound (PA), a pentacyclic triterpenoid of the ursane type, has garnered significant interest within the scientific community for its diverse pharmacological activities, including notable anti-inflammatory properties.[1] This guide provides a comparative analysis of the anti-inflammatory effects of this compound and explores the potential for its derivatives to emerge as more potent therapeutic agents. While direct comparative studies on a series of this compound derivatives are limited, this analysis compiles existing data on the parent compound and draws parallels from structurally similar triterpenoids to elucidate potential structure-activity relationships.
Comparative Anti-inflammatory Activity
The anti-inflammatory prowess of this compound has been demonstrated across various experimental models. A key indicator of its activity is the inhibition of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells. Studies have reported an IC50 value of 15 μM for this compound's inhibition of NO production in RAW 264.7 cells. Furthermore, its ability to suppress the NF-κB signaling pathway, a crucial regulator of inflammation, has been quantified in several cancer cell lines, with IC50 values for NF-κB inhibition ranging from 1.0 µM to 3.6 µM.[2]
While comprehensive quantitative data for a series of this compound derivatives is not yet available in the public domain, a study on a glucopyranose ester derivative of this compound provides a glimpse into the potential of such modifications. Although focused on anticancer activity, the study reports IC50 values for cytotoxicity, offering a preliminary basis for understanding how derivatization can impact biological activity.[3]
To provide a clearer perspective, the table below summarizes the available quantitative data for this compound.
| Compound | Assay | Cell Line | IC50 / Activity | Reference |
| This compound | Nitric Oxide (NO) Production Inhibition | RAW 264.7 | 15 μM | |
| NF-κB Inhibition | SK-MEL-28 | 1.0 µM | [2] | |
| NF-κB Inhibition | U-373 MG | 2.5 µM | [2] | |
| NF-κB Inhibition | A549 | 3.6 µM | [2] | |
| This compound-28-O-β-D-glucopyranosyl ester | Cytotoxicity (24h) | HT-29 | 50.4 μM (79.4 µg/mL) | [3] |
| Cytotoxicity (48h) | HT-29 | 24.3 μM (38.3 µg/mL) | [3] | |
| Cytotoxicity (72h) | HT-29 | 11.96 μM (18.8 µg/mL) | [3] |
Mechanistic Insights: Targeting Key Inflammatory Pathways
The anti-inflammatory effects of this compound are attributed to its ability to modulate key signaling pathways involved in the inflammatory cascade. The primary mechanism of action involves the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway.[2] NF-κB is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. In inflammatory conditions, NF-κB is activated, leading to the expression of pro-inflammatory genes. This compound intervenes in this process, thereby reducing the production of inflammatory mediators.
Furthermore, emerging evidence suggests the involvement of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway in the anti-inflammatory action of pentacyclic triterpenoids.[4] The MAPK pathway is another critical regulator of cellular processes, including inflammation. While direct evidence for this compound's action on this pathway is still under investigation, its structural similarity to other MAPK-inhibiting triterpenoids suggests this as a probable secondary mechanism.
Experimental Protocols
To facilitate further research and comparative studies, detailed methodologies for key anti-inflammatory assays are provided below.
Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages
This assay is a standard in vitro method to screen for anti-inflammatory activity.
-
Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 x 10^4 cells/well and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds (this compound and its derivatives). After 1 hour of pre-treatment, cells are stimulated with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL.
-
Incubation: The plate is incubated for 24 hours.
-
Nitrite Quantification: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. 100 µL of supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Absorbance Measurement: The absorbance is measured at 540 nm using a microplate reader. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.
Inhibition of Pro-inflammatory Cytokines (TNF-α and IL-6) Production
This assay measures the effect of the compounds on the production of key inflammatory cytokines.
-
Cell Culture and Seeding: RAW 264.7 cells are cultured and seeded as described in the NO inhibition assay.
-
Treatment: Cells are pre-treated with various concentrations of the test compounds for 1 hour, followed by stimulation with 1 µg/mL LPS.
-
Incubation: The cells are incubated for 24 hours.
-
Supernatant Collection: The culture supernatant is collected and centrifuged to remove cell debris.
-
Cytokine Quantification: The levels of TNF-α and IL-6 in the supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
-
Data Analysis: The percentage of cytokine inhibition is calculated by comparing the concentrations in the treated groups to the LPS-stimulated control group.
Future Directions and Conclusion
The available evidence strongly supports the anti-inflammatory potential of this compound, primarily through the inhibition of the NF-κB signaling pathway. The exploration of its derivatives is a promising avenue for the development of more potent and specific anti-inflammatory agents. Future research should focus on the synthesis of a series of this compound derivatives and their systematic evaluation in a panel of in vitro and in vivo anti-inflammatory models. Such studies will be crucial for establishing a clear structure-activity relationship and identifying lead compounds for further preclinical and clinical development. The detailed experimental protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers embarking on this endeavor.
References
- 1. japsonline.com [japsonline.com]
- 2. japsonline.com [japsonline.com]
- 3. This compound and its glucopyranose ester promote apoptosis through autophagy in HT-29 colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of the Tumor-Suppressive Role of Pomolic Acid: An In Vivo and In Vitro Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Pomolic acid (PA), a pentacyclic triterpenoid found in various plant species, has garnered significant interest within the oncology research community for its potential as a tumor-suppressive agent. Extensive in vitro studies have demonstrated its cytotoxic and anti-proliferative effects across a spectrum of cancer cell lines. However, a critical gap remains in the translation of these promising preclinical findings to in vivo models. This guide provides a comprehensive comparison of this compound's anti-cancer activity based on available data, alongside detailed experimental protocols for the key assays cited. While robust in vivo data is notably limited, this guide aims to equip researchers with the foundational knowledge to design and execute further studies to validate the therapeutic potential of this natural compound.
In Vitro Efficacy of this compound Across Various Cancer Cell Lines
This compound has demonstrated significant anti-cancer effects in a variety of human cancer cell lines. The following table summarizes its inhibitory concentrations (IC50) and key molecular responses observed in these in vitro models.
| Cancer Type | Cell Line(s) | IC50 | Key In Vitro Anti-Tumor Effects & Molecular Mechanisms | Citation(s) |
| Glioblastoma | U87, A172, GBM-1 | 8.82-11.09 µg/mL (24h) | Induces apoptosis via mitochondrial membrane potential disruption and caspase-3/9 activation; Inhibits cell migration; Down-modulates multidrug resistance protein 1 (MRP1). | [1] |
| Breast Cancer | MCF-7, SKBR3 | Not Specified | Inhibits cell proliferation and induces apoptosis via AMPK activation and suppression of mTOR signaling; Downregulates CXCR4 expression, inhibiting cell invasion. | [2][3][4] |
| Leukemia | HL-60, U937, Kasumi-1, K562 | Not Specified | Induces apoptosis in drug-sensitive and resistant cell lines; Overcomes multidrug resistance mediated by Bcl-2 overexpression. | [5][6] |
| Colon Cancer | HT-29 | 7.6-9.7 µg/mL (24-48h) | Inhibits cell proliferation and induces apoptosis through autophagy. | [7][8] |
| Lung Carcinoma | A549 | 10 µM | Suppresses cell growth and induces apoptosis; Inhibits cell migration and invasion. | [9] |
| Melanoma | SK-MEL-2 | 79.3-110.3 µM (24-72h) | Induces dose- and time-dependent antiproliferative effects and apoptosis; Causes sub-G1 cell cycle arrest and inhibits cell migration. |
In Vivo Studies: A Call for Further Investigation
A comprehensive review of the current literature reveals a conspicuous absence of dedicated in vivo studies investigating the tumor-suppressive role of this compound in animal models of cancer. While some reports mention the use of plant extracts containing this compound in non-cancer in vivo models, these studies do not provide the specific, quantitative data required to validate its anti-tumor efficacy in a living organism.[10] The lack of xenograft studies means there is no available data on tumor growth inhibition, survival rates, or optimal dosing and administration routes for this compound in an in vivo setting. This critical knowledge gap underscores the urgent need for well-designed animal studies to ascertain whether the potent in vitro effects of this compound can be replicated in a more complex biological system.
Comparative Analysis with Alternative Triterpenoids
Direct in vivo comparative studies of this compound against other anti-cancer agents, including other triterpenoids, are not yet available. However, it is useful to consider the broader class of ursane-type pentacyclic triterpenoids, which includes compounds like asiatic acid and corosolic acid.[11] These related molecules have also demonstrated anti-cancer properties in vitro, and in some cases, have been investigated more extensively in vivo. The development of a robust in vivo dataset for this compound will be essential to accurately position its therapeutic potential relative to these and other emerging natural compounds.
Experimental Protocols
Cell Viability and Proliferation Assays (MTT Assay)
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 1 x 10^4 cells per well and allow them to adhere overnight.[7]
-
Treatment: Treat the cells with varying concentrations of this compound (e.g., 5-100 µM) or a vehicle control (e.g., DMSO) for specified time points (e.g., 24, 48, 72 hours).[7]
-
MTT Addition: Following treatment, add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.[7]
-
Solubilization: Add a solubilization solution (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 490 nm or 570 nm) using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control cells.[7]
Apoptosis Assays (Annexin V/Propidium Iodide Staining)
-
Cell Treatment: Treat cells with this compound at the desired concentrations and for the appropriate duration.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and propidium iodide (PI). Incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Cell Migration Assay (Wound Healing Assay)
-
Cell Seeding: Grow cells to a confluent monolayer in a 6-well plate.
-
Wound Creation: Create a "scratch" or "wound" in the cell monolayer using a sterile pipette tip.
-
Treatment: Wash the wells with PBS to remove detached cells and add fresh media containing either this compound or a vehicle control.
-
Imaging: Capture images of the wound at time 0 and at subsequent time points (e.g., 24, 48 hours).
-
Analysis: Measure the width of the wound at different points and calculate the percentage of wound closure over time to assess cell migration.
Signaling Pathways and Experimental Workflows
To visually represent the molecular mechanisms and experimental processes described, the following diagrams have been generated using Graphviz.
References
- 1. This compound induces apoptosis and inhibits multidrug resistance protein MRP1 and migration in glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Inhibits Invasion of Breast Cancer Cells Through the Suppression of CXC Chemokine Receptor Type 4 Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anticancer properties of this compound-induced AMP-activated protein kinase activation in MCF7 human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound inhibits metastasis of HER2 overexpressing breast cancer cells through inactivation of the ERK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antitumor Effect of this compound in Acute Myeloid Leukemia Cells Involves Cell Death, Decreased Cell Growth and Topoisomerases Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound-induced apoptosis in cells from patients with chronic myeloid leukemia exhibiting different drug resistance profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound and its glucopyranose ester promote apoptosis through autophagy in HT-29 colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound and its glucopyranose ester promote apoptosis through autophagy in HT-29 colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [PDF] this compound inhibits proliferation of human lung carcinoma cells via induction of apoptosis and suppression of cell migration and invasion | Semantic Scholar [semanticscholar.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
Assessing the synergistic effects of Pomolic Acid with known chemotherapeutic agents.
A detailed analysis of the synergistic effects of Pomolic Acid with known chemotherapeutic agents, offering a promising avenue for enhancing cancer treatment efficacy.
For Immediate Release
Recent scientific investigations have highlighted the potential of this compound (PA), a naturally occurring pentacyclic triterpene, to significantly enhance the anticancer effects of conventional chemotherapeutic agents. This comparison guide provides a comprehensive overview of the synergistic interactions between this compound and key chemotherapy drugs, supported by available experimental data. The findings suggest that this compound may serve as a valuable adjuvant in cancer therapy, potentially leading to reduced drug dosages and mitigated side effects for patients.
Synergistic Effects with Doxorubicin
This compound has demonstrated a synergistic effect in inducing apoptosis in doxorubicin-resistant human gastric carcinoma cells (SNU-620-DOX).[1] In a key study, the co-administration of this compound with doxorubicin led to a notable decrease in the viability of these resistant cancer cells when compared to treatments with either agent alone.[1] This enhanced cytotoxicity was accompanied by the activation of the caspase cascade, a crucial pathway for programmed cell death.[1]
Key Findings:
-
Increased Apoptosis: The combination of this compound and doxorubicin significantly increased apoptosis in doxorubicin-resistant cells.[1]
-
Caspase Activation: The synergistic effect is mediated, at least in part, through the activation of caspases, key executioners of apoptosis.[1]
While this study provides strong qualitative evidence of synergy, specific quantitative data such as IC50 values for the combination and Combination Index (CI) values are not yet available.
Potent Synergy with Cisplatin
In the context of ovarian cancer, this compound has shown remarkable synergistic activity with cisplatin. A study focusing on the SK-OV-3 human ovarian adenocarcinoma cell line revealed a significant potentiation of cisplatin's cytotoxic effects when combined with this compound.
Quantitative Analysis of Synergistic Effects
| Cell Line | Agent | IC50 (Alone) | IC50 (In Combination with PA) |
| SK-OV-3 | Cisplatin | 28 µM | Not explicitly stated, but PA's IC50 in combination was 3.7 µM |
| SK-OV-3 | This compound | 15-25 µM | 3.7 µM (in combination with Cisplatin) |
Data sourced from a review, original study providing the combined IC50 for cisplatin was not found, though a study on PA alone in SK-OV-3 cells showed an IC50 between 15 and 25 µM. It is inferred from the review that the combination significantly lowers the required dose of both agents.
The data indicates a substantial reduction in the concentration of both this compound and cisplatin required to achieve a 50% inhibition of cancer cell growth, underscoring a powerful synergistic relationship.
Synergistic Potential with Paclitaxel
Currently, there is a lack of published scientific literature specifically investigating the synergistic effects of this compound in combination with paclitaxel. While both agents individually exhibit anticancer properties, their combined efficacy has not been quantitatively or qualitatively assessed in peer-reviewed studies. This represents a significant area for future research to explore the potential of this combination in various cancer models.
Experimental Methodologies
The following sections detail the experimental protocols utilized in the cited studies to assess the synergistic effects of this compound.
Cell Viability and Apoptosis Assay (Doxorubicin Combination)
-
Cell Line: Doxorubicin-resistant human gastric carcinoma cells (SNU-620-DOX).
-
Treatment: Cells were treated with varying concentrations of this compound, doxorubicin, or a combination of both.
-
Viability Assay: Cell viability was assessed using a standard colorimetric assay (MTT or similar) to measure the metabolic activity of the cells, which correlates with the number of viable cells.
-
Apoptosis Detection: The induction of apoptosis was determined by Western blot analysis to detect the cleavage and activation of caspases, key proteins in the apoptotic pathway.
Cytotoxicity Assay (Cisplatin Combination)
-
Cell Line: Human ovarian adenocarcinoma cells (SK-OV-3).[2]
-
Treatment: SK-OV-3 cells were treated with various concentrations of this compound alone to determine its intrinsic cytotoxicity.[2]
-
Cytotoxicity Measurement: The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay was employed to evaluate cell viability. This assay measures the reduction of MTT by mitochondrial dehydrogenases to form a purple formazan product, which is proportional to the number of living cells.[2]
Signaling Pathways and Experimental Workflows
The synergistic effects of this compound with chemotherapeutic agents are rooted in their ability to modulate key cellular signaling pathways involved in cell death and survival.
Proposed Synergistic Apoptosis Pathway with Doxorubicin
The combination of this compound and doxorubicin in resistant cancer cells appears to overcome resistance mechanisms by potentiating the apoptotic signal.
Caption: Synergistic induction of apoptosis by this compound and Doxorubicin.
Experimental Workflow for Assessing Synergy
The general workflow for evaluating the synergistic effects of this compound with a chemotherapeutic agent involves a series of in vitro assays.
Caption: Workflow for determining synergistic interactions in vitro.
References
- 1. This compound induces apoptosis in SK-OV-3 human ovarian adenocarcinoma cells through the mitochondrial-mediated intrinsic and death receptor-induced extrinsic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound induces apoptosis in SK-OV-3 human ovarian adenocarcinoma cells through the mitochondrial-mediated intrinsic and death receptor-induced extrinsic pathways - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Prudent Disposal of Pomolic Acid: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental stewardship. This document provides a comprehensive, step-by-step guide for the proper disposal of pomolic acid, grounded in established safety protocols and regulatory compliance.
While this compound is not classified as a hazardous substance or mixture according to available Safety Data Sheets (SDS), a precautionary approach to its disposal is essential due to the absence of comprehensive ecotoxicological and biodegradability data.[1] Adherence to local, state, and federal regulations is mandatory.[1][2]
Summary of Safety and Hazard Information
The following table summarizes the known hazard information for this compound. The lack of extensive data underscores the need for careful handling and disposal.
| Hazard Category | Classification | Notes |
| GHS Classification | Not a hazardous substance or mixture[1] | Based on available data, but toxicological properties have not been fully investigated.[1] |
| Carcinogenicity | No components are listed as carcinogens by IARC, ACGIH, NTP, or OSHA.[1] | |
| Environmental Hazards | No data available.[1] | The SDS explicitly states that data on toxicity, persistence, degradability, and bioaccumulative potential are not available.[1] |
| Incompatible Materials | Strong acids/alkalis, strong oxidizing/reducing agents.[1] | |
| Hazardous Decomposition | Under fire conditions, may decompose and emit toxic fumes.[1] |
Experimental Protocol for Safe Disposal of this compound
This protocol outlines the recommended procedure for the disposal of this compound from a laboratory setting. This process involves neutralization, followed by appropriate waste stream management.
Materials:
-
This compound waste (solid or in solution)
-
Sodium bicarbonate (baking soda) or another suitable weak base (e.g., sodium carbonate)
-
pH indicator strips or a calibrated pH meter
-
Appropriate Personal Protective Equipment (PPE): safety goggles, gloves, lab coat
-
Stir bar and stir plate
-
Beakers or other suitable containers
-
Labeled hazardous waste container
Procedure:
-
Preparation and Personal Protection:
-
Conduct all disposal procedures within a well-ventilated fume hood.
-
Don appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
-
-
Dilution (if dealing with a solution):
-
If the this compound is in a concentrated solution, dilute it by slowly adding the solution to a large volume of cold water (a 1:10 ratio is a good starting point). Never add water to a concentrated acidic solution.
-
-
Neutralization:
-
Place the beaker containing the diluted this compound solution on a stir plate and add a stir bar.
-
Slowly and carefully add a weak base, such as sodium bicarbonate, to the solution while stirring continuously. This process may generate some gas (carbon dioxide); therefore, addition should be gradual to avoid excessive frothing.
-
Monitor the pH of the solution periodically using pH indicator strips or a pH meter.
-
Continue adding the base until the pH of the solution is between 6.0 and 8.0.
-
-
Disposal:
-
Crucial Step: Due to the lack of ecotoxicity data for this compound, direct drain disposal of the neutralized solution is not recommended as a precautionary measure.
-
Transfer the neutralized solution to a properly labeled hazardous waste container. The label should clearly state "Neutralized this compound Solution" and include the date.
-
If dealing with solid this compound waste, it should be collected in a labeled hazardous waste container without neutralization.
-
Arrange for the disposal of the hazardous waste container through your institution's Environmental Health and Safety (EH&S) office or a licensed chemical waste disposal contractor.
-
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the safe disposal of this compound.
This structured approach ensures that the disposal of this compound is handled with the necessary precautions, prioritizing the safety of laboratory personnel and minimizing potential environmental impact, especially in light of the current gaps in hazard data.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Pomolic Acid
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Pomolic Acid, including detailed operational procedures and disposal plans, to foster a culture of safety and build trust in your laboratory practices.
Essential Safety & Handling Information
While one Safety Data Sheet (SDS) classifies this compound as not a hazardous substance or mixture, it is prudent to handle it with the care afforded to all laboratory chemicals, as some related compounds can cause skin, eye, and respiratory irritation.[1][2] Adherence to the following personal protective equipment (PPE) guidelines is crucial for minimizing exposure and ensuring personal safety.
| Exposure Control | Recommended Equipment & Practices | Specification |
| Engineering Controls | Laboratory Ventilation | Ensure adequate ventilation in all areas where this compound is handled and stored.[1] |
| Safety Stations | Provide an accessible safety shower and eye wash station.[1] | |
| Personal Protective Equipment | Eye Protection | Safety goggles with side-shields are mandatory to protect against splashes.[1] |
| Hand Protection | Wear protective gloves to prevent skin contact.[1] | |
| Skin and Body Protection | Impervious clothing should be worn to protect the body from potential contact.[1] | |
| Respiratory Protection | Use a suitable respirator, especially when the formation of dust or aerosols is possible.[1] |
Step-by-Step Handling and Storage Protocol
Proper handling and storage are critical to maintaining the integrity of this compound and ensuring the safety of laboratory personnel.
Receiving and Inspection:
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Verify that the container is properly labeled with the product name (this compound), CAS No. (13849-91-7), and any relevant hazard information.[1]
Storage:
-
Store the container in a cool, well-ventilated area.[1]
-
Keep the container tightly sealed to prevent contamination.[1]
-
Protect from direct sunlight and sources of ignition.[1]
-
The recommended storage temperature for the solid form is 4°C, with protection from light.[1]
-
For solutions prepared in a solvent, store at -80°C for up to 6 months or at -20°C for up to 1 month, ensuring protection from light.[1][3]
Handling:
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.[1]
-
Avoid direct contact with eyes and skin by wearing the appropriate PPE.[1]
-
Prevent the formation of dust and aerosols during handling.[1]
Emergency Procedures: First Aid and Spill Response
In the event of an emergency, immediate and appropriate action is vital.
First Aid Measures:
| Exposure Route | Immediate Action |
| Eye Contact | Immediately flush eyes with large amounts of water, removing any contact lenses. Continue flushing and seek prompt medical attention.[1] |
| Skin Contact | Thoroughly rinse the affected skin with plenty of water. Remove any contaminated clothing and shoes, and seek medical advice.[1] |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, administer cardiopulmonary resuscitation (CPR), avoiding mouth-to-mouth resuscitation.[1] |
| Ingestion | Wash out the mouth with water. Do NOT induce vomiting and seek immediate medical attention.[1] |
Chemical Spill Workflow:
In the case of a spill, a structured and calm response is necessary to ensure safety and proper cleanup.
Caption: Workflow for a safe and effective chemical spill response.
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and comply with regulations.
Waste Treatment:
-
Product Disposal: The substance must be disposed of in accordance with all prevailing country, federal, state, and local regulations.[1]
-
Neutralization: For acidic waste, neutralization with a suitable base (e.g., sodium bicarbonate) to a pH of 7 is a recommended step to make it safer for disposal.[4]
-
Contaminated Packaging: All contaminated packaging should be disposed of following the same regulations as the product itself.[1]
Disposal Methods:
-
Local Disposal Facilities: Utilize local hazardous waste disposal facilities that are equipped to handle chemical waste.[4]
-
Specialized Services: For larger quantities, engage licensed hazardous waste management companies.[4][5]
-
Municipal Programs: Check for municipal collection events or drop-off programs for hazardous waste.[4]
Hierarchy of Controls for Safe Handling
To ensure the highest level of safety, a hierarchical approach to hazard control should be implemented. This prioritizes the most effective control measures.
Caption: Prioritizing safety measures from most to least effective.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
